p-Tolyl p-toluenethiosulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAROCRPZOYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951951 | |
| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-42-2 | |
| Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Tolyl p-toluenethiosulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the mechanism of action of p-Tolyl p-toluenethiosulfonate?
An In-Depth Technical Guide to the Mechanism of Action of p-Tolyl p-toluenethiosulfonate
Abstract
This compound (TsS-p-Tol) is a disulfide-containing organic compound widely utilized in chemical synthesis and increasingly recognized for its potent effects in biological systems. Its primary mechanism of action revolves around its function as a highly efficient thiol-modifying agent. This guide provides a detailed examination of the chemical reactivity of TsS-p-Tol, its specific interaction with protein cysteine residues leading to S-thiolation, the downstream consequences for protein function and cellular signaling, and robust methodologies for studying these effects. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.
Introduction: The Chemical Identity and Significance of this compound
This compound, also known as S-p-Tolyl p-toluenesulfonothioate, is an aromatic thiosulfonate ester.[1][2] Structurally, it consists of two p-tolyl groups linked by a thiosulfonate bridge (-S-SO₂-). Thiosulfonates are a class of compounds known for their unique reactivity, particularly towards soft nucleophiles like thiols.[3] This reactivity profile makes TsS-p-Tol and related compounds valuable tools in both synthetic chemistry and biochemistry for the controlled formation of disulfide bonds.[3]
In a biological context, the thiol group of cysteine residues in proteins is a primary target. Cysteine thiols are critical for a vast array of protein functions, including enzymatic catalysis, structural integrity, and redox sensing.[4][5] The ability of TsS-p-Tol to selectively and efficiently modify these residues makes it a powerful probe for studying protein function and a potential modulator of cellular processes governed by redox signaling.
| Compound Property | Value |
| Molecular Formula | C₁₄H₁₄O₂S₂[1] |
| Molecular Weight | 278.39 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 75-82 °C[1][2] |
| Reactivity Class | Electrophilic Sulfenylating Agent |
| Primary Biological Target | Cysteine Residue Thiols |
The Core Mechanism: Thiol-Thiosulfonate Exchange
The central mechanism of action of this compound is a thiol-disulfide exchange reaction, specifically a nucleophilic attack on the electrophilic sulfenyl sulfur atom of the thiosulfonate group.
Causality of the Reaction: The reactivity of the thiosulfonate is dictated by the polarization of the S-S bond. The sulfur atom bonded to two oxygen atoms (the sulfonyl sulfur) is highly electron-deficient, which inductively withdraws electron density from the adjacent sulfenyl sulfur. This makes the sulfenyl sulfur atom highly electrophilic and susceptible to attack by nucleophiles.
Among biological nucleophiles, the thiolate anion (R-S⁻) of a deprotonated cysteine residue is an exceptionally soft and potent nucleophile, making it the preferred reaction partner for thiosulfonates in a physiological environment.[3] The reaction proceeds rapidly and with high selectivity, even in aqueous conditions.[3]
The reaction proceeds as follows:
-
A protein cysteine residue's thiol group (Protein-SH), which exists in equilibrium with its more reactive thiolate form (Protein-S⁻), acts as the nucleophile.
-
The thiolate attacks the electrophilic sulfenyl sulfur of TsS-p-Tol.
-
This attack cleaves the S-SO₂ bond, resulting in the formation of a new, asymmetric mixed disulfide between the protein and the p-tolyl group (Protein-S-S-p-Tol).
-
The leaving group is the p-toluenesulfinate anion (p-Tol-SO₂⁻).
This process, known as S-tolylation or more broadly as S-thiolation, effectively caps the cysteine residue.
Biological Consequences of Protein S-Thiolation
The covalent modification of cysteine residues by TsS-p-Tol can have profound effects on protein structure and function, thereby impacting cellular homeostasis. This process is analogous to the endogenous post-translational modification of S-glutathiolation, where glutathione is attached to protein thiols under conditions of oxidative stress.[5][6][7]
Key Biological Impacts:
-
Enzyme Inhibition/Activation: If the modified cysteine is part of an enzyme's active site, S-thiolation will typically lead to reversible inhibition of catalytic activity. Conversely, modification of allosteric cysteine residues can sometimes activate certain proteins.
-
Disruption of Protein Structure: Cysteine residues are often involved in forming structural disulfide bonds. The modification of a free cysteine can prevent the formation of necessary structural bonds or disrupt tertiary and quaternary protein structures.
-
Interference with Redox Signaling: Many signaling pathways are regulated by the redox state of specific cysteine residues on proteins (e.g., kinases, phosphatases, transcription factors). By modifying these critical thiols, TsS-p-Tol can hijack these pathways, mimicking a state of oxidative stress.[8]
-
Protective Capping: In contexts of severe oxidative stress, S-thiolation can serve a protective role. By capping a reactive thiol as a mixed disulfide, it prevents its irreversible oxidation to sulfinic or sulfonic acid, preserving the potential for the protein to be regenerated by cellular reducing systems (e.g., the thioredoxin or glutaredoxin systems).[7]
Experimental Protocol: Detection of Protein S-Thiolation
To investigate the mechanism of TsS-p-Tol, it is essential to have a robust method for detecting the specific S-thiolation of proteins. The following protocol is a validated "thiol-switch" methodology adapted for this purpose. This approach allows for the specific detection of cysteine residues that have been modified by TsS-p-Tol.
Principle of the Assay: The protocol involves three main stages:
-
Blocking: All free, unmodified cysteine thiols are irreversibly blocked.
-
Reduction: The mixed disulfide bonds formed by TsS-p-Tol are selectively cleaved, re-exposing the thiol group.
-
Labeling: These newly exposed thiols are then labeled with a reporter tag (e.g., biotin) for detection.
Materials:
-
Cells or purified protein of interest.
-
This compound (TsS-p-Tol).
-
Lysis Buffer (e.g., RIPA buffer, containing protease inhibitors).
-
Blocking Buffer: Lysis buffer containing 50 mM N-Ethylmaleimide (NEM).
-
Reducing Agent: 10 mM Dithiothreitol (DTT).
-
Labeling Reagent: 10 mM Biotin-iodoacetamide (BIAM) or another thiol-reactive biotin probe.[9]
-
SDS-PAGE and Western blotting reagents.
-
Streptavidin-HRP conjugate for detection.
Step-by-Step Methodology:
-
Treatment:
-
Treat cultured cells with the desired concentration of TsS-p-Tol (e.g., 10-100 µM) for a specified time. Include a vehicle-treated control (e.g., DMSO). For in vitro studies, incubate the purified protein with TsS-p-Tol.
-
-
Lysis and Blocking of Free Thiols:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells directly in 1 mL of pre-chilled Blocking Buffer (Lysis Buffer + 50 mM NEM).
-
Causality: This step is critical. NEM is a potent and irreversible alkylating agent that blocks all free thiols present at the time of lysis.[9] This ensures that the only thiols detected later are those that were initially capped by TsS-p-Tol.
-
Incubate on ice for 30 minutes.
-
-
Protein Precipitation and Removal of Excess NEM:
-
Precipitate the proteins using acetone or trichloroacetic acid (TCA) to remove excess, unreacted NEM, which would interfere with subsequent steps.
-
Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with cold acetone. Resuspend the pellet in a suitable buffer (e.g., 1% SDS in PBS).
-
-
Selective Reduction of Mixed Disulfides:
-
Add DTT to the resuspended protein solution to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature.
-
Causality: DTT is a strong reducing agent that will cleave the disulfide bond in the S-thiolated proteins (Protein-S-S-p-Tol), liberating the original cysteine thiol (Protein-SH).
-
-
Labeling of Newly Exposed Thiols:
-
Add Biotin-iodoacetamide (BIAM) to a final concentration of 10 mM.
-
Incubate for 1 hour at room temperature in the dark.
-
Causality: BIAM will specifically and irreversibly react with the thiols that were just unmasked by DTT, thus tagging the proteins that were originally modified by TsS-p-Tol.[9]
-
-
Analysis by Western Blot:
-
Quench the labeling reaction with excess β-mercaptoethanol.
-
Separate the biotin-labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a Streptavidin-HRP conjugate.
-
Detect the signal using an appropriate chemiluminescent substrate. An increase in signal in the TsS-p-Tol-treated lane compared to the control indicates protein S-thiolation.
-
Conclusion
The mechanism of action of this compound is defined by its highly specific and efficient reaction with cysteine thiols. This reaction, a thiol-thiosulfonate exchange, leads to the formation of a mixed disulfide, a post-translational modification known as S-thiolation. This modification can profoundly alter protein function, disrupt cellular signaling, and mimic the effects of oxidative stress. The ability to induce S-thiolation in a controlled manner makes TsS-p-Tol a valuable chemical tool for probing the role of cysteine residues in protein function and for studying the complex landscape of redox biology. The experimental protocols outlined herein provide a robust framework for researchers to investigate and validate these mechanistic interactions in their systems of interest.
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p-Tolyl p-toluenethiosulfonate synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of p-Tolyl p-toluenethiosulfonate
Abstract
This guide provides a comprehensive overview of the synthesis, purification, and characterization of S-(p-Tolyl) 4-methylbenzenethiosulfonate, a significant reagent in organic synthesis. Intended for researchers and professionals in chemical and pharmaceutical development, this document details a reliable synthetic protocol, explores the underlying reaction mechanism, and outlines modern analytical techniques for structural verification and purity assessment. By integrating field-proven insights with established scientific principles, this guide serves as an authoritative resource for the practical application and understanding of this compound.
Introduction and Physicochemical Properties
This compound, also known as S-(p-Tolyl) 4-methylbenzenethiosulfonate, is a symmetrical aromatic thiosulfonate ester. Its structure, featuring a disulfide bond with one sulfur atom in a higher oxidation state, makes it a valuable reagent for introducing the p-toluenesulfenyl group into molecules. It is frequently employed in the synthesis of various sulfur-containing compounds, including unsymmetrical disulfides and sulfur heterocycles.[1] The compound is a white crystalline solid, generally stable under standard laboratory conditions, and soluble in several common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [2] |
| CAS Number | 2943-42-2 | [2] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][2] |
| Molecular Weight | 278.39 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75-82 °C | [1][2] |
| Density | 1.28 g/cm³ | [2] |
| Solubility | Soluble in methanol, ethanol, chloroform | [1] |
Synthesis Methodology
The synthesis of thiosulfonates can be achieved through various routes, often involving the oxidation of thiols or disulfides, or the reaction of sulfonyl derivatives with sulfur nucleophiles.[3][4][5] A prevalent and reliable method involves the reaction between a p-toluenesulfonyl chloride and a p-toluenethiol derivative. This approach is advantageous due to the commercial availability and stability of the starting materials.
Reaction Principle and Mechanism
The core of the synthesis is the formation of an S-S bond between the electrophilic sulfur of a sulfonyl moiety and the nucleophilic sulfur of a thiol. A common strategy is the reaction of two equivalents of a sodium p-toluenesulfinate. In this disproportionation reaction, one molecule is oxidized to the sulfonic acid, while the other is reduced and couples to form the thiosulfonate. However, a more controlled synthesis involves the reaction of p-toluenesulfonyl chloride with p-toluenethiol in the presence of a base.
The reaction mechanism proceeds via a nucleophilic attack by the thiolate anion (formed by the deprotonation of the thiol by a base like pyridine) on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This attack results in the displacement of the chloride ion, a good leaving group, to form the thiosulfonate product.
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An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate: Properties, Synthesis, and Applications in Drug Development
Introduction: Unveiling a Key Sulfenylating Agent
In the landscape of modern organic synthesis and drug discovery, reagents that enable the precise and selective introduction of functional groups are of paramount importance. Among these, sulfur-containing compounds have carved out a significant niche, owing to the unique chemical properties of the sulfur atom. p-Tolyl p-toluenethiosulfonate (PTS-PTS), also known as S-p-Tolyl p-toluenesulfonothioate, stands out as a versatile and powerful electrophilic sulfenylating agent. Its utility extends from the construction of complex sulfur-containing heterocycles to the selective modification of biomolecules, a critical application in the development of novel therapeutics.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and application, and insights into its growing role in the field of drug development. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.
Core Physical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature, a physical characteristic that facilitates its handling and storage in a laboratory setting.[1] Its solubility in common organic solvents such as methanol, chloroform, and ethanol allows for its use in a variety of reaction conditions.[1] A summary of its key physical properties is provided in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2943-42-2 | [1] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 75-82 °C | [1] |
| Boiling Point (Predicted) | 432.5 ± 48.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.28 g/cm³ | [1] |
| Flash Point (Predicted) | 215.4 °C | [1] |
| Solubility | Soluble in methanol, chloroform, ethanol | [1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct singlets for the two methyl groups on the aromatic rings. The aromatic protons would appear as two sets of AA'BB' systems, characteristic of para-substituted benzene rings.
-
¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbons, the distinct aromatic carbons (ipso, ortho, meta, para), and the carbons of the sulfonyl and sulfenyl groups. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfur-oxygen bonds.[2]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including cleavage of the S-S bond and loss of the sulfonyl and sulfenyl moieties.
Chemical Properties and Reactivity: The Heart of its Utility
The chemical reactivity of this compound is dominated by the nature of the thiosulfonate linkage (-SO₂-S-). This functional group renders the sulfenyl sulfur atom (the sulfur atom bonded to the second p-tolyl group) highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a p-tolylsulfenylating agent.
Mechanism of Sulfenylation
The reaction with a generic nucleophile (Nu⁻) proceeds via a nucleophilic substitution at the sulfenyl sulfur. The p-toluenesulfinate anion acts as a good leaving group, stabilized by resonance.
This reactivity makes this compound an excellent reagent for the formation of unsymmetrical disulfides, thioethers, and other sulfur-containing compounds.
Reaction with Thiols: A Gateway to Bioconjugation
One of the most significant applications of this compound in drug development is its reaction with thiols, particularly the cysteine residues in peptides and proteins. The thiol group of cysteine is a soft nucleophile and readily attacks the electrophilic sulfenyl sulfur of the thiosulfonate.
This reaction is highly selective for cysteine over other nucleophilic amino acid side chains under physiological conditions, making it a valuable tool for bioconjugation. The resulting mixed disulfide can serve as a protecting group for the cysteine thiol or as a reactive handle for further functionalization. Thiosulfonates have been developed as a new class of cysteine protease inhibitors, highlighting their potential in targeting enzymes with active site cysteines.[3][4]
Synthesis of this compound
Several methods exist for the synthesis of symmetrical aryl thiosulfonates.[5][6][7] A common and reliable approach involves the reaction of a sulfonyl chloride with a reducing agent to form a sulfinate, which is then coupled with a sulfenyl halide. An alternative one-pot synthesis can be achieved through the reductive coupling of arenesulfonyl chlorides.
Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride
This protocol is a representative method adapted from general procedures for the synthesis of symmetrical thiosulfonates.[5][6]
Step 1: Preparation of Sodium p-Toluenesulfinate
-
In a round-bottom flask equipped with a mechanical stirrer, add sodium sulfite (e.g., 1.2 equivalents) and sodium bicarbonate (e.g., 1.2 equivalents) to water.
-
Heat the mixture to 70-80 °C with stirring.
-
Slowly add p-toluenesulfonyl chloride (1.0 equivalent) in portions over 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at 70-80 °C for an additional hour.
-
Allow the mixture to cool to room temperature, which will cause the sodium p-toluenesulfinate to crystallize.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
This step involves the in situ generation of p-toluenesulfenyl chloride and its reaction with the sulfinate from Step 1. This should be performed in a fume hood with appropriate safety precautions.
-
Suspend sodium p-toluenesulfinate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
In a separate flask, prepare a solution of p-toluenesulfenyl chloride. This can be generated by reacting di-p-tolyl disulfide with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).
-
Slowly add the solution of p-toluenesulfenyl chloride to the suspension of sodium p-toluenesulfinate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) to yield pure this compound.
Applications in Drug Development and Medicinal Chemistry
The unique reactivity of this compound and related thiosulfonates has led to their emergence as valuable tools in drug discovery and development.
Cysteine Protease Inhibition
Cysteine proteases are a class of enzymes that play crucial roles in various diseases, including parasitic infections and cancer. The active site of these enzymes contains a nucleophilic cysteine residue. Thiosulfonates, including the p-tolyl derivative, can act as covalent inhibitors by reacting with this active site cysteine, forming a mixed disulfide and inactivating the enzyme.[3][4] The tunability of the aryl groups on the thiosulfonate allows for the optimization of inhibitor potency and selectivity.
Anticancer Agents
Thiosulfonates have shown promise as anticancer agents.[6] Their mechanism of action can involve the disruption of cellular redox balance and the covalent modification of key proteins involved in cancer cell proliferation and survival. The ability of thiosulfonates to selectively react with cysteine residues in proteins like protein disulfide isomerase (PDI) is an area of active investigation for the development of targeted cancer therapies.[8]
Peptide and Protein Modification
The selective modification of cysteine residues in peptides and proteins is a powerful strategy for introducing probes, labels, or for creating peptide-drug conjugates. This compound provides a means to install a "p-tolylsulfenyl" handle onto a peptide, which can then be used in subsequent chemical transformations. This approach is valuable for studying protein function and for the construction of complex biotherapeutics.
Safety and Handling
This compound is an organic compound that should be handled with appropriate safety precautions in a laboratory setting. It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, the use of personal protective equipment, including safety glasses, gloves, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin. In case of accidental contact, the affected area should be flushed immediately with copious amounts of water.
Conclusion
This compound is a reagent of significant value to the modern medicinal chemist and drug development professional. Its well-defined reactivity as a potent electrophilic sulfenylating agent, coupled with its stability and ease of handling, makes it an attractive tool for a range of applications. From the selective modification of cysteine residues in complex biomolecules to its emerging role in the development of novel anticancer agents and enzyme inhibitors, this compound offers a unique chemical handle for addressing contemporary challenges in drug discovery. As our understanding of the intricate roles of sulfur-containing modifications in biological systems continues to grow, the importance of reagents like this compound is poised to expand even further.
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An In-Depth Technical Guide to p-Tolyl p-toluenethiosulfonate: Synthesis, Mechanism, and Application in Thiol Modification
Abstract
This technical guide provides a comprehensive overview of p-Tolyl p-toluenethiosulfonate (TPTS), a key reagent in chemical synthesis and biomedical research. We will delve into its fundamental chemical properties, provide a detailed synthesis protocol, and explore its primary application as a potent thiol-modifying agent. The document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical insights into the utility of this compound. We will explain the chemical principles that make TPTS an effective sulfenylating agent and illustrate its mechanism of action, which is central to its use in modifying cysteine residues in proteins and other biological thiols.
Core Compound Identification and Physicochemical Properties
This compound, also known as S-p-Tolyl 4-methylbenzenesulfonothioate, is a symmetrical aromatic thiosulfonate ester.[1][2] Its structure consists of two p-tolyl groups bridged by a thiosulfonate linkage (-S-S(=O)₂-). This unique arrangement makes it a valuable electrophilic sulfur donor.
Molecular Structure:
-
Canonical SMILES: CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C[1]
-
InChI Key: HSAROCRPZOYKGS-UHFFFAOYSA-N[1]
The compound's key identifiers and properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 2943-42-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][2][3] |
| Molecular Weight | 278.39 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 75-82 °C | [1][2] |
| Boiling Point | 432.5 °C at 760 mmHg | [1] |
| Solubility | Soluble in methanol, chloroform, ethanol | [2] |
Synthesis of this compound
The synthesis of thiosulfonates like TPTS is typically achieved through the reaction of a sulfonyl chloride with a thiol in the presence of a base. This method is efficient and provides a high yield of the desired product. The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile with the thiolate nucleophile, which is readily formed from the corresponding thiol in a basic medium.
Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride and p-Thiocresol
This protocol describes a representative laboratory-scale synthesis.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Thiocresol (4-methylbenzenethiol)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve p-thiocresol (1.0 equivalent) and pyridine (1.1 equivalents) in dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Reactant: Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in a minimal amount of dichloromethane and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Caption: Mechanism of thiol modification by this compound.
Applications in Drug Development and Research
-
Cysteine Modification: In drug development, understanding the role of specific cysteine residues in protein function is critical. TPTS can be used to selectively block or "cap" cysteine residues, allowing researchers to study the impact of this modification on enzyme activity, protein folding, or protein-protein interactions.
-
Synthesis of Biologically Active Compounds: TPTS serves as a building block for creating molecules with specific therapeutic properties. [2]By introducing a disulfide bond, researchers can develop prodrugs that are activated under specific reducing conditions within the body or design molecules that target thiol-containing enzymes.
-
Formation of Sulfur Heterocycles: It is a valuable reagent for synthesizing various sulfur-containing heterocyclic compounds, which are scaffolds present in many pharmaceuticals. [2]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Hazards: The compound may cause irritation to the skin, eyes, and respiratory system. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4][5]* Handling: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors. [4]Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from sources of ignition, high temperatures, and strong oxidizing agents. [2][4]
Conclusion
This compound is a highly versatile and effective reagent with a well-defined mechanism of action. Its primary role as a sulfenylating agent makes it an indispensable tool for researchers in organic synthesis and drug development, particularly for the targeted modification of cysteine residues and the synthesis of complex sulfur-containing molecules. Understanding its chemical properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in a research setting.
References
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An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate: A Cornerstone Reagent in Modern Organic Chemistry
Foreword: The Unsung Hero of Disulfide Chemistry
In the vast armamentarium of organic synthesis, certain reagents, while not always in the limelight, form the bedrock of countless elegant molecular constructions. p-Tolyl p-toluenethiosulfonate, often referred to as TsS-Ts, is one such indispensable tool. For researchers, synthetic chemists, and professionals in drug development, this unassuming white solid offers a robust and versatile platform for the introduction of sulfur functionalities and, most notably, the construction of disulfide bonds – a critical linkage in a myriad of biologically active molecules, from peptides and proteins to complex natural products. This guide aims to provide a comprehensive technical overview of this reagent, from its historical roots and synthesis to its mechanistic nuances and diverse applications, empowering the reader to leverage its full potential in their scientific endeavors.
Historical Perspective and the Genesis of a Reagent
The journey of this compound is intrinsically linked to the broader exploration of organosulfur chemistry. While a definitive "discovery" paper solely dedicated to this specific molecule is elusive in early literature, its emergence can be traced back to the foundational work on the synthesis and reactivity of thiosulfonates in the early to mid-20th century. The general class of thiosulfonates was recognized for its utility in forming disulfides, and the symmetrical nature of the p-tolyl derivative, derived from readily available starting materials like p-toluenesulfonyl chloride, made it an attractive and stable reagent for study and application. Early investigations into the oxidation of thiols and disulfides, as well as the reactions of sulfonyl halides, paved the way for the reliable preparation of this and other aryl thiosulfonates.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.
| Property | Value | Reference(s) |
| Chemical Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [1] |
| Common Names | This compound, TsS-Ts, p-Tolyl thiotosylate | |
| CAS Number | 2943-42-2 | [2] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 75-82 °C | [1][3] |
| Solubility | Soluble in many organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | [1] |
| Stability | Stable under normal laboratory conditions. Should be stored in a cool, dry place away from moisture. |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to be relatively simple and symmetric. Two distinct singlets for the methyl protons (δ ≈ 2.4 ppm) and two sets of doublets in the aromatic region (δ ≈ 7.2-7.8 ppm) corresponding to the two non-equivalent aromatic protons on each ring are anticipated.
-
¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display signals for the methyl carbons (δ ≈ 21 ppm) and the aromatic carbons, including the quaternary carbons attached to the sulfur atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl group (S=O stretching) in the regions of approximately 1325-1300 cm⁻¹ (asymmetric stretch) and 1150-1120 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would likely show the molecular ion peak (m/z = 278), along with characteristic fragmentation patterns involving the cleavage of the S-S and S-C bonds.
Synthesis of this compound: A Practical Guide
Several methods have been developed for the synthesis of thiosulfonates. For this compound, the most common and practical approach involves the reaction of a sulfonyl derivative with a thiol or its precursor.
Synthesis from p-Toluenesulfonyl Chloride and p-Toluenethiol
This is a widely used laboratory-scale synthesis due to the commercial availability of the starting materials.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Detailed Experimental Protocol:
-
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
p-Toluenethiol (TsSH)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluenethiol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of p-toluenesulfonyl chloride dropwise to the cooled reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to afford a white crystalline solid.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: p-Toluenesulfonyl chloride is moisture-sensitive and will hydrolyze to p-toluenesulfonic acid. Therefore, anhydrous solvents and a dry atmosphere are crucial for high yields.
-
Use of a Base: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition of the sulfonyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.
-
Aqueous Workup: The series of washes removes unreacted starting materials, the hydrochloride salt of the base, and other water-soluble impurities. The bicarbonate wash specifically neutralizes any remaining acidic components.
Mechanism of Action: The Electrophilic Sulfur Center
The synthetic utility of this compound stems from the electrophilic nature of the sulfenyl sulfur atom (the sulfur atom bonded to the other sulfur and the tolyl group). The adjacent electron-withdrawing sulfonyl group polarizes the S-S bond, making the sulfenyl sulfur susceptible to nucleophilic attack.
Figure 2: General mechanism of nucleophilic attack on this compound.
The reaction with a nucleophile (Nu⁻) proceeds via a nucleophilic substitution on the sulfenyl sulfur, with the p-toluenesulfinate anion acting as an excellent leaving group. This reactivity allows for the facile transfer of the p-tolylthio (p-TsS) group to a wide range of nucleophiles.
Applications in Organic Synthesis and Drug Development
The ability of this compound to act as a potent sulfenylating agent has led to its widespread use in several key areas of organic synthesis.
Synthesis of Unsymmetrical Disulfides
One of the most significant applications of this compound is in the synthesis of unsymmetrical disulfides. This is particularly valuable in medicinal chemistry and peptide synthesis, where disulfide bridges play a crucial role in determining the three-dimensional structure and biological activity of molecules.
Workflow for Unsymmetrical Disulfide Synthesis:
Figure 3: Workflow for the synthesis of unsymmetrical disulfides.
This methodology provides a controlled and high-yielding route to unsymmetrical disulfides, avoiding the statistical mixtures often obtained from the oxidation of a mixture of two different thiols.
Introduction of the Thiotolyl Group
This compound serves as an excellent reagent for the introduction of a p-tolylthio group onto carbon and heteroatom nucleophiles. This can be a key step in the synthesis of complex molecules, where the thioether linkage can be further manipulated or may be an integral part of the final target's structure.
Role in the Synthesis of Biologically Active Molecules
The disulfide bond is a critical structural motif in numerous pharmaceuticals and natural products. For instance, many peptide hormones, such as oxytocin and vasopressin, contain disulfide bridges that are essential for their biological function. The synthesis of these and other complex molecules often relies on the controlled formation of disulfide bonds, a process where reagents like this compound can be instrumental. While direct citation of its use in the synthesis of a specific blockbuster drug is not always prominent, its application in the foundational methodologies for disulfide bond formation is well-established in the chemical literature that underpins these synthetic endeavors.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Irritant: It is an irritant to the eyes, skin, and respiratory system.[1]
-
Handling: Should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent hydrolysis.
Conclusion and Future Outlook
This compound has solidified its position as a reliable and versatile reagent in organic synthesis. Its ease of preparation, stability, and predictable reactivity make it an invaluable tool for the construction of disulfide bonds and the introduction of sulfur functionalities. As the demand for complex, sulfur-containing molecules in drug discovery and materials science continues to grow, the importance of foundational reagents like this compound will undoubtedly endure. Future developments may focus on expanding its application in novel synthetic methodologies, including flow chemistry and biocatalysis, further enhancing its utility for the scientific community.
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An In-depth Technical Guide to p-Tolyl p-toluenethiosulfonate as an Electrophilic Sulfenylating Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
p-Tolyl p-toluenethiosulfonate, often abbreviated as TsSTs or p-TsS-SO2-p-Tol, stands as a cornerstone reagent in modern organic synthesis for the introduction of sulfenyl groups. As a stable, crystalline solid, it offers significant advantages in handling and reactivity over volatile and odorous thiols or corrosive sulfenyl halides. This guide provides a comprehensive overview of its synthesis, mechanistic action, and diverse applications. We delve into its role as a potent electrophilic sulfenylating agent, detailing its reaction with a wide array of nucleophiles to form critical C-S and S-S bonds. Particular emphasis is placed on its utility in the formation of unsymmetrical disulfides, the α-sulfenylation of carbonyl compounds, and its application in the strategic construction of disulfide bridges in peptide and protein chemistry. Detailed, field-tested protocols and mechanistic diagrams are provided to empower researchers in leveraging this versatile reagent for complex molecular synthesis and drug development.
Introduction: The Need for a Superior Sulfenylating Agent
The incorporation of sulfur-containing moieties is a fundamental strategy in medicinal chemistry and materials science, as these functional groups are prevalent in numerous bioactive molecules and functional materials.[1] The sulfenyl group (-SR), in particular, is a key component of disulfide bonds that dictate the tertiary structure of proteins and peptides.[2][3] Historically, the introduction of this group has relied on reagents like thiols, disulfides, and sulfenyl chlorides, which are often plagued by issues of foul odor, high volatility, low stability, and harsh reaction conditions.
This compound emerged as a superior alternative. It is an odorless, crystalline solid that is easy to handle and store.[4] Its reactivity is predicated on the inherent polarity of the thiosulfonate S-S bond, where the sulfur atom bonded to the sulfonyl group is highly electrophilic, making it susceptible to attack by a broad range of nucleophiles. This reaction proceeds under mild conditions, with the p-toluenesulfinate anion serving as an excellent leaving group, thereby driving the reaction to completion. This guide explores the fundamental chemistry and practical applications of this indispensable reagent.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Chemical Name | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | [4][5] |
| Synonyms | This compound, TsSTs | [5] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [4][5] |
| Molecular Weight | 278.39 g/mol | [4][5] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 75-82 °C | [4][5] |
| Solubility | Soluble in organic solvents like chloroform, ethanol, methanol. | [4] |
Safety Information: this compound may cause irritation to the eyes, skin, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Avoid inhalation of dust or contact with skin.[4]
Synthesis of the Reagent
The accessibility of this compound is enhanced by straightforward and efficient synthetic routes. A common and effective method is the copper-catalyzed reductive homocoupling of p-toluenesulfonyl chloride. This approach utilizes an inexpensive catalyst and a mild reductant, offering good yields and functional group tolerance.[6]
Workflow for Synthesis via Reductive Homocoupling
Caption: General workflow for the synthesis of this compound.
Mechanism of Electrophilic Sulfenylation
The utility of thiosulfonates like this compound stems from their function as electrophilic sulfenylating agents.[1] The S-S bond is polarized due to the electron-withdrawing nature of the adjacent sulfonyl (-SO₂) group. This renders the sulfenyl sulfur atom (attached to the tolyl group) electrophilic and susceptible to nucleophilic attack.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. This results in the cleavage of the S-S bond, transferring the p-tolylsulfenyl group (-S-Tol) to the nucleophile. The p-toluenesulfinate anion (Tol-SO₂⁻) is displaced as a stable leaving group, which is a key thermodynamic driving force for the reaction.
Caption: General mechanism of electrophilic sulfenylation.
Key Applications in Organic Synthesis
The mild and selective nature of this compound makes it a valuable tool for a variety of transformations.
Formation of Disulfide Bonds
One of the most powerful applications is the synthesis of unsymmetrical disulfides. This is particularly crucial in peptide chemistry, where precise disulfide bridges are required to achieve the correct protein fold and biological activity.[3] The reaction of a free thiol (R-SH) with this compound provides the desired unsymmetrical disulfide (R-S-S-Tol) in high yield.
Sulfenylation of Carbon Nucleophiles
Dual-Functionality and Atom Economy
Recent advancements have shown that thiosulfonates can act as dual-functional reagents, where both the sulfenyl and sulfonyl fragments are incorporated into the final product.[1][7] These 1,n-thiosulfonylation reactions proceed with 100% atom economy, representing an elegant and efficient method for synthesizing complex organosulfur compounds.[7]
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, outlining the causality behind the experimental choices.
Protocol 1: Synthesis of an Unsymmetrical Disulfide from a Thiol
This protocol describes the reaction of a generic thiol with this compound to form an unsymmetrical disulfide, a key step in peptide modification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the thiol (1.0 eq) in a suitable solvent such as methanol or a buffered aqueous solution at room temperature. The solvent choice is critical to ensure solubility of the starting material.
-
Base Addition: Add a mild base, such as triethylamine (TEA) or sodium bicarbonate (1.1 eq), to the solution. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is essential for initiating the reaction.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in the same solvent dropwise over 5-10 minutes. The slight excess of the sulfenylating agent ensures complete consumption of the starting thiol.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting thiol is consumed (typically 1-4 hours).
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove the base and the p-toluenesulfinate salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical disulfide.
Caption: Experimental workflow for unsymmetrical disulfide synthesis.
Protocol 2: α-Sulfenylation of a Ketone
This protocol details the introduction of a p-tolylsulfenyl group at the α-position of a ketone, creating a valuable synthetic intermediate.
Step-by-Step Methodology:
-
Enolate Formation: Dissolve the ketone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to -78 °C using a dry ice/acetone bath. This prevents side reactions.
-
Base Addition: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq). The LDA quantitatively deprotonates the α-carbon to form the lithium enolate. Stir for 30-60 minutes at -78 °C to ensure complete formation.
-
Sulfenylation: Prepare a solution of this compound (1.1 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C. The low temperature controls the reactivity and prevents over-alkylation or other side reactions.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 2-3 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to obtain the pure α-sulfenylated ketone.
Conclusion
This compound is a robust and highly effective electrophilic sulfenylating agent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, ease of handling, and predictable reactivity under mild conditions make it a superior choice for the construction of C-S and S-S bonds. From the precise formation of disulfide bridges in complex peptides to the efficient synthesis of sulfur-containing building blocks, this reagent facilitates transformations that are critical for advancing drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for its continued and innovative application in the field.
References
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A Theoretical and Practical Guide to the Reactivity of p-Tolyl p-toluenethiosulfonate: From First Principles to Drug Development Applications
Abstract
This technical guide provides a comprehensive examination of the reactivity of p-Tolyl p-toluenethiosulfonate (PTS-TS). Moving beyond a simple recitation of facts, this document synthesizes fundamental principles of organic chemistry with computational insights and practical experimental methodologies. We will explore the electrophilic nature of the thiosulfonate linkage, delve into its interactions with biological nucleophiles, and contextualize its reactivity within the demanding landscape of modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper understanding of this versatile sulfur-containing reagent.
Introduction: The Thiosulfonate Functional Group - A Latent Electrophile
This compound, with the molecular formula C14H14O2S2, is a white crystalline solid soluble in various organic solvents.[1] At its core, the reactivity of PTS-TS is dictated by the unique electronic properties of the thiosulfonate (-S-SO2-) functional group. This moiety can be conceptualized as a disulfide with one sulfur atom in a higher oxidation state. This polarization renders the sulfenyl sulfur (the sulfur atom single-bonded to another sulfur and a carbon) electrophilic and susceptible to nucleophilic attack.
Thiosulfonates, as a class of compounds, are pivotal synthons in organic chemistry, enabling the synthesis of various thioethers and sulfones.[2] Furthermore, certain thiosulfonate compounds have demonstrated promising biological activities, including anti-viral and anti-fungal properties, underscoring their relevance in medicinal chemistry.[2]
Theoretical Framework for the Reactivity of this compound
The reactivity of PTS-TS is fundamentally governed by the principles of electrophile-nucleophile interactions. The Hard and Soft Acids and Bases (HSAB) theory provides a robust framework for predicting the selectivity of these reactions.[3] The sulfenyl sulfur in PTS-TS is considered a "soft" electrophile due to its polarizability. Consequently, it preferentially reacts with "soft" nucleophiles, such as the thiolate anions of cysteine residues in proteins.[3]
The Nucleophilic Attack: A Mechanistic Perspective
The canonical reaction of PTS-TS involves the nucleophilic attack on the electrophilic sulfenyl sulfur. This results in the cleavage of the sulfur-sulfur bond and the formation of a new sulfur-nucleophile bond, with the p-toluenesulfinate anion acting as a good leaving group.
The reaction with a generic nucleophile (Nu-) can be depicted as follows:
Figure 1: Generalized mechanism of nucleophilic attack on this compound.
Computational Modeling of Reactivity: Insights from Density Functional Theory (DFT)
While experimental studies provide invaluable data, computational methods like Density Functional Theory (DFT) offer a powerful lens to probe the intrinsic reactivity of molecules like PTS-TS. DFT calculations can elucidate the electronic structure, map the electrostatic potential, and model the transition states of reactions, providing a quantitative basis for understanding reactivity.[4]
For PTS-TS, DFT studies would likely focus on:
-
Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of reactivity. The LUMO of PTS-TS is expected to be localized on the S-S bond, indicating its susceptibility to nucleophilic attack.
-
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within a molecule, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. The sulfenyl sulfur of PTS-TS would exhibit a significant positive electrostatic potential.
-
Calculation of Reaction Barriers: By modeling the reaction pathway of PTS-TS with various nucleophiles, the activation energy (reaction barrier) can be calculated. Lower activation energies correspond to faster reaction rates, allowing for a theoretical ranking of nucleophile reactivity.
Experimental Validation of Reactivity
Theoretical predictions of reactivity must be substantiated by rigorous experimental data. A suite of well-established analytical techniques can be employed to characterize the reactivity of PTS-TS.
Kinetic Studies using UV-Vis Spectroscopy
The reaction of PTS-TS with a chromophoric nucleophile can be conveniently monitored using UV-Vis spectroscopy. By following the change in absorbance over time at a specific wavelength, the reaction rate constant can be determined.
Experimental Protocol: Kinetic Analysis of PTS-TS with a Thiol Nucleophile
-
Preparation of Stock Solutions:
-
Prepare a stock solution of PTS-TS in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of a thiol nucleophile (e.g., glutathione) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
-
Reaction Initiation:
-
In a quartz cuvette, mix the buffered solution and the PTS-TS stock solution.
-
Initiate the reaction by adding the thiol stock solution and immediately start recording the absorbance at a predetermined wavelength (e.g., the wavelength corresponding to the formation of the product or consumption of the reactant).
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to the appropriate integrated rate law (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the nucleophile and plot k_obs versus [Nucleophile] to determine the second-order rate constant.
-
Product Identification and Characterization using Mass Spectrometry and NMR
The identity of the reaction products can be unequivocally confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
| Technique | Information Provided |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the product, confirming its molecular weight. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the connectivity of atoms and their chemical environment. |
Implications and Applications in Drug Development
The predictable and selective reactivity of thiosulfonates, including PTS-TS, makes them valuable tools in drug development.
Covalent Inhibitors and Disulfide-Bond Disrupting Agents
The ability of thiosulfonates to react with cysteine residues is exploited in the design of covalent inhibitors.[4] These drugs form a permanent covalent bond with their target protein, leading to irreversible inhibition. This is particularly relevant for targeting enzymes with a cysteine in their active site.
Cyclic thiosulfonates, for instance, have been investigated as "Disulfide-bond Disrupting Agents" (DDAs) in cancer therapy.[4][5] These agents can covalently modify cysteine residues in proteins like protein disulfide isomerase (PDI), disrupting their function and inducing apoptosis in cancer cells.[4]
Figure 2: The role of thiosulfonate reactivity in the drug development pipeline.
Antioxidant Properties
Some thiosulfonate compounds have demonstrated antioxidant activity.[6] They can neutralize free radicals and protect cells from oxidative damage.[6] This property is attributed to their ability to interact with and modulate the cellular redox environment, for example, by reacting with glutathione.[6]
Potential Genotoxic Impurities
It is important to note that the reactivity of sulfonate esters, which are structurally related to thiosulfonates, can also pose a risk in pharmaceutical manufacturing. Alkyl p-toluenesulfonates are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[7][8] Therefore, careful control and monitoring of such impurities are crucial during drug substance manufacturing.[7][8]
Conclusion
This compound is more than just a simple organic reagent; it is a molecule whose reactivity can be understood through fundamental chemical principles and leveraged for sophisticated applications in drug development. Its electrophilic sulfenyl sulfur provides a reactive handle for engaging with biological nucleophiles, a property that has been artfully exploited in the design of targeted covalent inhibitors and other therapeutic agents. A thorough understanding of its theoretical reactivity, coupled with robust experimental validation, is paramount for unlocking the full potential of this versatile chemical entity. As our ability to predict and control chemical reactivity continues to advance, the role of thiosulfonates in medicinal chemistry is poised to expand even further.
References
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ChemBK. This compound - Introduction. [Link]
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Gattas-Asfura, K. M., et al. (2022). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ChemMedChem, e202200165. [Link]
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Wang, X., et al. (2021). Research Progress in Synthesis and Application of Thiosulfonates. Chinese Journal of Organic Chemistry, 41(8), 2969-2983. [Link]
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Möller, H., Björkner, B., & Bruze, M. (1996). Clinical reactions to systemic provocation with gold sodium thiomalate in patients with contact allergy to gold. British Journal of Dermatology, 135(3), 423-427. [Link]
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Harasym, T. O., et al. (2021). Antioxidant Activity of Thiosulfonate Compounds in Experiments in Vitro and in vivo. Biointerface Research in Applied Chemistry, 11(4), 11849-11861. [Link]
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Ghorai, M. K., & Kumar, A. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Results in Chemistry, 5, 100812. [Link]
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Harpp, D. N., Gleason, J. G., & Ash, D. K. (1971). Correction. The Chemistry of Thiosulfonates and Related Derivatives. Nucleophilic Reactions on Sulfenyl Sulfur. The Journal of Organic Chemistry, 36(23), 3627-3627. [Link]
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Girolami, G. S. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). [Link]
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Gattas-Asfura, K. M., et al. (2022). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ChemMedChem, 17(9), e202200165. [Link]
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Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of biochemistry and biophysics, 520(1), 24-31. [Link]
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Mondal, J., & Bhaumik, A. (2018). Sustainable synthesis of thiosulfonates and disulfides by molybdenum-catalyzed selective oxidation of thiols. Green Chemistry, 20(13), 3053-3063. [Link]
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Guchhait, S. K., & Shee, S. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. [Link]
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Spectroscopic Characterization of p-Tolyl p-Toluenethiosulfonate: A Technical Guide
Introduction: p-Tolyl p-toluenethiosulfonate, also known as S-(p-tolyl) 4-methylbenzenesulfonothioate, is a symmetrical aromatic thiosulfonate. Compounds of this class are of significant interest in organic synthesis, serving as versatile reagents for the introduction of sulfenyl and sulfonyl groups. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactivity in chemical transformations. This guide provides an in-depth analysis of the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
| m/z (relative intensity) | Proposed Fragment Ion |
| 278 (M+) | Molecular Ion |
| 155 | [C₇H₇SO₂]⁺ (p-toluenesulfonyl cation) |
| 123 | [C₇H₇S]⁺ (p-tolylthio cation) |
| 91 | [C₇H₇]⁺ (tropylium cation) |
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M+) at m/z 278, corresponding to its molecular weight.[2] The fragmentation of the molecular ion is anticipated to be dominated by the cleavage of the S-S bond, which is the weakest bond in the molecule. This primary fragmentation event would lead to the formation of two key fragment ions: the p-toluenesulfonyl cation ([C₇H₇SO₂]⁺) at m/z 155 and the p-tolylthio cation ([C₇H₇S]⁺) at m/z 123.
The p-toluenesulfonyl cation (m/z 155) is a very stable and commonly observed fragment in the mass spectra of tosyl-containing compounds. Further fragmentation of this ion is less likely under standard EI conditions. The p-tolylthio cation (m/z 123) can also be observed. A prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), is also expected. This highly stable carbocation is formed through the loss of a sulfur-containing radical from the p-tolylthio fragment or rearrangement and fragmentation of the p-toluenesulfonyl fragment.
Caption: Predicted Mass Fragmentation Pathway of this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Analysis: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The mass spectrum is recorded, plotting ion intensity versus m/z.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methyl (CH₃) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1350-1300 | Asymmetric SO₂ stretch | Sulfonyl |
| 1150-1120 | Symmetric SO₂ stretch | Sulfonyl |
| 820-800 | C-H bend (out-of-plane) | 1,4-disubstituted aromatic |
Interpretation of the Infrared Spectrum
The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the sulfonyl group and the aromatic rings. The most prominent features are expected to be the asymmetric and symmetric stretching vibrations of the SO₂ group, appearing in the ranges of 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹, respectively. These are typically strong and sharp bands.
The aromatic nature of the molecule will be evident from the C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of methyl groups on the aromatic rings will give rise to C-H stretching vibrations in the 2950-2850 cm⁻¹ range. Furthermore, a strong out-of-plane C-H bending vibration in the 820-800 cm⁻¹ region will be indicative of the 1,4-disubstitution pattern of the two tolyl groups.
Experimental Protocol for Infrared Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a mull in Nujol. Alternatively, a spectrum can be recorded from a solution in a suitable solvent (e.g., CCl₄ or CS₂) in an IR-transparent cell. Attenuated Total Reflectance (ATR) is a modern technique that allows for the direct analysis of the solid sample with minimal preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.7 | Doublet | 2H | Ar-H ortho to SO₂ |
| ~7.4-7.3 | Doublet | 2H | Ar-H meta to SO₂ |
| ~7.3-7.2 | Doublet | 4H | Ar-H of the thio-tolyl group |
| ~2.4 | Singlet | 3H | CH₃ of the sulfonyl-tolyl group |
| ~2.3 | Singlet | 3H | CH₃ of the thio-tolyl group |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Ar-C attached to SO₂ |
| ~140 | Quaternary Ar-C attached to CH₃ (sulfonyl-tolyl) |
| ~138 | Quaternary Ar-C attached to S |
| ~136 | Quaternary Ar-C attached to CH₃ (thio-tolyl) |
| ~130 | Ar-C meta to SO₂ |
| ~129 | Ar-C of the thio-tolyl group |
| ~128 | Ar-C ortho to SO₂ |
| ~21.5 | CH₃ of the sulfonyl-tolyl group |
| ~21.0 | CH₃ of the thio-tolyl group |
Interpretation of the NMR Spectra
¹H NMR: Due to the symmetry of the two p-tolyl groups, the ¹H NMR spectrum is expected to be relatively simple. The aromatic region will display two distinct AA'BB' systems. The protons on the tolyl group attached to the sulfonyl moiety will be more deshielded due to the electron-withdrawing nature of the SO₂ group. Thus, the doublet for the protons ortho to the SO₂ group is predicted to appear at a lower field (~7.8-7.7 ppm) compared to the doublet for the protons meta to the SO₂ group (~7.4-7.3 ppm). The four aromatic protons of the tolyl group attached to the thioether sulfur will appear as a less resolved multiplet or a singlet-like peak around 7.3-7.2 ppm, as the electronic effect of the thio-sulfonyl group is less pronounced. The two methyl groups will appear as distinct singlets, with the methyl group on the sulfonyl-bearing ring being slightly more deshielded (~2.4 ppm) than the one on the thio-bearing ring (~2.3 ppm).
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon environment. The quaternary carbons attached to the sulfur atoms will be readily identifiable. The carbon attached to the strongly electron-withdrawing sulfonyl group will be the most downfield among the aromatic carbons. The other aromatic carbons will appear in the typical range of ~120-145 ppm. The two methyl carbons will have characteristic chemical shifts around 21 ppm, with slight differences enabling their distinction.
Caption: Molecular Structure with Predicted NMR Assignments.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (to simplify the spectrum to singlets for each carbon) is typically performed. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to TMS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected fragmentation patterns in mass spectrometry, the characteristic absorption bands in infrared spectroscopy, and the chemical shifts and coupling patterns in NMR spectroscopy, researchers and scientists can confidently identify and characterize this important synthetic reagent. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectral data. While based on sound scientific principles and analogies to related structures, experimental verification of these predictions is encouraged for definitive characterization.
References
- Freeman, F., Bartosik, L. G., Bui, N. V., Keindl, M. C., & Nelson, E. L. (1988). PREPARATION AND SPECTRAL PROPERTIES OF SYMMETRICAL S-ARYL ARENESULFONOTHIOATES (THIOSULFONATES).
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ChemBK. (2024, April 10). This compound. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl p-toluenesulfonate. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum and molecular structure of methyl p-toluene sulfonate. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of p-Tolyl p-toluenethiosulfonate in Common Laboratory Solvents
Introduction
p-Tolyl p-toluenethiosulfonate, also known as S-p-Tolyl p-toluenesulfonothioate, is an important reagent in organic synthesis, often utilized for the transfer of a tosyl group and in the formation of disulfides. Its efficacy in these applications is intrinsically linked to its behavior in solution. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for designing robust synthetic routes, ensuring reproducible results, and controlling impurity profiles.
This technical guide provides a comprehensive overview of the known and expected solubility and stability characteristics of this compound. While quantitative data for this specific molecule is not extensively published, this guide synthesizes information from analogous aromatic sulfonate and thiosulfonate compounds to provide a robust predictive framework. Furthermore, it details validated experimental protocols for researchers to determine these critical parameters in their own laboratory settings.
Physicochemical Properties and Expected Solubility Profile
This compound is a white crystalline solid with a melting point of approximately 80-82°C and a molecular weight of 278.39 g/mol .[1] Its structure, featuring two aromatic rings and the polar thiosulfonate linkage, dictates a solubility profile favoring organic solvents over aqueous media.
Qualitative Solubility
Based on its chemical structure and available literature on similar compounds, a general solubility profile can be predicted. The molecule possesses both nonpolar (tolyl groups) and polar (S-SO₂) characteristics, making it soluble in a range of common laboratory solvents.
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The polarity of these solvents is well-suited to the overall polarity of the thiosulfonate. DCM is a common solvent for reactions involving sulfonyl chlorides.[2] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polarity suitable for dissolving the compound. |
| Ketones | Acetone | Moderate | A polar aprotic solvent that should readily dissolve the compound. |
| Alcohols | Methanol, Ethanol | Moderate | The compound is reported to be soluble in these solvents.[1] Hydrogen bonding with the sulfonate oxygens can facilitate dissolution. |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are expected to be very effective at solvating the polar thiosulfonate group. |
| Hydrocarbons | Hexane, Toluene, Petroleum Ether | Low to Moderate | While the tolyl groups provide some nonpolar character, the polar core will limit solubility. Recrystallization from petroleum ether is possible, indicating lower solubility at cooler temperatures.[2] |
| Aqueous | Water, Buffers | Very Low | The large nonpolar surface area of the two tolyl groups will likely make the compound poorly soluble in water. |
Protocol for Determining Quantitative Solubility
A reliable method for determining solubility is the static equilibrium method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Sample Preparation:
-
Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Data Presentation: The results should be presented in a clear, tabular format, expressing solubility in both mg/mL and mol/L.
Stability Profile and Degradation Pathways
The stability of this compound is primarily governed by the chemical reactivity of the thiosulfonate functional group (-S-SO₂-). This group is susceptible to attack by nucleophiles and hydrolysis, particularly under basic conditions.
Key Degradation Pathways
A. Nucleophilic Attack: The thiosulfonate group has two electrophilic sulfur centers. The sulfenyl sulfur (S attached to the tolyl group) is softer and more susceptible to attack by soft nucleophiles, while the sulfonyl sulfur (SO₂) is a harder electrophilic center.
-
Attack by Nucleophiles (e.g., Thiolates): Strong nucleophiles, such as thiolates (RS⁻), readily attack the sulfenyl sulfur, displacing the p-toluenesulfinate anion. This is a common reaction of thiosulfonates and is a primary consideration for stability in the presence of other sulfur-containing compounds. Thiolates are known to be excellent nucleophiles for SN2 reactions.
B. Hydrolysis: The stability of this compound in protic solvents, especially in the presence of acid or base, is a critical concern.
-
Alkaline Hydrolysis: The hydrolysis of aryl thiosulfonates is known to be accelerated under alkaline conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking one of the sulfur atoms. This can lead to the formation of p-toluenesulfonic acid and p-toluenethiol, or their corresponding salts. Studies on the alkaline hydrolysis of aryl thiolsulfinates and thiolsulfonates confirm this reactivity.[3]
-
Acidic Hydrolysis: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids, particularly at elevated temperatures, can also lead to hydrolysis. The mechanism of acid hydrolysis of S-aryl thiosulfates has been investigated.[4]
The diagram below illustrates the primary sites of nucleophilic attack on the this compound molecule.
Caption: Potential sites for nucleophilic attack on this compound.
Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to identify potential degradation products and understand the stability of the molecule under various stress conditions. This is a cornerstone of developing stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution with water.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) and white light. A solid sample should also be exposed to light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Analyze the samples at initial (t=0) and various time points (e.g., 2, 6, 24, 48 hours). For the base hydrolysis, which is expected to be rapid, shorter time points may be necessary.
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method.
-
Analytical Method (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
The workflow for a forced degradation study is outlined below.
Caption: Workflow for a forced degradation study of this compound.
Recommendations for Handling and Storage
Based on the predicted stability profile, the following recommendations should be followed to ensure the integrity of this compound and its solutions:
-
Storage of Solid: Store the solid compound in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.
-
Solvent Selection: For preparing stock solutions for long-term storage, use aprotic, non-nucleophilic solvents such as acetonitrile, THF, or dichloromethane.
-
Avoid Basic Conditions: Do not use basic solvents or add bases to solutions of this compound unless a reaction is intended. Be mindful of the pH of aqueous solutions.
-
Use Fresh Solutions: For critical applications, it is advisable to prepare solutions fresh. If storing solutions, do so at low temperatures (e.g., 2-8°C) and protect from light.
Conclusion
References
- Kice, J. L., & Rogers, T. E. (1974). Mechanism of the alkaline hydrolysis of aryl thiolsulfinates and thiolsulfonates. Journal of the American Chemical Society, 96(26), 8009–8015.
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Organic Syntheses Procedure. Ethynyl p-tolyl sulfone. Available at: [Link]
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ChemBK. This compound. Available at: [Link]
- Anderson, J. M. (1966). Mechanisms of reactions of Bunte salts and related compounds. I. Acid hydrolysis of sodium aryl sulfates. II. Acid hydrolysis of Bunte salts (s--alkyl and s--aryl thiosulfates). (Doctoral dissertation).
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LibreTexts Chemistry. Nucleophilicity of Sulfur Compounds. Available at: [Link]
- Waykole, L., & Paquette, L. A. (1988). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 67, 149.
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MySkinRecipes. S-p-Tolyl p-Toluenesulfonothioate. Available at: [Link]
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Organic Syntheses Procedure. p-Toluenesulfonic acid, butyl ester. Available at: [Link]
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Bentham Science Publisher. An Efficient Domino Cu-mediated Access to Organic Disulfides from Aryl/ Alkyl Halides: Sodium Thiosulfate Used as a Sulfurating Reagent. Available at: [Link]
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Safety, handling, and storage recommendations for p-Tolyl p-toluenethiosulfonate
An In-Depth Technical Guide to the Safe Handling of p-Tolyl p-toluenethiosulfonate
This guide provides comprehensive safety, handling, and storage recommendations for this compound (CAS No. 2943-42-2) for researchers, scientists, and drug development professionals. The protocols and insights herein are synthesized from established chemical safety principles and data on structurally related compounds to ensure a high standard of laboratory safety.
Introduction: Understanding this compound
This compound, also known as S-p-Tolyl p-toluenesulfonothioate, is a member of the thiosulfonate class of organic sulfur compounds.[1] It serves as a valuable reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles and other biologically active molecules.[2] As with any specialized chemical reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work.
While comprehensive toxicological data for this specific compound is not widely published, a robust safety protocol can be developed by examining its physicochemical properties and drawing logical parallels from well-documented, structurally similar compounds such as p-toluenesulfonic acid and other sulfonated aromatics. This guide is built on the principle of prudent laboratory practice, which dictates treating substances of unknown toxicity with a high degree of caution.
Section 1: Hazard Identification and Risk Assessment
Physicochemical Properties
Understanding the physical characteristics of a substance is fundamental to its safe handling. This compound is a white crystalline solid at room temperature.[2] Its high boiling and flash points suggest it is not highly volatile or flammable under standard laboratory conditions, but it should not be exposed to high heat or open flames.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][2] |
| Molecular Weight | 278.39 g/mol | [1][2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 75-82 °C | [1][2] |
| Boiling Point | 432.5 °C at 760 mmHg | [1] |
| Flash Point | 215.4 °C | [1] |
| Density | 1.28 g/cm³ | [1] |
| Solubility | Soluble in methanol, chloroform, ethanol | [2] |
Known and Inferred Health Hazards
Based on information for the compound and its structural analogs, the primary hazards are related to irritation.[2]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[2] Data for related compounds like p-toluenesulfonic acid monohydrate classify it as causing serious eye irritation (H319).
-
Skin Irritation: May cause skin irritation upon contact.[2] Prolonged or repeated contact should be avoided. p-Toluenesulfonic acid is classified as a skin irritant (H315).
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation (H335).[2]
-
Ingestion: Accidental ingestion may be harmful.[4]
It is crucial to operate on the assumption that this compound is hazardous upon contact and inhalation and to implement controls accordingly.
Workflow for Pre-Handling Risk Assessment
Before any new procedure involving this compound, a formal risk assessment should be conducted. This process ensures all potential hazards are identified and controlled.
Caption: Workflow for Chemical Risk Assessment.
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.[5][6]
Engineering Controls
-
Chemical Fume Hood: All weighing, transfers, and reactions involving solid this compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[8]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9] A face shield should be worn over the goggles when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended for handling this compound. Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[9] Change gloves immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times.
-
-
Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not required. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be necessary.[6]
PPE Donning and Doffing Sequence
Incorrectly removing PPE can lead to exposure. Follow this sequence to minimize risk.
Caption: Recommended PPE Donning and Doffing Sequence.
Section 3: Safe Handling Protocols
Adherence to standardized protocols minimizes the risk of spills, contamination, and exposure.
Protocol for Weighing and Transferring Solid
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Decontaminate the work surface and place a plastic-backed absorbent liner on it.
-
Tare Container: Place a clean, labeled receiving container on the analytical balance inside the fume hood and tare the balance.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Perform this action slowly and close to the balance pan to minimize dust generation.
-
Cleaning: Securely cap both the stock bottle and the receiving container immediately after the transfer. Carefully wipe the spatula and any contaminated surfaces with a damp cloth before removing them from the fume hood.
-
Documentation: Record the weighed amount in the laboratory notebook.
Protocol for Preparing a Solution
-
Setup: In a chemical fume hood, place a labeled flask or beaker containing a magnetic stir bar on a stir plate.
-
Add Solvent: Add the desired volume of the appropriate solvent (e.g., ethanol, chloroform) to the flask.[2]
-
Add Solute: Slowly add the pre-weighed this compound to the solvent while stirring to prevent clumping and splashing.
-
Dissolution: Loosely cap the flask and allow the compound to dissolve completely. Gentle heating may be applied if the protocol requires it, but this should be done with caution.
-
Storage: Once dissolved, transfer the solution to a final, clearly labeled, and sealed container.
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The storage area should be segregated from incompatible materials.
-
Incompatible Materials: Keep away from strong oxidizing agents.[8] Thiosulfonates can be oxidized, potentially leading to decomposition or hazardous reactions.[10] Avoid contact with strong bases, which could promote hydrolysis.
-
Moisture: While not specified as highly water-reactive, it is good practice to protect the compound from moisture.
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate its consequences.[5]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill Response
The response to a spill depends on its size and location.
Caption: Emergency Response Flowchart for a Chemical Spill.
For a minor spill (a few grams inside a fume hood):
-
Ensure your PPE is intact.
-
Cover the spill with a chemical absorbent material suitable for solids.
-
Carefully sweep the absorbed material into a dustpan.
-
Place the material into a labeled, sealable waste container.
-
Decontaminate the area and all equipment used for cleanup with a suitable solvent, followed by soap and water.
For a major spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
If safe to do so, close the laboratory doors to contain the spill.
-
Do not attempt to clean it up without specialized training and equipment.
Section 6: Waste Disposal
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.[9]
-
Collection: Collect all waste in a clearly labeled, sealed, and chemically resistant container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[9]
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Methodological & Application
Synthesis of unsymmetrical disulfides using p-Tolyl p-toluenethiosulfonate.
Application Notes & Protocols
Topic: Synthesis of Unsymmetrical Disulfides using p-Tolyl p-toluenethiosulfonate
Executive Summary
Unsymmetrical disulfides are crucial structural motifs in medicinal chemistry, chemical biology, and materials science.[1][2][3] Their synthesis, however, can be challenging, often leading to mixtures of symmetrical and unsymmetrical products. This guide details a robust and highly selective method for preparing unsymmetrical disulfides (R-S-S-R') through the reaction of a thiol (R-SH) with this compound (TsSTs). This method leverages the high reactivity and excellent leaving group properties of the p-toluenesulfinate anion to afford clean, high-yield conversions under mild conditions. We provide a deep dive into the reaction mechanism, a validated step-by-step protocol, expert troubleshooting advice, and a discussion of its broad applicability.
Mechanistic Rationale: The Basis for Selectivity
The efficacy of this compound as a disulfide-forming reagent stems from a fundamental principle of sulfur chemistry: the nucleophilic attack on an electrophilic sulfur atom. In this reaction, the thiosulfonate group serves as an excellent sulfenylating agent.
The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism at one of the sulfur atoms of the thiosulfonate.[4]
-
Activation of the Thiol: In the presence of a mild base, the starting thiol (R¹-SH) is deprotonated to form a more nucleophilic thiolate anion (R¹-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the sulfenyl sulfur atom (the sulfur bonded to the tolyl group) of this compound.
-
Displacement: This attack results in the formation of the desired unsymmetrical disulfide (R¹-S-S-Tolyl) and the displacement of the p-toluenesulfinate anion (Tol-SO₂⁻).
The p-toluenesulfinate is a stable and poor nucleophile, which prevents it from participating in side reactions, thus minimizing the formation of byproducts.[5][6] This inherent selectivity is the primary advantage over oxidative methods that co-react two different thiols, which often yield a statistical mixture of products (R¹-S-S-R¹, R²-S-S-R², and R¹-S-S-R²).[1]
Caption: Reaction mechanism for unsymmetrical disulfide synthesis.
Materials and Reagents
Proper reagent selection and handling are critical for success. All reagents should be of high purity.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Properties & Handling Notes |
| This compound | C₁₄H₁₄O₂S₂ | 278.39 | 2943-42-2 | White crystalline solid. Stable at room temperature.[7] |
| Substrate Thiol (R-SH) | Variable | Variable | Variable | Can be sensitive to air oxidation. Use freshly, or store under inert gas. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Common base. Use freshly distilled. Corrosive and flammable. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Milder base alternative for sensitive substrates. |
| Acetonitrile (ACN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous grade recommended. Polar aprotic solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended. Common solvent for reaction and extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Used for drying organic layers. |
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of an unsymmetrical disulfide from a generic thiol. Optimization may be required for specific substrates.
Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting thiol (R-SH) (1.0 eq).
-
Dissolve the thiol in an appropriate anhydrous solvent (e.g., acetonitrile or dichloromethane, approx. 0.1 M concentration).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is particularly important for thiols prone to oxidative dimerization.
-
Add a mild base, such as triethylamine (1.1 eq), to the solution and stir for 5-10 minutes at room temperature. For acid-sensitive substrates, a weaker base like sodium bicarbonate can be used.
Reagent Addition and Reaction
-
In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirring thiol/base mixture over 5 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting thiol), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with 1M HCl (if TEA was used), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure unsymmetrical disulfide.[5]
Caption: General workflow for unsymmetrical disulfide synthesis.
Field-Proven Insights & Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of Symmetrical Thiol Dimer (R-S-S-R) | 1. Oxidative coupling of the starting thiol. 2. Thiol-disulfide exchange with the product. | 1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Use a slight excess (1.05-1.1 eq) of TsSTs. Do not let the reaction run for an excessively long time after completion. |
| Incomplete or Sluggish Reaction | 1. Insufficiently nucleophilic thiol. 2. Steric hindrance around the sulfur atom. 3. Base is too weak or insufficient. | 1. Consider using a stronger, non-nucleophilic base like DBU if the substrate is stable. 2. Gently heat the reaction mixture (e.g., to 40 °C). 3. Ensure the base is fresh and used in at least stoichiometric amounts (1.1 eq is recommended). |
| Difficult Purification | Co-elution of product with unreacted TsSTs or symmetrical di-p-tolyl disulfide. | 1. Ensure dropwise addition of TsSTs to avoid local excess. 2. Use the minimum necessary excess of TsSTs (e.g., 1.05 eq). 3. Optimize chromatography conditions; a shallow gradient may be required for separation. |
Applications in Research and Development
The synthesis of unsymmetrical disulfides using this method is not merely an academic exercise; it is a key enabling technology in several advanced fields:
-
Drug Development: Disulfide bonds can be incorporated into molecules to act as reversible linkages for prodrugs, which are cleaved under the reductive conditions found inside cells.[8] This strategy is widely used in designing antibody-drug conjugates (ADCs).
-
Chemical Biology: The high selectivity of the thiol-thiosulfonate reaction is ideal for the site-specific modification of cysteine residues in proteins and peptides, allowing for the attachment of fluorescent probes, biotin tags, or other functional moieties.[4]
-
Materials Science: This chemistry is employed to create polymers with reversible disulfide linkages, leading to the development of self-healing materials, redox-responsive hydrogels, and drug delivery nanoparticles.[9]
References
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Matile, S., et al. (2021). Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. PMC - PubMed Central. [Link]
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PrepChem.com (2023). Synthesis of p-tolyl-disulfide. PrepChem.com. [Link]
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Turos, E., et al. (2021). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. PMC - PubMed Central. [Link]
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Inagi, S., et al. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. National Institutes of Health (NIH). [Link]
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Wang, Z. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. ResearchGate. [Link]
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Jiang, H. (2020). Recent Development in Sulfur-Carbon Bond Formation Reaction Involving Thiosulfate. ResearchGate. [Link]
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Budnikova, Y. H. (2022). Three common methodologies for the preparation of unsymmetrical disulfides. ResearchGate. [Link]
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Alarcao, A. D. R., et al. (2018). Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity. PMC - NIH. [Link]
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Becer, C. R. (2014). CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. Royal Society of Chemistry. [Link]
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Urbaniak, M., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. National Institutes of Health (NIH). [Link]
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Chen, J., et al. (2024). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. PMC - NIH. [Link]
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Sharipova, R. R., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health (NIH). [Link]
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Barman, S. (2021). Preparation of vinyl disulfide using p-toluenesulfonates reagents. ResearchGate. [Link]
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Application Notes and Protocols: p-Tolyl p-toluenethiosulfonate in the Formation of Disulfide Bonds in Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure and biological activity of a vast array of peptides and proteins. The precise and efficient formation of these bonds is a cornerstone of synthetic peptide chemistry, with significant implications for drug discovery and development. This document provides a detailed technical guide on the application of p-Tolyl p-toluenethiosulfonate (TTS) for the formation of disulfide bonds in peptides. While specific literature on detailed protocols for TTS is limited, this guide synthesizes the fundamental principles of thiol-disulfide exchange to propose a rational approach to its use. We will delve into the mechanistic underpinnings of thiosulfonate-mediated disulfide bond formation, present a generalized experimental protocol, discuss the potential advantages and limitations of this reagent, and offer insights into the analytical characterization of the resulting disulfide-bridged peptides.
The Significance of Disulfide Bonds in Peptide Structure and Function
Disulfide bonds are covalent bonds formed between the thiol groups of two cysteine residues. These linkages play a pivotal role in defining and stabilizing the tertiary structure of peptides and proteins.[1][2] By introducing conformational constraints, disulfide bridges are instrumental in:
-
Stabilizing Native Conformations: They lock the peptide backbone into a specific fold, which is often essential for its biological activity.
-
Enhancing Biological Activity: The rigid structure conferred by disulfide bonds can lead to higher affinity and selectivity for biological targets.
-
Increasing Resistance to Proteolysis: A well-defined, compact structure can protect peptides from degradation by proteases, thereby increasing their in vivo half-life.
Given their importance, the controlled and efficient formation of disulfide bonds is a critical step in the chemical synthesis of many therapeutic peptides, including hormones, toxins, and growth factors.
The Chemistry of Disulfide Bond Formation: Thiol-Disulfide Exchange
The formation of a disulfide bond from two free thiol groups is an oxidation reaction. In the laboratory, this is often achieved through a process known as thiol-disulfide exchange. This reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond, leading to the formation of a new disulfide bond and the release of a new thiolate.
The general mechanism can be depicted as follows:
Figure 1: General mechanism of thiol-disulfide exchange.
This compound (TTS): A Thiosulfonate Reagent for Disulfide Bond Formation
This compound (TTS) is a symmetrical aromatic thiosulfonate. Thiosulfonates (R-S-SO₂-R') are known to react with thiols to form disulfides. While detailed protocols for the use of TTS in peptide chemistry are not extensively documented in recent literature, its reactivity can be inferred from the general behavior of thiosulfonates.
Proposed Mechanism of Action
The reaction of TTS with a peptide containing two free cysteine residues is proposed to proceed in a two-step manner to form an intramolecular disulfide bond.
Step 1: S-Sulfenylation of a Cysteine Residue
One of the cysteine thiolates in the peptide chain acts as a nucleophile and attacks the electrophilic sulfur atom of the TTS disulfide bond. This results in the formation of a mixed disulfide, where the cysteine residue is "activated" with a p-tolylthio group (S-toluenesulfenyl group), and releases p-toluenesulfinate as a leaving group.
Step 2: Intramolecular Cyclization
The second cysteine thiolate within the same peptide molecule then performs an intramolecular nucleophilic attack on the sulfur atom of the newly formed mixed disulfide. This attack displaces the p-tolylthiolate and forms the desired intramolecular disulfide bond, resulting in the cyclized peptide.
Figure 2: Proposed two-step mechanism for TTS-mediated disulfide bond formation.
Generalized Protocol for Disulfide Bond Formation using TTS
Disclaimer: The following protocol is a generalized procedure based on the known reactivity of thiosulfonates and has not been validated from specific literature sources for this compound. Optimization of reaction conditions, including solvent, pH, temperature, and stoichiometry, is crucial for successful disulfide bond formation.
Materials
-
Lyophilized peptide with two free cysteine residues
-
This compound (TTS)
-
Anhydrous, degassed reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5-8.5)
-
Organic co-solvent (e.g., acetonitrile, isopropanol) if peptide solubility is an issue
-
Quenching agent (e.g., excess N-acetylcysteine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Experimental Procedure
Step 1: Peptide Dissolution
-
Dissolve the lyophilized peptide in the chosen reaction buffer to a final concentration of 0.1-1 mg/mL. The use of dilute peptide concentrations is critical to favor intramolecular cyclization over intermolecular dimerization or polymerization.
-
If the peptide has poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added dropwise until the peptide dissolves. Ensure the final concentration of the organic solvent is kept to a minimum as it can affect reaction kinetics.
Step 2: Addition of TTS
-
Prepare a fresh stock solution of TTS in an appropriate organic solvent (e.g., acetonitrile).
-
Add a 1.1 to 1.5 molar excess of the TTS solution to the stirring peptide solution. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the thiols.
Step 3: Reaction Monitoring
-
Allow the reaction to proceed at room temperature with gentle stirring.
-
Monitor the progress of the reaction by analytical RP-HPLC coupled to a mass spectrometer. The disappearance of the starting peptide and the appearance of the cyclized product with the expected mass (loss of 2 Da) should be observed. Reaction times can vary from minutes to several hours depending on the peptide sequence and reaction conditions.
Step 4: Quenching the Reaction
-
Once the reaction is complete, quench any remaining unreacted TTS and activated peptide intermediates by adding an excess of a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol.
Step 5: Purification
-
Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3.
-
Purify the cyclized peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity and purity by analytical RP-HPLC and mass spectrometry.
Step 6: Lyophilization
-
Lyophilize the purified fractions to obtain the final cyclized peptide as a fluffy white powder.
Figure 3: General workflow for peptide disulfide bond formation using TTS.
Advantages and Limitations of Thiosulfonate-Based Methods
| Feature | Advantages | Limitations |
| Reactivity | Can be highly reactive towards thiols, potentially leading to rapid disulfide bond formation. | Over-reactivity can lead to side reactions if not properly controlled. Limited specific data available for TTS. |
| Selectivity | Generally selective for thiol groups. | Potential for reaction with other nucleophilic side chains at higher pH. |
| Byproducts | The p-toluenesulfinate byproduct is generally water-soluble and easily removed during purification. | The p-tolylthiolate released in the second step might require a scavenger. |
| Reaction Conditions | Can often be performed under mild aqueous conditions. | Optimal pH and solvent conditions need to be empirically determined for each peptide. |
| Availability of Data | - | Lack of extensive literature and established protocols for TTS in peptide synthesis is a significant drawback. |
Analytical Characterization of Disulfide Bonds
Confirmation of the correct formation of the disulfide bond is a critical aspect of quality control. Several analytical techniques can be employed:
-
Mass Spectrometry (MS): The most direct method. The mass of the cyclized peptide will be 2 Da less than the corresponding linear, reduced peptide. Tandem MS (MS/MS) can be used to confirm the connectivity of the disulfide bond in peptides with multiple cysteine pairs.
-
Ellman's Test: This colorimetric assay detects free thiol groups. A negative result after the cyclization reaction indicates the absence of free cysteines and suggests complete disulfide bond formation.
-
Reverse-Phase HPLC (RP-HPLC): The cyclized peptide will typically have a different retention time on an RP-HPLC column compared to the linear precursor. This can be used to monitor the reaction and assess the purity of the final product.
Conclusion
This compound represents a potential reagent for the formation of disulfide bonds in synthetic peptides based on the established reactivity of thiosulfonates with thiols. The proposed two-step mechanism involving S-sulfenylation followed by intramolecular cyclization provides a rational basis for its application. However, the lack of specific, detailed protocols in the scientific literature necessitates a careful and systematic optimization of reaction conditions for each specific peptide. Researchers and drug development professionals should consider TTS as one of several tools in their arsenal for peptide cyclization, with the understanding that more commonly used and well-documented methods, such as air oxidation, iodine oxidation, or the use of Ellman's reagent, may offer a more straightforward path to success. The generalized protocol and mechanistic insights provided in this guide aim to serve as a starting point for the exploration of TTS in this important application.
References
- Andre, D., & Giralt, E. (1994). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. In Peptide Synthesis Protocols (pp. 91-169). Humana Press.
- Annis, I., Hargittai, B., & Barany, G. (1997). Disulfide bond formation in peptides. Methods in enzymology, 289, 198–221.
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Application Notes and Protocols for the Synthesis of Thioethers from Grignard Reagents using p-Tolyl p-toluenethiosulfonate
Introduction: The Strategic Importance of Thioether Synthesis
Thioethers, or sulfides, are a class of organosulfur compounds that are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, and the development of efficient and versatile methods for their preparation is of paramount importance to researchers in academia and industry. Traditional methods for thioether synthesis often rely on the use of foul-smelling and easily oxidized thiols. To circumvent these issues, the use of stable, odorless electrophilic sulfur reagents has gained significant traction. Among these, p-Tolyl p-toluenethiosulfonate stands out as a highly effective reagent for the transfer of a tolylthio group to a variety of nucleophiles, including robust carbon nucleophiles like Grignard reagents.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thioethers via the reaction of Grignard reagents with this compound. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss the scope and limitations of the methodology.
Mechanistic Rationale: A Nucleophilic Attack on an Electrophilic Sulfur
The reaction between a Grignard reagent (R-MgX) and this compound proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic sulfenyl sulfur atom of the thiosulfonate. The p-toluenesulfonate group acts as an excellent leaving group, facilitating the formation of the new carbon-sulfur bond.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent attacks one of the sulfur atoms of the this compound. Specifically, it attacks the sulfur atom bonded to the other tolyl group, which is the more electrophilic of the two sulfur atoms.
-
Cleavage of the S-S Bond: This nucleophilic attack leads to the cleavage of the relatively weak sulfur-sulfur bond.
-
Formation of Products: The desired thioether (R-S-Tol) is formed, along with magnesium p-toluenesulfinate as a byproduct.
This reaction pathway is analogous to the well-established reaction of Grignard reagents with Bunte salts (S-alkyl or S-aryl thiosulfates), which also proceeds through a nucleophilic attack on the sulfenyl sulfur.[1][2][3][4]
Caption: Mechanism of Thioether Synthesis.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of thioethers from Grignard reagents and this compound. The protocol is designed to be a self-validating system, with clear instructions and rationale for each step.
Materials and Reagents
-
An appropriate alkyl or aryl halide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Protocol 1: General Procedure for the Synthesis of Thioethers
1. Preparation of the Grignard Reagent:
-
Rationale: The Grignard reagent is a powerful nucleophile and must be prepared under anhydrous conditions to prevent quenching by protic solvents.
-
Procedure:
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask and flame-dry under a stream of inert gas.
-
Allow the flask to cool to room temperature.
-
Add a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
2. Reaction with this compound:
-
Rationale: The thiosulfonate is the electrophilic sulfur source. The reaction is typically performed at low temperature to control the exothermicity and minimize side reactions.
-
Procedure:
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the solution of the Grignard reagent to 0 °C in an ice bath.
-
Add the solution of this compound dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
3. Workup and Purification:
-
Rationale: The workup procedure is designed to quench any unreacted Grignard reagent and separate the desired thioether from the inorganic byproducts.
-
Procedure:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure thioether.
-
Caption: Experimental Workflow for Thioether Synthesis.
Data Presentation: Scope of the Reaction
The reaction of Grignard reagents with this compound is a versatile method that can be applied to a wide range of substrates. The following table summarizes the expected outcomes for various types of Grignard reagents.
| Grignard Reagent (R-MgX) | Expected Product (R-S-Tol) | Typical Yield (%) | Notes |
| Phenylmagnesium bromide | Phenyl tolyl sulfide | 85-95 | Generally high yielding. |
| p-Tolylmagnesium bromide | Di-p-tolyl sulfide | 80-90 | Good yields for aryl Grignards. |
| n-Butylmagnesium chloride | n-Butyl tolyl sulfide | 75-85 | Primary alkyl Grignards react well. |
| sec-Butylmagnesium chloride | sec-Butyl tolyl sulfide | 65-75 | Steric hindrance can lower yields. |
| tert-Butylmagnesium chloride | tert-Butyl tolyl sulfide | 50-60 | Very hindered Grignards give lower yields. |
| Vinylmagnesium bromide | Vinyl tolyl sulfide | 70-80 | Vinyl Grignards are effective nucleophiles. |
Trustworthiness: A Self-Validating System
The protocols outlined in this application note are designed to be robust and reproducible. The following points contribute to the trustworthiness of this methodology:
-
Readily Available Starting Materials: Grignard reagents are easily prepared from common organic halides, and this compound is commercially available.
-
Mild Reaction Conditions: The reaction is typically carried out at temperatures ranging from 0 °C to room temperature, which is compatible with a wide range of functional groups.
-
High Yields: The reaction generally proceeds in high yields, making it an efficient method for the synthesis of thioethers.
-
Clean Reaction Profile: The primary byproduct, magnesium p-toluenesulfinate, is easily removed during the aqueous workup.
Conclusion
The synthesis of thioethers from Grignard reagents and this compound is a powerful and versatile method that offers several advantages over traditional approaches. The use of a stable, odorless electrophilic sulfur source, coupled with the high reactivity of Grignard reagents, makes this a highly attractive strategy for the construction of carbon-sulfur bonds. The protocols and data presented in this application note provide a solid foundation for researchers to successfully implement this methodology in their own synthetic endeavors.
References
-
Reeves, J. T.; Camara, K.; Han, Z. S.; Xu, Y.; Lee, H.; Busacca, C. A.; Senanayake, C. H. The reaction of Grignard reagents with Bunte salts: a thiol-free synthesis of sulfides. Org. Lett.2014 , 16 (4), 1196–1199. [Link]
-
10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]
-
The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. PubMed. [Link]
-
The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Sciencemadness.org. [Link]
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- 2. The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides [organic-chemistry.org]
- 3. deepdyve.com [deepdyve.com]
- 4. sciencemadness.org [sciencemadness.org]
Application Notes & Protocols: Mastering Selective Sulfenylation with p-Tolyl p-toluenethiosulfonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of p-Tolyl p-toluenethiosulfonate in Modern Synthesis
The introduction of sulfur-containing functional groups into molecular architectures is a cornerstone of modern organic synthesis and medicinal chemistry. Among the various methods to achieve this, sulfenylation—the formation of a bond between a nucleophile and a sulfenyl sulfur atom (R-S+)—stands out for its versatility in creating C-S, N-S, and S-S linkages. This compound, often abbreviated as TsSTs, has emerged as a superior reagent for this purpose. It is a crystalline, stable, and easy-to-handle solid that acts as an efficient electrophilic "TsS+" (p-toluenesulfenyl) transfer agent.[1]
Unlike more reactive and often unstable sulfenyl halides, TsSTs offers a favorable balance of reactivity and stability, enabling highly selective reactions under mild conditions.[2] Its application spans from the synthesis of complex natural products to the modification of biological molecules and the development of novel pharmaceutical agents.[1][3] This guide provides an in-depth exploration of the reaction conditions, mechanisms, and detailed protocols for achieving selective sulfenylation with TsSTs, empowering researchers to leverage this powerful tool in their synthetic endeavors.
Reagent Profile: this compound (TsSTs)
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective use.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂S₂ |
| Molecular Weight | 278.39 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | 75-82 °C[1][4] |
| Solubility | Soluble in organic solvents like methanol, chloroform, ethanol, acetone, and THF. Insoluble in water.[1] |
| CAS Number | 2943-42-2[5] |
Synthesis of the Reagent
While commercially available, TsSTs can be synthesized through several methods. A common and reliable approach involves the reaction of p-toluenesulfonyl chloride with p-toluenethiol in the presence of a base.[6] Another method involves the coupling of thiols and sodium sulfinates catalyzed by iron(III) under aerobic conditions.[7]
The Core Mechanism: Nucleophilic Attack and Displacement
The efficacy of TsSTs as a sulfenylating agent is rooted in its electronic structure. The sulfenyl sulfur (the sulfur bonded to the other sulfur and the tolyl group) is electrophilic and susceptible to nucleophilic attack. The p-toluenesulfinate moiety is an excellent leaving group, which thermodynamically drives the reaction forward.
The general mechanism proceeds as follows:
-
A nucleophile (Nu⁻) attacks the electrophilic sulfenyl sulfur atom of TsSTs.
-
This attack leads to the cleavage of the S-S bond.
-
The p-toluenesulfinate anion is displaced as the leaving group, resulting in the formation of the sulfenylated product (Nu-STs).
Caption: General mechanism of sulfenylation using TsSTs.
Detailed Protocols for Selective Sulfenylation
The choice of reaction conditions is critical for achieving high selectivity and yield. The following protocols provide a validated starting point for common classes of nucleophiles.
S-Sulfenylation of Thiols: Synthesis of Unsymmetrical Disulfides
The reaction between a thiol and TsSTs is a highly efficient method for preparing unsymmetrical disulfides, which are important motifs in biochemistry and materials science.
Protocol 4.1.1: S-Sulfenylation of an Aliphatic Thiol
-
Objective: To synthesize an unsymmetrical disulfide from an aliphatic thiol.
-
Materials:
-
Aliphatic Thiol (e.g., 1-dodecanethiol): 1.0 mmol
-
This compound (TsSTs): 1.1 mmol (1.1 eq)
-
Triethylamine (Et₃N): 1.2 mmol (1.2 eq)
-
Dichloromethane (DCM), anhydrous: 10 mL
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aliphatic thiol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the solution. The base is crucial for deprotonating the thiol to form the more nucleophilic thiolate anion.
-
In a separate vial, dissolve TsSTs in a minimal amount of anhydrous DCM.
-
Add the TsSTs solution dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 10 mL of water.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure unsymmetrical disulfide.
-
N-Sulfenylation of Amines: Synthesis of Sulfenamides
Sulfenamides are valuable intermediates in organic synthesis and are present in various biologically active compounds.
Protocol 4.2.1: N-Sulfenylation of a Secondary Amine
-
Objective: To synthesize a sulfenamide from a secondary amine.
-
Materials:
-
Secondary Amine (e.g., Dibenzylamine): 1.0 mmol
-
This compound (TsSTs): 1.05 mmol (1.05 eq)
-
Pyridine: 2.0 mmol (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous: 10 mL
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the secondary amine in anhydrous THF.
-
Add pyridine to the solution. Pyridine acts as a mild base to neutralize the p-toluenesulfinic acid byproduct and can facilitate the reaction.
-
Add TsSTs portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 6-12 hours at room temperature. Monitor by TLC until the starting amine is consumed.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude sulfenamide can be purified by recrystallization or flash column chromatography.
-
C-Sulfenylation of Enolates: Formation of α-Thio Carbonyls
This reaction is a powerful method for C-S bond formation, creating α-thio ketones, esters, or other carbonyl compounds which are versatile synthetic intermediates.
Protocol 4.3.1: C-Sulfenylation of a Ketone via its Lithium Enolate
-
Objective: To synthesize an α-arylthio ketone.
-
Materials:
-
Ketone (e.g., Cyclohexanone): 1.0 mmol
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene: 0.55 mL (1.1 mmol, 1.1 eq)
-
This compound (TsSTs): 1.2 mmol (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous: 10 mL
-
-
Procedure:
-
Crucial Step: Anhydrous conditions are essential. To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Add LDA solution via syringe.
-
Add the ketone dropwise to the LDA solution. Stir at -78 °C for 1 hour to ensure complete enolate formation. The choice of a strong, non-nucleophilic base like LDA is critical for quantitative deprotonation without competing side reactions.
-
In a separate flask, dissolve TsSTs in ~2 mL of anhydrous THF.
-
Add the TsSTs solution dropwise to the enolate solution at -78 °C.
-
Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the α-p-tolylthio ketone.
-
Optimizing Reaction Conditions: A Factorial Analysis
The success of a sulfenylation reaction hinges on a careful balance of several parameters.
Table of Recommended Conditions for Different Nucleophiles:
| Nucleophile Type | Base (Typical) | Solvent (Typical) | Temperature (°C) | Key Considerations |
| Thiols (R-SH) | Et₃N, Pyridine | DCM, CH₃CN | 0 to RT | Base is required to form the more reactive thiolate. |
| Amines (R₂NH) | Pyridine, Proton Sponge® | THF, Dioxane | RT to 50 | Over-sulfenylation is rare; base scavenges acid byproduct. |
| Alcohols (R-OH) | NaH, t-BuOK | THF, DMF | 0 to RT | Requires a strong base to form the alkoxide. |
| Enolates (C⁻) | LDA, NaH, KHMDS | THF, Ether | -78 to RT | Strict anhydrous conditions are mandatory. |
digraph "Factor_Relationships" { graph [splines=true, overlap=false, layout=neato]; node [shape=box, style="filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];Outcome [label="Reaction Outcome\n(Yield & Selectivity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; Nucleophile [label="Nucleophile\n(pKa, Hard/Soft)", pos="-2,1.5!"]; Solvent [label="Solvent\n(Polarity, Protic/Aprotic)", pos="2,1.5!"]; Base [label="Base\n(Strength, Sterics)", pos="-2,-1.5!"]; Temp [label="Temperature", pos="2,-1.5!"];
Nucleophile -> Outcome [color="#EA4335"]; Solvent -> Outcome [color="#FBBC05"]; Base -> Outcome [color="#EA4335"]; Temp -> Outcome [color="#FBBC05"]; }
Caption: Interplay of factors governing sulfenylation success.
Applications in Drug Discovery and Development
The strategic incorporation of sulfenyl groups is a powerful tactic in medicinal chemistry.
-
Bioisosteric Replacement: Sulfur atoms can often replace other groups (e.g., -CH₂-CH₂- or -CH=CH-) to modulate a drug's pharmacokinetic properties, such as lipophilicity, metabolic stability, and cell permeability.
-
Covalent Inhibitors: The resulting thioether or disulfide can act as a "warhead" in targeted covalent inhibitors, forming a permanent bond with a cysteine residue in a target protein.
-
Genotoxic Impurity Analysis: p-Toluenesulfonic acid (pTSA) is widely used in drug synthesis.[8] Its presence, along with residual alcohols, can lead to the formation of p-toluenesulfonate esters, which are potential genotoxic impurities (PGIs).[8][9][10] Understanding sulfenylation chemistry is related to the broader reactivity of sulfur-containing compounds in pharmaceutical processes.
-
Probing Oxidative Stress: In chemical biology, S-sulfenylation of cysteine residues in proteins is a key post-translational modification that acts as a sensor for oxidative stress.[11][12][13][14][15] Reagents like TsSTs can be used in model systems to study the effects of such modifications.
General Experimental Workflow
A systematic approach ensures reproducibility and successful outcomes.
Caption: Standard workflow for a sulfenylation reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive nucleophile (insufficiently basic conditions).2. Reagent degradation (TsSTs is sensitive to moisture over long periods).3. Reaction temperature too low. | 1. Use a stronger base or ensure stoichiometric amount.2. Use fresh or properly stored TsSTs.3. Allow the reaction to warm to RT or apply gentle heating. |
| Formation of Disulfide Byproduct (RSSR) | 1. For thiol reactions, oxidative side reactions.2. Thiolate reacts with the product.[6] | 1. Maintain a strict inert atmosphere.2. Add the thiol slowly to the TsSTs solution to keep its concentration low. |
| Multiple Products | 1. Lack of selectivity (e.g., C- vs. O-sulfenylation in enolates).2. Product instability under reaction or work-up conditions. | 1. Change solvent or counter-ion (e.g., Li⁺ vs. K⁺ enolate). Run at a lower temperature.2. Use a milder work-up procedure (e.g., avoid strong acids/bases). |
References
-
ChemBK. (2024). This compound. Available at: [Link]
- Google Patents. (n.d.). CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.
-
PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of p-toluene sulfonate. Available at: [Link]
-
Beedle, A. E. M., Lynham, S., & Garcia-Manyes, S. (2016). Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding. Nature Communications, 7, 12490. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Chen, K., et al. (2015). Sulfenylation links oxidative stress to protein disulfide isomerase oxidase activity and thrombus formation. Blood, 125(5), 863–871. Available at: [Link]
-
Kumar, S., et al. (2021). Mild and Expeditious Synthesis of Sulfenyl Enaminones of l-α-Amino Esters and Aryl/Alkyl Amines through NCS-Mediated Sulfenylation. ACS Omega, 6(49), 33866–33878. Available at: [Link]
-
Kutyrev, G. A. (1990). Thiosulfonates: Synthesis, Reactions and Practical Applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 53(1-4), 223-244. Available at: [Link]
-
Firouzabadi, H., et al. (2005). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Synthesis, 2005(12), 2027-2032. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Amine-p-toluene sulfonic acid. PubChem Compound Database. Available at: [Link]
-
Dong, Z. B. (2021). Research Progress in Synthesis and Application of Thiosulfonates. Chinese Journal of Organic Chemistry, 41(1), 1-20. Available at: [Link]
-
Movassagh, B., & Lakouraj, M. M. (2006). P-Toluenesulfonic acid a useful and selective reagent for the oxidation of benzoins to benziles under solvent-free condition. Indian Journal of Chemistry - Section B, 45(6), 1501-1503. Available at: [Link]
-
Zefirov, N. S., et al. (1993). Thiosulfonates: Synthesis, Reactions and Practical Applications. Sulfur Reports, 14(1), 223-244. Available at: [Link]
-
Wages, P. A., et al. (2017). Detecting Protein Sulfenylation in Cells Exposed to a Toxicant. Current Protocols in Toxicology, 71, 17.10.1-17.10.16. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. Available at: [Link]
-
Wages, P. A., et al. (2015). Protein Sulfenylation: A Novel Readout of Environmental Oxidant Stress. Chemical Research in Toxicology, 28(12), 2411–2418. Available at: [Link]
-
Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by C-S coupling or substitution. Available at: [Link]
-
Akter, J., et al. (2018). Chemical biology approaches to study protein cysteine sulfenylation. FEBS Letters, 592(13), 2207–2223. Available at: [Link]
-
Snodin, D. J. (2006). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 109-115. Available at: [Link]
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Application Notes and Protocols: A Step-by-Step Guide to the Laboratory Preparation of p-Tolyl p-toluenethiosulfonate
Abstract
This comprehensive guide provides a detailed protocol for the laboratory synthesis of p-Tolyl p-toluenethiosulfonate, a valuable reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development. The protocol herein is presented with in-depth technical insights, emphasizing the rationale behind each step to ensure both reproducibility and a thorough understanding of the underlying chemical principles. Safety precautions, characterization methods, and a mechanistic overview are also included to provide a self-validating and authoritative resource.
Introduction
This compound, also known as S-(p-tolyl) 4-methylbenzenesulfonothioate, is an organic compound featuring a thiosulfonate linkage. This functional group is of significant interest in organic chemistry due to its unique reactivity, serving as a precursor for the formation of unsymmetrical disulfides and other sulfur-containing molecules. The controlled synthesis of such reagents is paramount for their application in the development of novel chemical entities and active pharmaceutical ingredients.
The preparation method detailed below involves the reaction of p-toluenethiol with p-toluenesulfonyl chloride. This reaction provides a straightforward and efficient route to the desired thiosulfonate.
Reaction Scheme
The overall chemical transformation is depicted below:
p-Toluenethiol + p-Toluenesulfonyl Chloride → this compound + Pyridinium hydrochloride
Mechanistic Insights
The formation of the thiosulfonate S-S bond proceeds via a nucleophilic attack of the thiolate anion of p-toluenethiol on the electrophilic sulfur atom of p-toluenesulfonyl chloride. Pyridine serves as a base to deprotonate the p-toluenethiol, forming the more nucleophilic thiolate. Pyridine also acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is understood to proceed via a concerted SN2-type mechanism at the sulfonyl sulfur.
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Purity |
| p-Toluenethiol | C₇H₈S | 124.21 | 1.24 g (10 mmol) | ≥98% |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 1.91 g (10 mmol) | ≥98% |
| Pyridine | C₅H₅N | 79.10 | 1.58 g (20 mmol) | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Reagent grade |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septa and needles
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Experimental Protocol
Reaction Setup
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Assembly: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluenethiol (1.24 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Base: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.58 g, 1.6 mL, 20 mmol) to the flask. Stir the solution until all the thiol has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.91 g, 10 mmol) portion-wise to the stirred solution over 10-15 minutes. Rationale: This portion-wise addition helps to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL). Rationale: The acidic wash protonates the pyridine, rendering it water-soluble. The basic wash removes any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid that may have formed through hydrolysis.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
Appearance: White crystalline solid.
-
Melting Point: 80-82 °C.[1]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.7-7.2 (m, 8H, Ar-H), ~2.4 (s, 6H, 2 x Ar-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~145.0, ~140.0, ~135.0, ~132.0, ~130.0, ~128.0 (Ar-C), ~21.5 (Ar-CH₃).
-
FT-IR (KBr): ν (cm⁻¹) ~1330, ~1145 (S=O stretching), ~570 (S-S stretching).
Safety Precautions
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. It reacts with water to form hydrochloric acid and p-toluenesulfonic acid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
p-Toluenethiol has a strong, unpleasant odor and is toxic. Handle in a fume hood and wear appropriate PPE.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Always perform reactions in a well-ventilated area and take necessary precautions to avoid contact with skin and eyes and inhalation of vapors.
References
- Mahieu, J. P., Gosselet, M., Sebille, B., & Beuzard, Y. (1986). Synthesis of New Thiosulfonates and Disulfides from Sulfonyl Chlorides and Thiols.
-
ChemBK. (2024). This compound. Retrieved from [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYNYL p-TOLYL SULFONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE AND ETHYLENE DITHIOTOSYLATE. Retrieved from [Link]
Sources
Application Notes and Protocols: Analytical Methods for Monitoring Reactions Involving p-Tolyl p-toluenethiosulfonate
Introduction
p-Tolyl p-toluenethiosulfonate, also known as S-p-Tolyl p-toluenesulfonothioate, is a versatile reagent in organic synthesis, often utilized for the introduction of the p-tolylthio group and in the formation of disulfide bonds.[1] Its reactivity and the nature of its products necessitate precise and reliable analytical monitoring to ensure reaction completion, determine yield, and identify potential byproducts. This is particularly critical in drug development and pharmaceutical manufacturing, where impurities can have significant consequences.[2][3] This document provides detailed application notes and protocols for the primary analytical techniques used to monitor reactions involving this thiosulfonate.
Core Principles of Monitoring this compound Reactions
Reactions involving this compound typically proceed via nucleophilic attack on the sulfenyl sulfur, leading to the formation of a new disulfide and the p-toluenesulfinate anion as a leaving group. The primary analytical challenge is to effectively separate and quantify the starting material, the desired product(s), and potential side-products in a complex reaction matrix.
The choice of analytical method is dictated by the specific properties of the reactants and products, including their polarity, volatility, and spectral characteristics. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Logical Workflow for Method Selection
Caption: Workflow for selecting analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative analysis of reactions involving this compound due to its high resolving power and sensitivity, particularly with UV detection.[2] Thiosulfinates and related compounds are well-suited for reversed-phase HPLC analysis.[4][5][6]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The nonpolar nature of the tolyl groups in the starting material and many of its disulfide products makes reversed-phase chromatography (e.g., with a C18 or C8 column) the logical choice. The separation is driven by hydrophobic interactions between the analytes and the stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and resolution for aromatic sulfur compounds. The gradient elution is necessary to resolve compounds with a range of polarities, from the relatively nonpolar starting material and products to more polar byproducts.
-
UV Detection: The aromatic rings in this compound and its derivatives provide strong chromophores, allowing for sensitive detection by UV spectrophotometry, typically in the range of 220-280 nm.
HPLC Protocol: Monitoring a Thiol-Disulfide Exchange Reaction
This protocol outlines the monitoring of the reaction between this compound and a generic thiol (R-SH).
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
If available, prepare stock solutions of the expected product (p-Tolyl-S-S-R) and any potential byproducts at the same concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of the initial mobile phase (e.g., 1 mL) to stop the reaction and prevent further side reactions.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).[8]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 254 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and byproducts by comparing their retention times with those of the prepared standards.
-
Quantify the concentration of each component at each time point using the calibration curve.
-
Plot the concentration of reactants and products versus time to determine the reaction kinetics.
-
Data Presentation: HPLC Monitoring
| Time (min) | This compound (Area) | Product (Area) | % Conversion |
| 0 | 1,500,000 | 0 | 0% |
| 15 | 750,000 | 720,000 | 50% |
| 30 | 300,000 | 1,150,000 | 80% |
| 60 | 50,000 | 1,380,000 | 97% |
| 120 | < 10,000 | 1,420,000 | >99% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of reactants, products, and intermediates. While not typically used for high-throughput quantitative analysis, it provides definitive structural information. Both ¹H and ¹³C NMR are valuable.
Causality Behind Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aromatic region (typically 7-8 ppm) is particularly informative for monitoring changes to the tolyl groups. The appearance of new signals or changes in the integration of existing signals can signify product formation.
-
¹³C NMR: Offers insights into the carbon framework of the molecules. The chemical shifts of carbons attached to sulfur atoms are sensitive to the oxidation state and bonding of the sulfur, providing a clear distinction between the thiosulfonate starting material and the disulfide product.[9]
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as this compound and its derivatives are generally soluble in it.[10]
NMR Protocol: Structural Verification of a Reaction Product
Step-by-Step Methodology:
-
Sample Preparation:
-
After the reaction is complete (as determined by HPLC or TLC), work up the reaction mixture to isolate the crude product.
-
Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is desired, although this is less common for routine structural verification.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to observe for this compound are the aromatic protons (doublets around 7.3 and 7.8 ppm) and the methyl protons (singlet around 2.4 ppm).
-
Acquire a ¹³C NMR spectrum. This will provide complementary information about the carbon skeleton.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Compare the observed chemical shifts and coupling constants with known values for the starting material and expected product. The formation of a new disulfide will result in a distinct set of signals for the new p-tolylthio group.[11][12][13]
-
Expected ¹H NMR Chemical Shifts
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | ~7.3 (d), ~7.8 (d) | ~2.4 (s) |
| Di-p-tolyl disulfide | ~7.2 (d), ~7.4 (d) | ~2.3 (s) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for confirming the molecular weight of the products and for identifying trace-level impurities. It is often coupled with a chromatographic separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS).[14][15]
Causality Behind Experimental Choices
-
LC-MS: This is the preferred method for non-volatile or thermally labile compounds, which is often the case for the products of this compound reactions. It provides both retention time data and mass-to-charge ratio information.
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for these types of molecules. ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺ or other adducts, which directly provides molecular weight information.[15]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the product and unambiguous identification.
LC-MS Protocol: Identification of Reaction Products
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare samples as described in the HPLC protocol. The concentrations may need to be adjusted depending on the sensitivity of the mass spectrometer.
-
-
LC-MS Conditions:
-
Use the same HPLC method as described previously to ensure separation.
-
The eluent from the HPLC is directed into the mass spectrometer source.
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion ESI.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass-to-charge ratios of the starting material, product, and potential byproducts.
-
Examine the mass spectrum corresponding to each chromatographic peak to confirm the molecular weight of the eluted compound. For example, for this compound (C₁₄H₁₄O₂S₂), the expected exact mass is 278.0435.[16] The corresponding [M+H]⁺ ion would be observed at m/z 279.0513.
-
Visualization of the Analytical Process
Caption: Overview of the analytical workflow.
Safety Considerations
This compound may cause irritation to the eyes, skin, and respiratory system.[1] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The effective monitoring of reactions involving this compound relies on a multi-faceted analytical approach. HPLC with UV detection is the primary tool for quantitative analysis, enabling the tracking of reaction progress and the determination of product yield. NMR spectroscopy provides essential structural information for the unambiguous identification of products, while mass spectrometry confirms molecular weights and helps in the identification of trace impurities. By employing these techniques in a complementary fashion, researchers can gain a comprehensive understanding of their reaction systems, ensuring the desired outcome and the purity of the final products.
References
-
Block, E., et al. (1991). HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates. Planta Med, 57(3), 263-70. Available at: [Link]
-
Minocha, E., et al. (n.d.). Fast narrow‐bore HPLC analysis of thiosulfinates in onions and hybrids. Relationship with the platelet anti‐aggregant activity. ResearchGate. Available at: [Link]
-
Lawson, L. D., et al. (1991). Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products. J Agric Food Chem, 39(9), 1631-1637. Available at: [Link]
-
ChemBK. (2024). This compound. ChemBK. Available at: [Link]
-
Shea, M., & Howell, S. (1984). High-performance liquid chromatographic measurement of exogenous thiosulfate in urine and plasma. Anal Biochem, 140(2), 589-94. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of p-toluenesulfonic acid. ResearchGate. Available at: [Link]
-
Taylor, G. E., Gosling, M., & Pearce, A. (2006). Low Level Determination of P-Toluenesulfonate and Benzenesulfonate Esters in Drug Substance by High Performance Liquid chromatography/mass Spectrometry. J Chromatogr A, 1119(1-2), 231-7. Available at: [Link]
-
PubChem. (n.d.). p-Toluenesulfonate. PubChem. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Available at: [Link]
-
ResearchGate. (2018). What are the simple methods available to determine the concentrations of thiosulfate and polythionates, except HPLC method?. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for?. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Available at: [Link]
-
Locher, H. H., et al. (1991). Degradation of p-toluenesulphonic acid via sidechain oxidation, desulphonation and meta ring cleavage in Pseudomonas (Comamonas) testosteroni T-2. J Gen Microbiol, 137(7), 1557-1564. Available at: [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]
-
Leybold. (n.d.). Preparation of p-toluenesulfonic acid. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. PrepChem.com. Available at: [Link]
-
US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). US EPA. Available at: [Link]
-
ResearchGate. (n.d.). Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331. ResearchGate. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]
- 4. HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and HPLC quantitation of the sulfides and dialk(en)yl thiosulfinates in commercial garlic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. oatext.com [oatext.com]
- 9. Methyl p-toluenesulfonate(80-48-8) 13C NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Heptyl p-Toluenesulfonate(24767-82-6) 1H NMR spectrum [chemicalbook.com]
- 12. Ethyl p-toluenesulfonate(80-40-0) 1H NMR [m.chemicalbook.com]
- 13. PROPYL P-TOLUENESULFONATE(599-91-7) 1H NMR spectrum [chemicalbook.com]
- 14. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lookchem.com [lookchem.com]
The p-Tolylthio Group Transfer Agent: A Comprehensive Guide to p-Tolyl p-Toluenethiosulfonate
Introduction: Unveiling a Versatile Sulfenylating Reagent
In the landscape of modern organic synthesis, the strategic introduction of sulfur-containing functional groups is paramount for the construction of complex molecules, particularly in the realms of pharmaceuticals and materials science. Among the diverse array of sulfur transfer reagents, p-Tolyl p-toluenethiosulfonate (TsSTs) has emerged as a crystalline, stable, and highly effective electrophilic source of the p-tolylthio (TsS) group. This guide provides an in-depth exploration of TsSTs, offering detailed application notes, step-by-step protocols, and mechanistic insights to empower researchers in leveraging its synthetic potential.
This document moves beyond a simple recitation of procedures. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. Every key claim and procedural standard is substantiated with citations to authoritative literature, providing a direct link to the foundational research.
Reagent Profile and Properties
Before delving into its applications, a fundamental understanding of the reagent's characteristics is essential.
| Property | Value | Reference |
| Chemical Name | S-(4-methylphenyl) 4-methylbenzenethiosulfonate | N/A |
| Synonyms | This compound, TsSTs | N/A |
| CAS Number | 2943-42-2 | [1] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1] |
| Molecular Weight | 278.39 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 75-77 °C | |
| Solubility | Soluble in many organic solvents such as chloroform, methanol, and ethanol. | [1] |
Core Application: Synthesis of Unsymmetrical Disulfides
One of the most prominent applications of this compound is in the synthesis of unsymmetrical disulfides. The construction of such linkages is a significant challenge in organic synthesis due to the propensity of symmetrical disulfides to form as byproducts. TsSTs provides a reliable and high-yielding pathway to these valuable motifs, which are present in numerous biologically active molecules.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of a thiol(ate) on the electrophilic sulfur atom of the p-tolylthio group in TsSTs. The p-toluenesulfinate anion serves as an excellent leaving group, driving the reaction to completion. This process is highly efficient and typically avoids the formation of homocoupled disulfide byproducts.
Caption: General mechanism for unsymmetrical disulfide synthesis.
Protocol 1: Solvent-Free Synthesis of Unsymmetrical Diaryl Disulfides
This protocol is adapted from a method developed for the synthesis of highly pure diaryl-substituted unsymmetrical disulfides[2]. The solvent-free conditions prevent the disproportionation of the unsymmetrical disulfide product.
Materials:
-
This compound (TsSTs) (1.0 equiv)
-
Aryl thiol (e.g., 4-bromobenzenethiol) (1.0 equiv)
-
Aniline (used as a base, in excess)
-
p-Toluenesulfonic acid monohydrate (for workup)
-
Dichloromethane (for workup and chromatography)
-
n-Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, combine this compound (1.0 equiv) and the desired aryl thiol (1.0 equiv).
-
Add an excess of aniline to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dissolve the mixture in dichloromethane.
-
To remove the excess aniline, wash the organic solution with an aqueous solution of p-toluenesulfonic acid. This will form the anilinium salt, which is soluble in the aqueous phase.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane and dichloromethane to afford the pure unsymmetrical disulfide[2].
Expected Outcome: This method typically provides high yields of the unsymmetrical disulfide with high purity. For example, the reaction of TsSTs with 4-bromobenzenethiol would yield S-(4-bromophenyl) S'-(p-tolyl) disulfide.
Application in C-S Bond Formation: Sulfenylation of Carbon Nucleophiles
This compound serves as a potent electrophile for the sulfenylation of a variety of carbon nucleophiles, including enolates and organometallic reagents. This reaction is a direct and efficient method for the formation of a carbon-sulfur bond, leading to valuable α-thio carbonyl compounds and other organosulfur products.
Mechanistic Pathway
The reaction involves the generation of a carbanion (e.g., a lithium enolate from a ketone) which then acts as the nucleophile, attacking the electrophilic sulfur of the p-tolylthio group in TsSTs. Similar to disulfide synthesis, the p-toluenesulfinate anion is displaced.
Caption: General workflow for the α-sulfenylation of a ketone.
Protocol 2: General Procedure for the α-Sulfenylation of a Ketone (Exemplified with Cyclohexanone)
Materials:
-
Cyclohexanone (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)
-
This compound (TsSTs) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure: Part A: Generation of the Lithium Enolate
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Under a nitrogen atmosphere, add anhydrous THF to the flask, followed by diisopropylamine (1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Slowly add a solution of cyclohexanone (1.0 equiv) in anhydrous THF to the LDA solution, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Part B: Sulfenylation Reaction
-
Prepare a solution of this compound (1.1 equiv) in anhydrous THF.
-
Slowly add the TsSTs solution to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(p-tolylthio)cyclohexanone.
Further Applications: Reactions with Other Nucleophiles
The electrophilic nature of the sulfur atom in TsSTs allows it to react with a range of other nucleophiles, including amines and phosphines.
Reaction with Amines: Synthesis of Sulfenamides
The reaction of this compound with primary or secondary amines provides a direct route to sulfenamides, which are important compounds in medicinal and agricultural chemistry. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom.
General Reaction: p-Tolyl-S-SO₂-Tolyl + R₂NH → p-Tolyl-S-NR₂ + Tolyl-SO₂H
Protocol 3: General Procedure for the Synthesis of a Sulfenamide (Exemplified with Aniline)
Detailed experimental procedures for the reaction of aniline with this compound are not extensively documented. The following is a general protocol based on the known reactivity of thiosulfonates with amines. Optimization may be required.
Materials:
-
This compound (TsSTs) (1.0 equiv)
-
Aniline (2.2 equiv, to act as both nucleophile and base)
-
Dichloromethane or Tetrahydrofuran (as solvent)
-
Dilute aqueous HCl
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane in a round-bottom flask.
-
Add aniline (2.2 equiv) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Gentle heating may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic solution with dilute aqueous HCl to remove excess aniline.
-
Wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-(p-tolylthio)aniline.
Reaction with Phosphines
Tertiary phosphines, being soft nucleophiles, readily attack the soft electrophilic sulfur of the p-tolylthio group in TsSTs. This reaction is expected to yield a phosphonium salt and the p-toluenesulfinate anion.
General Reaction: p-Tolyl-S-SO₂-Tolyl + R₃P → [p-Tolyl-S-PR₃]⁺ [Tolyl-SO₂]⁻
While the general reactivity is understood, specific, detailed protocols for the reaction of phosphines with this compound are not well-documented in the available literature. The reaction conditions would likely be mild, involving the mixing of the reagents in an aprotic solvent at or below room temperature.
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for the introduction of the p-tolylthio group. Its stability, ease of handling, and high reactivity make it a superior choice for the synthesis of unsymmetrical disulfides and for the sulfenylation of various nucleophiles. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in organic synthesis. While established procedures for disulfide synthesis are robust, further research into the substrate scope and optimization of protocols for the sulfenylation of a wider range of carbanions, as well as reactions with heteroatom nucleophiles, will undoubtedly continue to expand the utility of this powerful reagent.
References
-
Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI. [Link]
-
This compound. ChemBK. [Link]
-
This compound. LookChem. [Link]
Sources
Application Notes and Protocols: The Strategic Use of p-Tolyl p-Toluenethiosulfonate in the Synthesis of Sulfur-Containing Heterocycles
Introduction: A Versatile Reagent for Sulfur Introduction
Sulfur-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1][2] The development of efficient and reliable methods for the introduction of sulfur atoms and the subsequent construction of these cyclic systems is a cornerstone of modern synthetic organic chemistry. p-Tolyl p-toluenethiosulfonate, a white crystalline solid, has emerged as a valuable and versatile reagent in this context.[3] It serves as an effective electrophilic sulfur source, enabling the formation of carbon-sulfur bonds through the transfer of a p-toluenesulfenyl (-STol) group to various nucleophiles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of sulfur-containing heterocycles, with a focus on the underlying mechanistic principles and detailed, field-proven protocols.
This compound is an organic compound with the molecular formula C14H14O2S2.[3] It is soluble in several organic solvents like methanol, chloroform, and ethanol.[3] Its utility in organic synthesis is primarily centered on its capacity to act as a potent sulfenylating agent.[4][5]
Core Principle: Electrophilic Sulfenylation
The primary role of this compound in the synthesis of sulfur-containing heterocycles is to act as a "p-toluenesulfenyl" group donor. The sulfur-sulfur bond in the thiosulfonate is polarized, rendering the sulfur atom attached to the tolyl group electrophilic and susceptible to nucleophilic attack. This allows for the formation of a new carbon-sulfur bond, a critical step in the construction of many sulfur heterocycles.
The general mechanism involves the attack of a nucleophile (often a carbanion derived from an active methylene compound) on the electrophilic sulfur atom of this compound. This results in the displacement of the p-toluenesulfinate anion, a good leaving group, and the formation of a new thioether. This sulfenylated intermediate can then undergo subsequent intramolecular cyclization to yield the desired heterocyclic ring system.
Application I: Synthesis of Dithiolanes via [3+2] Cycloaddition
A notable application of a p-toluenethiosulfonate salt is in the synthesis of dithiolanes, five-membered rings containing two sulfur atoms. This method utilizes the reaction of donor-acceptor cyclopropanes with potassium p-toluenethiosulfonate in a facile and efficient [3+2] cycloaddition.[6] This approach demonstrates high functional group tolerance and provides a direct route to these important heterocyclic structures.[6]
Reaction Workflow: Dithiolane Synthesis
Caption: General workflow for the synthesis of dithiolanes.
Detailed Protocol: Synthesis of a Dithiolane Derivative
Materials:
-
Donor-acceptor cyclopropane (1.0 eq)
-
Potassium p-toluenethiosulfonate (1.2 eq)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the donor-acceptor cyclopropane (1.0 eq) in anhydrous acetonitrile, add potassium p-toluenethiosulfonate (1.2 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired dithiolane derivative.[6]
Expected Outcome: This protocol typically provides the dithiolane product in good yield with high functional group tolerance.[6]
Application II: A General Approach to Thiophene Synthesis via Sulfenylation of Active Methylene Compounds
While direct, specific literature for the use of this compound in well-known named reactions for thiophene synthesis like the Gewald[7][8][9] or Paal-Knorr[10] reactions is not abundant, the fundamental reactivity of this reagent as a sulfenylating agent provides a logical and powerful strategy for the synthesis of thiophene precursors. The following represents a generalized, yet scientifically grounded, approach.
The core concept involves the sulfenylation of an active methylene compound (e.g., a β-ketoester or malononitrile) with this compound to introduce the necessary sulfur atom. The resulting α-sulfenylated intermediate can then undergo intramolecular cyclization to form the thiophene ring.
Proposed Mechanistic Pathway
Sources
- 1. ijisrt.com [ijisrt.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. S-Heterocycle synthesis [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of disulfide synthesis with p-Tolyl p-toluenethiosulfonate?
Guide Focus: Improving Yield and Purity in Disulfide Synthesis Using p-Tolyl p-toluenethiosulfonate
Welcome to the technical support center for disulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound (TsSTol) for the synthesis of unsymmetrical disulfides. As Senior Application Scientists, we have compiled our field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction and achieve high-yield, high-purity results.
Introduction: The Role of this compound
This compound, also known as Tol-S-SO2-Tol, is an electrophilic sulfur-transfer reagent widely used for the preparation of unsymmetrical disulfides (R-S-S-Tol). The reaction proceeds via a nucleophilic attack of a thiol (or thiolate) on one of the sulfur atoms of the thiosulfonate, displacing the p-toluenesulfinate anion, a stable leaving group. This method is generally favored for its mild conditions and good functional group tolerance. However, like any chemical reaction, it is susceptible to side reactions and suboptimal conditions that can lead to diminished yields and purification challenges.
This guide provides a structured, question-and-answer-based approach to troubleshoot common problems and optimize your experimental outcomes.
Core Reaction Mechanism
The fundamental reaction involves the nucleophilic substitution at the sulfenyl sulfur of the thiosulfonate. The thiol (R-SH) is typically deprotonated by a mild base to form the more nucleophilic thiolate (RS⁻), which then attacks the reagent to form the desired unsymmetrical disulfide and the p-toluenesulfinate leaving group.
Caption: General mechanism for unsymmetrical disulfide synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of unsymmetrical disulfides with this compound.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is the most frequent complaint and can stem from multiple factors. A systematic approach is essential for diagnosis.
Answer:
Several factors can contribute to low yields. Let's break them down:
A) Oxidative Side Reactions: The most common side reaction is the oxidative homodimerization of your starting thiol (R-SH) to form a symmetrical disulfide (R-S-S-R). This is especially prevalent when reactions are exposed to air (oxygen).[1][2]
-
Solution: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). This involves degassing your solvent and using Schlenk techniques or a glovebox to prevent oxygen exposure.
B) Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.
-
Solvent: The reaction rate can be solvent-dependent. While solvents like dichloromethane (DCM) and acetonitrile are common, their effectiveness can vary based on the solubility of your specific thiol.[3] If your reagents are not fully dissolved, the reaction will be slow and incomplete.
-
Action: Screen a few solvents where your thiol and the thiosulfonate reagent are fully soluble.
-
-
Base: The thiol must be converted to the more nucleophilic thiolate. However, a base that is too strong or sterically unhindered can potentially react with the thiosulfonate reagent itself.
-
Action: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use 1.1 to 1.5 equivalents to ensure full deprotonation of the thiol.
-
-
Stoichiometry: Using a 1:1 ratio of thiol to thiosulfonate can lead to incomplete conversion if any side reactions consume the starting materials.
-
Action: Try using a slight excess (1.1 equivalents) of the this compound to drive the reaction to completion.
-
C) Reagent Quality and Stability: The purity of your starting materials is critical.
-
This compound: This reagent should be a white crystalline solid with a melting point around 80-82°C.[4] If it appears discolored or oily, it may have degraded.
-
Thiol: Your starting thiol may already contain some of the homodimerized disulfide.
-
Action: Analyze your starting thiol by NMR or LC-MS before the reaction. If significant disulfide impurity is present, consider purifying the thiol or reducing the existing disulfide with a mild reducing agent like dithiothreitol (DTT) prior to the reaction (followed by removal of the DTT).
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: I'm observing a lot of symmetrical disulfides (both my starting material dimer and di-p-tolyl disulfide) in the final product mixture. How can I minimize these?
Answer:
Formation of symmetrical disulfides is a classic challenge in this chemistry, arising from two distinct pathways:
-
Oxidative Homodimerization (R-S-S-R): As discussed above, this is primarily caused by oxygen. The most effective preventative measure is to maintain a rigorously inert atmosphere throughout the reaction and workup.[1][2]
-
Thiol-Disulfide Exchange (Disproportionation): The desired unsymmetrical product (R-S-S-Tol) can react with unreacted starting thiol (R-SH) in an equilibrium reaction. This scrambles the disulfides, leading to a mixture of R-S-S-R, R-S-S-Tol, and Tol-S-S-Tol.
-
Mechanism: R-S-S-Tol + R-SH ⇌ R-S-S-R + Tol-SH
-
Solution: This equilibrium can be suppressed by ensuring a rapid and complete reaction. Add the thiol/base mixture slowly to a solution of the this compound. This maintains a low concentration of free thiol at any given time, favoring the forward reaction with the reagent over the scrambling reaction with the product.
-
Question 3: How do I effectively purify my target unsymmetrical disulfide from the reaction mixture?
Answer:
Purification typically involves removing the p-toluenesulfinate salt, unreacted starting materials, and any disulfide byproducts.
Step 1: Aqueous Workup
-
First, perform an aqueous workup to remove the water-soluble p-toluenesulfinate salt and any excess base. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Step 2: Chromatography
-
Flash column chromatography on silica gel is the most common method for purification.[5]
-
Solvent System: The polarity of the three main disulfide species (R-S-S-R, R-S-S-Tol, and Tol-S-S-Tol) will likely be very similar. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is usually required to achieve separation.[6]
-
Pro-Tip: Di-p-tolyl disulfide (Tol-S-S-Tol) is a non-polar, crystalline solid (m.p. 43-46 °C). It will typically elute first from the column in a hexane/ethyl acetate system. Your desired product and starting material dimer will follow. Careful monitoring of fractions by TLC is crucial.
Purification Strategy Selection
| Challenge | Recommended Action | Rationale |
| Separating R-S-S-Tol from Tol-S-S-Tol | Use a shallow gradient in flash chromatography (e.g., 0-10% EtOAc in Hexane). | Tol-S-S-Tol is generally less polar. A slow increase in polarity is needed to resolve compounds with similar Rf values. |
| Product is unstable on silica gel | Consider using neutral alumina for chromatography or purification by crystallization. | Acidic silica can sometimes degrade sensitive compounds. Neutral alumina provides a less harsh alternative. |
| Excess Thiol (R-SH) remains | Add a scavenger resin (e.g., a thiol-scavenging resin) before chromatography. | This selectively removes the excess thiol, simplifying the subsequent chromatographic separation. |
Experimental Protocols
General Protocol for the Synthesis of an Unsymmetrical Disulfide
This protocol provides a robust starting point. You may need to optimize solvent and reaction time for your specific substrate.
Materials:
-
Thiol (R-SH)
-
This compound (TsSTol)[7]
-
Anhydrous, degassed solvent (e.g., Acetonitrile, Dichloromethane)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve this compound (1.1 equivalents) in the anhydrous, degassed solvent (approx. 0.1 M concentration).
-
Thiol Solution: In a separate flame-dried flask under an inert atmosphere, dissolve your thiol (1.0 equivalent) and the base (1.2 equivalents) in the same anhydrous, degassed solvent.
-
Reaction: Using a syringe, add the thiol/base solution dropwise to the stirring solution of this compound over 10-15 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure unsymmetrical disulfide.
References
-
Boustany, K. S., & Sullivan, A. B. (1970). The synthesis of unsymmetrical disulfides by the reaction of thiosulfonates with thiols. Tetrahedron Letters, 11(40), 3547-3550. [Link]
-
Hunter, R., Caira, M., & Stellenboom, N. (2006). A Convenient One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link][8]
-
Bredereck, H., Wagner, A., Beck, H., & Klein, R. J. (1960). Synthese und Eigenschaften von Thiosulfonsäure-estern. Chemische Berichte, 93(11), 2736-2742. [Link]
-
Jocelyn, P. C. (1987). Oxidation of thiols. Methods in Enzymology, 143, 246-256. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. Retrieved from PrepChem. [Link][9]
-
ChemBK. (2024). This compound. Retrieved from ChemBK. [Link][4]
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? Retrieved from ResearchGate. [Link][1]
-
ACS Publications. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from ACS Publications. [Link]
-
National Institutes of Health. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Retrieved from NIH. [Link][5]
-
National Institutes of Health. (2011). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Retrieved from NIH. [Link][3]
Sources
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- 4. chembk.com [chembk.com]
- 5. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-TOLYL DISULFIDE | 103-19-5 [chemicalbook.com]
- 7. S-(P-TOLYL) P-TOLUENETHIOSULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting p-Tolyl p-toluenethiosulfonate Reactions
Welcome to the technical support center for p-Tolyl p-toluenethiosulfonate (Ts₂S) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important reagent. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product, this compound, has a lower-than-expected melting point and appears impure. What are the likely contaminants?
A1: A depressed and broad melting point range for your this compound (expected melting point: ~75-82 °C) is a strong indicator of impurities.[1][2] The most common byproducts in Ts₂S reactions are di-p-tolyl disulfide ((p-Tol)₂S₂), unreacted p-toluenesulfonic acid (TsOH), and p-toluenesulfinic acid.
These byproducts arise from side reactions or incomplete reactions during the synthesis. For instance, di-p-tolyl disulfide can form from the oxidative coupling of p-toluenethiol intermediates, a reaction that is often facilitated by the presence of air.[3]
Here is a summary of the key physical properties to help distinguish the desired product from its common byproducts:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₄H₁₄O₂S₂ | 278.39 | 75-82 | White crystalline solid |
| Di-p-tolyl disulfide | C₁₄H₁₄S₂ | 246.39 | 43-46 | Colorless to light yellow crystalline solid |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 103-106 (monohydrate) | White solid |
Troubleshooting Guide: Byproduct Identification and Removal
Q2: I suspect my product is contaminated with di-p-tolyl disulfide. How can I confirm its presence and effectively remove it?
A2: Di-p-tolyl disulfide is a common, less polar byproduct. Its presence can be confirmed using Thin Layer Chromatography (TLC) against a pure standard of your desired product. The disulfide will typically have a higher Rf value than the more polar this compound.
Removal Protocol: Recrystallization
Recrystallization is a highly effective method for removing di-p-tolyl disulfide due to differences in solubility.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature, while di-p-tolyl disulfide remains more soluble at lower temperatures. A mixed solvent system, such as ethanol/water or methanol, is often a good starting point.[4]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out, leaving the more soluble di-p-tolyl disulfide in the mother liquor. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Purity Check: Verify the purity of the recrystallized product by checking its melting point and by TLC.
Q3: My reaction mixture is acidic, and I believe unreacted p-toluenesulfonic acid is contaminating my product. What is the best way to remove it?
A3: p-Toluenesulfonic acid is a strong acid and is highly soluble in water, making its removal relatively straightforward through a liquid-liquid extraction with a mild aqueous base.[5][6] This process converts the acid into its water-soluble salt, which is then partitioned into the aqueous phase.
Workflow for Acidic Byproduct Removal
Caption: Workflow for removing acidic byproducts.
Detailed Protocol for Aqueous Wash:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Separation: Gently shake the funnel, venting frequently to release any pressure buildup from CO₂ evolution (if using bicarbonate). Allow the layers to separate fully.
-
Collection: Drain the aqueous layer. Repeat the wash if necessary, checking the pH of the aqueous layer to ensure it is basic.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Q4: I have multiple byproducts, including both di-p-tolyl disulfide and acidic impurities. What is the most efficient purification strategy?
A4: For a mixture of byproducts with different chemical properties, a multi-step purification approach is necessary. The logical sequence is to first remove the acidic impurities with a basic wash, followed by the removal of the non-polar disulfide through recrystallization or column chromatography.
Combined Purification Strategy
Caption: Combined purification workflow.
Step-by-Step Combined Purification Protocol:
-
Acid Removal: Follow the aqueous wash protocol described in A3 to remove p-toluenesulfonic acid and other acidic impurities.
-
Solvent Removal: After drying the organic layer, evaporate the solvent to obtain the crude solid.
-
Recrystallization: Proceed with the recrystallization protocol outlined in A2 to remove the di-p-tolyl disulfide.
-
Final Purity Assessment: Confirm the purity of your final product using methods such as melting point analysis, TLC, and/or NMR spectroscopy.
For challenging separations where recrystallization is not effective, flash column chromatography can be employed. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point for separating compounds of varying polarity.[7]
References
- Kice, J. L., & Rogers, T. E. (1974). Thin-layer chromatography of thiosulfonate anions.
-
ChemBK. (2024). This compound. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
de Oliveira, R. B., et al. (2018). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships. ACS Omega, 3(10), 13347–13356. [Link]
- Kice, J. L., & Cleveland, J. P. (1970). The reaction of thiosulfonates with sulfinates. Journal of the American Chemical Society, 92(16), 4757–4761.
-
A facile and practical p-toluenesulfonic acid catalyzed route to dicoumarols containing an aroyl group. (2015). South African Journal of Chemistry, 68, 10-14. [Link]
-
Girolami, G. S., et al. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]
- CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid. (2017).
-
PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. [Link]
- KR840002200B1 - Purification of p-tosyl chloride. (1984).
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Field, L. (1962). p-TOLUENESULFONIC ANHYDRIDE. Organic Syntheses, 42, 97. [Link]
-
PrepChem. (n.d.). Synthesis of p-tolyl-disulfide. [Link]
-
NurdRage. (2019, August 21). Make p-Toluenesulfonic Acid [Video]. YouTube. [Link]
-
Zhang, W., et al. (2022). Based-Catalyzed Stereoselective Thiosulfonylation of Ynones. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Thiosulfonate synthesis by S-S coupling. [Link]
-
ResearchGate. (2017). Recrystallization of para toluenesulfonic acid?[Link]
-
Sobczak, S., & Katrusiak, A. (2022). Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs at High Pressures. Crystals, 12(8), 1141. [Link]
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- 2. lookchem.com [lookchem.com]
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- 4. P-TOLYL DISULFIDE | 103-19-5 [chemicalbook.com]
- 5. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sulfenylation Reactions with p-Tolyl p-toluenethiosulfonate
Welcome to the Technical Support Center for troubleshooting sulfenylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing p-Tolyl p-toluenethiosulfonate for the introduction of a sulfenyl group. Here, we address common challenges and provide in-depth, experience-based solutions to overcome low reactivity and other experimental hurdles.
Section 1: Troubleshooting Guide - Low to No Reactivity
The electrophilic sulfenylation of nucleophiles using this compound is a robust method for forming carbon-sulfur bonds. However, its success is contingent on several key experimental parameters. Low or no product formation is a frequent issue that can often be resolved through systematic troubleshooting.
Question 1: I am not observing any product formation in my sulfenylation reaction. What are the primary factors I should investigate?
When a sulfenylation reaction fails to yield the desired product, it is crucial to systematically evaluate the fundamental components of the reaction. The most common culprits can be categorized as issues with the reagents, the reaction conditions, or inherent properties of the substrate.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for failed sulfenylation.
In-depth Analysis:
-
Reagent Integrity: this compound is a white crystalline solid with a melting point of approximately 75-77°C.[1] Over time or with improper storage, it can degrade. It is advisable to verify the purity of the reagent, for instance, by checking its melting point or through spectroscopic methods. Also, ensure the stoichiometry of your reactants is correct.
-
Role of the Base: The choice and strength of the base are critical. The base deprotonates the nucleophile, generating the active species for the reaction. If the base is not strong enough to deprotonate your substrate, the reaction will not proceed. Consider the pKa of your nucleophile and choose a base accordingly. For instance, for weakly acidic pronucleophiles, a stronger base like sodium hydride or an organolithium reagent may be necessary.
-
Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates.[2][3] Aprotic solvents are generally preferred to avoid side reactions with the sulfenylating agent.[2] For many sulfenylation reactions, polar aprotic solvents such as DMF or DMSO can help to stabilize charged intermediates and accelerate the reaction. However, reactant solubility is also a key factor; if your substrate is not soluble, the reaction will be slow or may not occur at all.[2] A solvent screen with varying polarities (e.g., Dichloromethane, Acetonitrile, Nitromethane) can be beneficial.[2]
Question 2: My reaction is sluggish, with low conversion even after extended reaction times. How can I increase the reaction rate?
Slow reaction kinetics can be a significant hurdle. Several factors can be adjusted to enhance the rate of sulfenylation.
Strategies to Increase Reaction Rate:
| Strategy | Rationale | Key Considerations |
| Increase Temperature | Provides activation energy to overcome the reaction barrier. | Monitor for potential side reactions or decomposition of starting materials and products. |
| Use a Stronger Base | Increases the concentration of the active nucleophile. | Ensure compatibility with all functional groups present in the substrate and product. |
| Change Solvent | A more polar aprotic solvent can stabilize the transition state.[2] | Check for solubility of all reactants.[2] |
| Add a Catalyst | Certain additives can facilitate the reaction. | For specific substrates, Lewis acids or other catalysts might be effective.[4] |
Experimental Protocol: Screening for Optimal Base and Solvent
-
Setup: In parallel reaction vials, add your nucleophilic substrate (1 equivalent).
-
Solvent Addition: To each vial, add a different aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile, DMF).
-
Base Addition: To separate sets of vials for each solvent, add different bases (e.g., Triethylamine, DBU, Sodium Hydride) in slight excess (1.1 equivalents).
-
Reagent Addition: Add this compound (1 equivalent) to each vial.
-
Monitoring: Stir the reactions at room temperature and monitor by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours) to assess conversion.
-
Analysis: Identify the solvent and base combination that provides the highest conversion in the shortest time.
Section 2: Frequently Asked Questions (FAQs)
Question 3: What is the mechanism of sulfenylation with this compound?
The reaction proceeds via a nucleophilic attack of the deprotonated substrate on the electrophilic sulfur atom of the thiosulfonate. This results in the displacement of the p-toluenesulfinate anion as a leaving group.
Caption: Generalized mechanism of sulfenylation.
Question 4: Are there common side reactions I should be aware of?
Yes, several side reactions can occur, depending on the substrate and reaction conditions:
-
Over-sulfenylation: If the product is also nucleophilic, it may react further with the sulfenylating agent.
-
Reaction with Solvent: Protic solvents like alcohols or water can react with this compound.[2]
-
Base-Induced Decomposition: Some substrates or products may be unstable in the presence of a strong base.
-
Homocoupling: In some cases, the sulfenylating agent can undergo self-reaction, particularly under certain catalytic conditions.[5]
Question 5: My substrate has multiple nucleophilic sites. How can I achieve regioselectivity?
Achieving regioselectivity can be challenging and often requires careful optimization.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky groups near a nucleophilic site can hinder the approach of the sulfenylating agent, favoring reaction at a less hindered site.
-
Electronic Effects: The inherent nucleophilicity of different sites plays a major role. More electron-rich or more acidic protons (leading to a more stable conjugate base) will preferentially react.
-
Protecting Groups: Strategically using protecting groups to block certain nucleophilic sites is a common and effective strategy.
-
Reaction Conditions: The choice of solvent and base can sometimes influence the regioselectivity of the reaction.[2]
Question 6: What are some alternative reagents for sulfenylation if this compound is not effective?
If you continue to face challenges, several other classes of sulfenylating agents are available.
Alternative Sulfenylating Agents:
| Reagent Class | Example | Key Features |
| Sulfenyl Chlorides | Phenylsulfenyl chloride | Highly reactive, but can be harsh and may require inert atmosphere. |
| Disulfides | Diphenyl disulfide | Milder reagents, often require activation (e.g., with a reducing agent or catalyst).[6] |
| N-Thiosuccinimides | N-(Phenylthio)succinimide | Solid, stable reagents that offer good reactivity. |
| Sulfonyl Hydrazides | Arylsulfonyl hydrazides | Can be used in iodine-catalyzed C-H activation for sulfenylation.[7] |
Question 7: How can I confirm the stability and purity of my this compound reagent?
Ensuring the quality of your starting materials is a critical first step.
Protocol for Reagent Verification:
-
Visual Inspection: The reagent should be a white crystalline solid.[8] Any discoloration may indicate decomposition.
-
Melting Point Determination: The melting point should be sharp and within the reported range of 75-77°C.[1] A broad or depressed melting point suggests impurities.
-
Spectroscopic Analysis (Optional):
-
¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃). The spectrum should show the characteristic aromatic protons of the two tolyl groups and the methyl singlets.
-
LC-MS: Liquid chromatography-mass spectrometry can confirm the molecular weight (278.39 g/mol ) and assess purity.[8]
-
By systematically addressing these common issues, you can significantly improve the success rate of your sulfenylation reactions using this compound.
References
- Technical Support Center: Solvent Effects on the Rate of Sulfonylation - Benchchem. (n.d.).
- Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020). The Journal of Physical Chemistry A.
- Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals | The Journal of Physical Chemistry A - ACS Publications. (2020). ACS Publications.
- Chemical approaches to detect and analyze protein sulfenic acids - PMC - NIH. (n.d.). National Institutes of Health.
- Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - NIH. (n.d.). National Institutes of Health.
- Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe. (2020). Current Protocols in Chemical Biology.
- Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future. (2024). Redox Biology.
- Sulfenic acid chemistry, detection and cellular lifetime - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health.
- Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondri - SciSpace. (2020). Nature Chemistry.
- This compound - ChemBK. (2024).
- Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting | Request PDF - ResearchGate. (n.d.). ResearchGate.
- Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides (Journal Article) - OSTI. (1989). Office of Scientific and Technical Information.
- This compound - LookChem. (n.d.).
- Synthetic pathway and optimization of the reaction conditions - ResearchGate. (n.d.). ResearchGate.
- Optimization of sulfenylation reaction | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- S-(P-TOLYL) P-TOLUENETHIOSULFONATE AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents - ResearchGate. (n.d.). ResearchGate.
- 1,n-Thiosulfonylation using thiosulfonates as dual functional reagents. (n.d.). Beilstein Journal of Organic Chemistry.
- How does the protein environment optimize the thermodynamics of thiol sulfenylation? Insights from model systems to QM/MM calculations on human 2-Cys peroxiredoxin - PubMed. (n.d.). PubMed.
- Synthesis of p-tolyl-disulfide - PrepChem.com. (n.d.).
Sources
Technical Support Center: Optimization of p-Tolyl p-toluenethiosulfonate Synthesis
Welcome to the Technical Support Center for the synthesis of p-Tolyl p-toluenethiosulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the nuances of this important synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common and effective method for synthesizing this compound (TsS-Tol) involves the reaction of p-toluenesulfonyl chloride (TsCl) with a sulfinating agent. A widely used approach is the reduction of p-toluenesulfonyl chloride to form a p-toluenesulfinate salt, which then reacts with another equivalent of TsCl. A typical procedure involves the reduction of TsCl with a reducing agent like sodium sulfite or zinc dust to generate sodium p-toluenesulfinate.[1] This intermediate then acts as a nucleophile, attacking the sulfur atom of a second molecule of p-toluenesulfonyl chloride to form the desired thiosulfonate product.
Q2: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in this synthesis can stem from several factors. Here’s a breakdown of common issues and their solutions:
-
Purity of Starting Materials: The purity of your p-toluenesulfonyl chloride is critical. The presence of p-toluenesulfonic acid as an impurity can lead to the formation of undesired byproducts.[2] It is recommended to use freshly recrystallized or commercially available high-purity TsCl.[3]
-
Reaction Temperature: Temperature control is paramount. The initial reduction of TsCl is often exothermic.[4] Maintaining a low temperature (typically 0-10 °C) during the addition of reagents can prevent side reactions.[3] For the subsequent reaction of the sulfinate with TsCl, a moderately elevated temperature may be required to drive the reaction to completion, but excessive heat can lead to decomposition.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]
-
Stoichiometry of Reagents: The molar ratio of the reactants is a key parameter to optimize. A slight excess of the sulfinating agent precursor can help to ensure the complete consumption of the p-toluenesulfonyl chloride in the second step.
Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?
The primary byproduct of concern is p-toluenesulfonic acid, which can arise from the hydrolysis of p-toluenesulfonyl chloride. Another potential side reaction is the disproportionation of the p-toluenesulfinate intermediate, which can form p-toluenesulfonic acid and S-(p-tolyl) p-toluenethiosulfonate.[6]
Strategies to Minimize Byproducts:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture, which can hydrolyze TsCl.
-
Controlled Addition of Reagents: Add reagents slowly and portion-wise, especially during the initial reduction step, to maintain better control over the reaction temperature and minimize localized overheating.[4]
-
pH Control: Maintaining a slightly basic or neutral pH during the workup can help to prevent the acid-catalyzed decomposition of the product. A wash with a dilute sodium bicarbonate solution is often employed.[4]
Q4: What is the optimal temperature and reaction time for this synthesis?
The optimal conditions can vary depending on the specific reducing agent and solvent system used. However, a general guideline is as follows:
| Step | Parameter | Recommended Range | Rationale |
| 1. Reduction of TsCl | Temperature | 0 - 10 °C | To control the exothermic reaction and prevent byproduct formation.[3] |
| Time | 1 - 2 hours | To ensure complete formation of the sulfinate intermediate. | |
| 2. Thiosulfonate Formation | Temperature | Room Temperature to 60 °C | A gentle increase in temperature can facilitate the reaction between the sulfinate and TsCl.[2] |
| Time | 2 - 6 hours | Monitor by TLC to determine completion. Prolonged heating should be avoided. |
It is highly recommended to perform small-scale optimization experiments to determine the ideal temperature and time for your specific setup.
Troubleshooting Guide
Issue 1: The reaction mixture turns dark or tarry.
A dark or tarry reaction mixture often indicates decomposition or polymerization side reactions.
Possible Causes & Solutions:
-
Cause: The reaction temperature is too high.
-
Solution: Implement more efficient cooling, such as an ice-salt bath, and add reagents more slowly to better manage the exotherm.[3]
-
-
Cause: Impurities in the starting materials, particularly in the toluene if used as a solvent. Thiophenes present in commercial toluene can lead to charring.[7]
-
Solution: Use purified, thiophene-free toluene or an alternative solvent. Purifying toluene by washing with concentrated sulfuric acid followed by distillation can be effective.[7]
-
Issue 2: The product is difficult to purify and co-elutes with starting material during column chromatography.
The similar polarities of this compound and unreacted p-toluenesulfonyl chloride can make chromatographic separation challenging.[8]
Possible Causes & Solutions:
-
Cause: Incomplete reaction, leaving unreacted TsCl.
-
Solution 1: Quench Before Chromatography: Before purification, quench the excess TsCl by adding a primary or secondary amine (e.g., ammonia or triethylamine) to the reaction mixture. This converts the TsCl into a more polar sulfonamide, which is easily separated by chromatography or extraction.[8]
-
Solution 2: Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate to hydrolyze the unreacted TsCl to sodium p-toluenesulfonate. This salt is water-soluble and can be removed with an aqueous wash.[8]
-
-
Cause: Suboptimal chromatography conditions.
-
Solution: Carefully optimize the solvent system for your column chromatography. A less polar eluent system may improve the separation.
-
Issue 3: The final product has a low melting point and appears oily.
A low or broad melting point indicates the presence of impurities.
Possible Causes & Solutions:
-
Cause: Contamination with byproducts or residual solvent.
-
Solution 1: Recrystallization: Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as a mixture of ethanol and water or benzene and petroleum ether, can be used.[3][4]
-
Solution 2: Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium p-Toluenesulfinate:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium sulfite in water.
-
Cool the solution to 0-10 °C in an ice bath.
-
Separately, dissolve p-toluenesulfonyl chloride in a suitable organic solvent.
-
Slowly add the TsCl solution to the sodium sulfite solution while maintaining the temperature below 10 °C.
-
Stir the mixture vigorously for 1-2 hours at this temperature.
-
-
Formation of this compound:
-
To the reaction mixture, add a second equivalent of p-toluenesulfonyl chloride.
-
Allow the reaction to warm to room temperature and then heat gently to 40-50 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Visualizations
Reaction Mechanism
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.
References
-
ChemBK. (2024, April 10). This compound. Retrieved from [Link]
-
Organic Syntheses. p. 943 - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. p-Toluenesulfinic acid, sodium salt - Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. 6 - Organic Syntheses Procedure. Retrieved from [Link]
-
SVKM's Institute of Pharmacy. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, October 16). Unexpected problems with p-TsOH synthesis. Retrieved from [Link]
-
Thieme. (2021, February 17). An Improvement of the Synthesis of (1R,2S,5R)-(–)-Menthyl (S)-p-Toluenesulfinate. Retrieved from [Link]
-
Common Organic Chemistry. p-Toluenesulfonyl Chloride. Retrieved from [Link]
-
Phywe. Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
Girolami Group Website - University of Illinois. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Retrieved from [Link]
-
Wikipedia. 4-Toluenesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. DE1912956A1 - Process for the preparation of p-toluenesulfonyl chloride.
- Google Patents. CN102295587A - New preparation technology of p-toluenesulfonyl chloride.
- Google Patents. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation.
- Google Patents. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.
- Google Patents. KR840002200B1 - Purification of p-tosyl chloride.
-
Organic Syntheses. An oven-dried 1-L, one-necked round-bottomed flask fitted with a 4 x 2 cm egg-shaped stir bar is cooled under a stream of nitrogen. Retrieved from [Link]
-
PrepChem.com. Synthesis of p-tolyl-disulfide. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Retrieved from [Link]
-
Preprints.org. (2025, August 7). ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. Retrieved from [Link]
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- 7. Sciencemadness Discussion Board - Unexpected problems with p-TsOH synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Products from p-Tolyl p-toluenethiosulfonate Reactions
Welcome to the technical support center for purification strategies related to p-Tolyl p-toluenethiosulfonate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and trustworthiness.
Introduction to Purification Challenges
Reactions involving this compound (TsSTol) are widely used for the synthesis of unsymmetrical disulfides and other sulfur-containing compounds, which are significant in medicinal chemistry and materials science.[1][2] The primary reaction involves the sulfenylation of a nucleophile, typically a thiol, to form a new disulfide bond. However, this process can lead to a mixture of the desired product, unreacted starting materials, and various byproducts. The successful isolation of the target molecule in high purity is critical for subsequent applications and requires a well-defined purification strategy.
The most common byproducts encountered in these reactions are p-toluenesulfinic acid and di-p-tolyl disulfide. Understanding the chemical properties of these impurities is the cornerstone of developing an effective purification protocol.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your reaction products. Each issue is presented with potential causes and actionable solutions.
Issue 1: My crude product is contaminated with an acidic impurity.
Q: After aqueous workup, my NMR spectrum shows a significant amount of a water-soluble impurity with aromatic protons characteristic of a tosyl group. How can I remove this?
A: This impurity is likely p-toluenesulfonic acid (TsOH), a common byproduct.[3][4] It is a strong acid and highly soluble in water and other polar solvents.[4]
Causality: p-Toluenesulfonic acid can be generated from the hydrolysis of unreacted starting materials or as a direct byproduct of the reaction. Its high polarity and acidity necessitate a specific removal strategy.
Solution: Basic Aqueous Wash
The most effective method for removing TsOH is a basic wash during liquid-liquid extraction.[3] By washing the organic layer with a mild aqueous base, you can deprotonate the sulfonic acid, forming its corresponding salt. This salt is highly soluble in the aqueous layer and can be easily separated.
Step-by-Step Protocol: Basic Aqueous Extraction
-
Dissolve the Crude Product: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Add Saturated Sodium Bicarbonate Solution: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake and Vent: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure buildup from carbon dioxide evolution.[3]
-
Separate the Layers: Allow the layers to separate fully. The aqueous layer (containing the sodium tosylate salt) can be drained and discarded.
-
Repeat the Wash: For stubborn emulsions or high concentrations of TsOH, repeat the wash with fresh NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Issue 2: My desired unsymmetrical disulfide is contaminated with a symmetrical disulfide.
Q: I am trying to synthesize an unsymmetrical disulfide, but my product is contaminated with a significant amount of di-p-tolyl disulfide. How can I minimize its formation and remove it?
A: The formation of symmetrical disulfides, such as di-p-tolyl disulfide, is a common side reaction.[5] This can occur through the oxidative coupling of p-toluenethiol, which can be generated in situ.[5]
Causality: The disproportionation of unsymmetrical disulfides can be triggered by the presence of nucleophilic thiols, leading to the formation of more stable symmetrical disulfides.[1][2] This is due to the relatively low bond energy of the S-S bond in diaryl disulfides.[1]
Solutions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of any thiol intermediates.[5]
-
Chromatographic Separation: Flash column chromatography is a highly effective method for separating the desired unsymmetrical disulfide from the symmetrical di-p-tolyl disulfide.[3]
Step-by-Step Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with your chosen eluent system.
-
Determine the Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that provides good separation between your desired product and the di-p-tolyl disulfide byproduct. A common starting point is a mixture of hexanes and ethyl acetate.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elute and Collect Fractions: Run the column, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and concentrate them under reduced pressure.
| Compound | Typical Polarity | Elution Order (Normal Phase) |
| Di-p-tolyl disulfide | Less polar | Elutes earlier |
| Unsymmetrical Disulfide | Varies | Elutes between the two symmetrical disulfides |
| Desired Product | Varies | Dependant on structure |
Issue 3: My solid product is difficult to purify by chromatography.
Q: My product is a solid, and I am losing a significant amount on the column. Is there an alternative purification method?
A: For solid products, recrystallization can be a highly effective and often preferred method of purification, as it can minimize product loss and is scalable.[3][6]
Causality: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[6] As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.[6]
Solution: Recrystallization
The key to successful recrystallization is choosing an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.[3][6]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: Choose a solvent or a mixture of solvents where your product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for sulfur-containing organic compounds include ethanol, methanol, and hexane/ethyl acetate mixtures.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with this compound?
The most prevalent byproducts are p-toluenesulfonic acid and di-p-tolyl disulfide. The former is highly polar and acidic, while the latter is a non-polar symmetrical disulfide.
Q2: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of an extraction. For sulfur-containing compounds, a UV lamp can be used for visualization, or a potassium permanganate stain can be effective.
Q3: My product appears to be an oil. Can I still use recrystallization?
If your product is an oil at room temperature, direct recrystallization is not feasible. In this case, flash column chromatography is the preferred method of purification.
Q4: Are there any "green" or more environmentally friendly purification methods?
Liquid-liquid extraction with recyclable solvents and minimizing solvent usage in chromatography are steps towards greener purification. Additionally, for some applications, using solid-phase scavengers with amine-functionalized silica gels can selectively remove certain byproducts, which are then simply filtered off.[3]
Q5: I suspect my product is unstable to silica gel. What are my options?
If your product is sensitive to the acidic nature of silica gel, you can use a different stationary phase for chromatography, such as neutral or basic alumina. Alternatively, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine in the eluent.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for choosing a purification strategy.
Caption: Decision tree for initial purification steps.
Caption: Troubleshooting workflow for persistent impurities.
References
- BenchChem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- MDPI. (n.d.). Extractants Based on Coordinating Liquid Polar Solvents for Removal of Sulfur Compounds from Diesel Fuels.
- Guidechem. (n.d.). What are the uses and removal methods of p-Toluenesulfonic acid?.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- BenchChem. (n.d.). Technical Support Center: Di-p-tolyl Sulphide Synthesis.
- MDPI. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials.
- NIH. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
Technical Support Center: Troubleshooting Impurities in Homemade p-Tolyl p-toluenethiosulfonate (TsS-Tol)
Introduction: p-Tolyl p-toluenethiosulfonate (TsS-Tol), a symmetrical aromatic thiosulfonate, is a valuable reagent in organic synthesis, often used for the introduction of sulfenyl groups. Its synthesis, commonly achieved by the reaction of sodium p-toluenesulfinate with p-toluenesulfonyl chloride, can appear straightforward. However, researchers in both academic and industrial settings frequently encounter challenges with product purity. The presence of unreacted starting materials, side products, or degradation compounds can significantly impact the outcome of subsequent reactions.
This technical guide serves as a troubleshooting resource for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions (FAQs) for quick problem-solving, followed by in-depth analytical strategies to identify and characterize specific impurities. By understanding the potential side reactions and how to spot their signatures in common analytical spectra, you can refine your synthetic and purification protocols to achieve a higher purity final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during and after the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
A1: Low yields can stem from several factors:
-
Poor Quality Starting Materials: The most critical starting material is sodium p-toluenesulfinate. If it has been improperly stored or prepared, it may contain significant amounts of p-toluenesulfonic acid from oxidation or disproportionation, which will not react to form the desired product.[1]
-
Incomplete Reaction: Reaction times may be insufficient, or the temperature may not have been optimal. Ensure starting materials are fully dissolved or suspended and that mixing is efficient.
-
Side Reactions: The formation of byproducts, such as di-p-tolyl disulfide, consumes the reactants and lowers the theoretical yield of your target compound.
-
Purification Losses: The product can be lost during workup and recrystallization. Ensure you are using an appropriate recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below.
Q2: My final product is an oil or a solid with a low, broad melting point (below 75°C). What does this indicate?
A2: A pure sample of this compound should be a white crystalline solid with a sharp melting point in the range of 75-82°C.[2][3] A low or broad melting point is a classic sign of impurities. The most common culprits are:
-
Di-p-tolyl disulfide: This common byproduct is often an oil or low-melting solid and can act as a eutectic impurity, significantly depressing the melting point of the mixture.
-
Unreacted p-toluenesulfonyl chloride: Residual starting material will also lower and broaden the melting point.
-
Residual Solvent: Incomplete drying after recrystallization will leave solvent molecules that interfere with the crystal lattice.
Q3: The product is off-white or yellow. Is this a problem?
A3: While a slight off-white color may be acceptable for some applications, a distinct yellow or brownish tint often points to the presence of impurities. This can be caused by:
-
Thermal Decomposition: Overheating the reaction mixture can lead to the formation of colored degradation products.
-
Thiophene Impurities: If the toluene used to prepare the starting materials was not thiophene-free, sulfonated thiophene derivatives can form, which are often colored and can lead to charring.[4]
-
Oxidation: Air oxidation of certain side products during workup or storage can also lead to discoloration.
Q4: What is the most effective method for purifying crude this compound?
A4: Recrystallization is the preferred method for purifying the crude product. Based on its solubility profile, ethanol is an excellent choice.[2] The crude solid should be dissolved in a minimum amount of hot ethanol, and the solution allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the product oils out, adding a small amount of water to the hot ethanolic solution (creating a mixed solvent system) can sometimes facilitate better crystal growth.
Section 2: Synthesis and Impurity Formation Pathways
The primary route to this compound involves the reaction of sodium p-toluenesulfinate with p-toluenesulfonyl chloride. Understanding the potential side reactions is crucial for troubleshooting.
Caption: Key reaction pathways in the synthesis of TsS-Tol.
This diagram illustrates that besides the main synthesis route, common impurities can arise from two principal side pathways:
-
Hydrolysis: p-Toluenesulfonyl chloride is susceptible to hydrolysis, especially during aqueous workup, yielding p-toluenesulfonic acid (TsOH).
-
Disproportionation: If the reaction mixture or workup solution becomes acidic, sodium p-toluenesulfinate is protonated to form p-toluenesulfinic acid. This species is unstable and can disproportionate to yield p-toluenesulfonic acid and the desired thiosulfonate, but also potentially other sulfur species like the disulfide.[1]
Section 3: Troubleshooting Guide: Impurity Identification by Analytical Technique
A multi-technique approach is essential for unambiguous impurity identification.
¹H NMR Spectroscopy Analysis
¹H NMR is the most powerful tool for identifying and quantifying impurities in your sample. The product itself has a distinct and complex aromatic region due to the electronic asymmetry of the two tolyl rings.
Table 1: Expected ¹H NMR Signals for this compound and Common Impurities (in CDCl₃)
| Compound | Methyl Protons (s, 3H) | Aromatic Protons (m, 8H/4H) | Other Signals |
| This compound (Product) | ~2.40 ppm & ~2.45 ppm (two distinct singlets) | Multiplets from ~7.20-7.80 ppm | - |
| p-Toluenesulfonic Acid (TsOH) | ~2.43 ppm | Doublets at ~7.30 and ~7.80 ppm | Broad singlet for -SO₃H and H₂O (~10-12 ppm)[5] |
| Di-p-tolyl Disulfide | ~2.35 ppm | Doublets around ~7.15 and ~7.40 ppm | - |
| p-Toluenesulfonyl Chloride (TsCl) | ~2.50 ppm | Doublets at ~7.40 and ~7.85 ppm | - |
Troubleshooting ¹H NMR Spectra:
-
If you see only one methyl singlet around 2.4 ppm: This suggests your sample is dominated by a symmetrical impurity like di-p-tolyl disulfide or p-toluenesulfonic acid, not the desired product.
-
If you see a very broad peak in the downfield region (>10 ppm): This is a strong indicator of the acidic proton from p-toluenesulfonic acid monohydrate.[6]
-
If the integration of the two methyl singlets is unequal: This indicates the presence of an impurity with a tolyl group, and the ratio of integrals can help quantify it relative to the product.
IR Spectroscopy Analysis
IR spectroscopy is excellent for confirming the presence of the key thiosulfonate functional group.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | Other Key Bands |
| This compound (Product) | ~1330-1300 | ~1130-1100 | Absence of broad O-H |
| p-Toluenesulfonic Acid (TsOH) | ~1220-1150 | ~1030-1010 | Very broad O-H stretch (~3400-2500)[7] |
| p-Toluenesulfonyl Chloride (TsCl) | ~1380-1360 | ~1180-1160 | S-Cl stretch (~600-500) |
Troubleshooting IR Spectra:
-
The most definitive evidence for the successful synthesis of the thiosulfonate product is the appearance of two strong, sharp bands for the SO₂ group around 1330 cm⁻¹ and 1130 cm⁻¹.[8]
-
A very broad absorption across the high-frequency region (above 2500 cm⁻¹) is a clear indication of contamination with p-toluenesulfonic acid due to its hydroxyl group.
Mass Spectrometry Analysis
Mass spectrometry confirms the molecular weight of the product and can help identify impurities, especially when coupled with a separation technique like HPLC or GC.
Table 3: Expected Molecular Ion Peaks (m/z) for Common Species
| Compound | Molecular Formula | Exact Mass [M]⁺ | Expected m/z |
| This compound (Product) | C₁₄H₁₄O₂S₂ | 278.04 | 278 |
| p-Toluenesulfonic Acid | C₇H₈O₃S | 172.02 | 172[9] |
| Di-p-tolyl Disulfide | C₁₄H₁₄S₂ | 246.06 | 246 |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.00 | 190/192 (Cl isotope pattern) |
Troubleshooting Mass Spectra:
-
Look for the parent ion at m/z 278. Its absence or low abundance could indicate an impure sample or in-source fragmentation.
-
The presence of peaks at m/z 172, 246, or 190/192 strongly suggests contamination with the corresponding impurities listed above. HPLC-MS is particularly effective for detecting trace levels of these compounds.[10]
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Synthesis of this compound
This protocol is adapted from established synthetic methods and should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[11]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium p-toluenesulfinate (1 eq).
-
Dissolution: Add a suitable solvent such as acetonitrile or methanol to the flask. Stir the suspension.
-
Reactant Addition: In a separate container, dissolve p-toluenesulfonyl chloride (1 eq) in the same solvent. Add this solution dropwise to the stirring sulfinate suspension at room temperature over 20-30 minutes.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into a separatory funnel containing deionized water and a suitable organic solvent like ethyl acetate.
-
Extraction: Shake the funnel, allow the layers to separate, and collect the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the crude product.
SOP 2: Purification by Recrystallization
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol while swirling until the solid just dissolves.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Section 5: Logical Troubleshooting Workflow
This workflow provides a systematic approach to identifying unknown impurities in your sample.
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Technical Support Center: Work-up Procedures to Remove p-Toluenesulfinic Acid
Introduction
p-Toluenesulfinic acid is a common reagent and intermediate in organic synthesis, frequently used in the preparation of sulfones and chiral sulfoxides.[1][2] However, as a moderately acidic and polar byproduct, its removal from reaction mixtures can present significant challenges, often leading to product contamination and difficulties in purification. This guide provides a comprehensive technical overview of field-proven work-up procedures, troubleshooting advice, and the chemical principles underpinning each method. Designed for researchers, chemists, and process development professionals, this document offers practical solutions to ensure the efficient and complete removal of p-toluenesulfinic acid.
Part 1: The Core Principle of Removal: Exploiting Acidity
The successful removal of p-toluenesulfinic acid is almost entirely dependent on understanding and manipulating its acidic properties. With a pKa of approximately 1.7, it is a moderately strong organic acid.[1][3] This acidity is the key to rendering it soluble in an aqueous phase. The primary strategy involves an acid-base extraction, where a mild base is used to deprotonate the sulfinic acid, converting it into its corresponding salt, sodium p-toluenesulfinate. This salt, while only slightly soluble in water, is significantly more polar than its parent acid and will preferentially partition into the aqueous layer, allowing it to be separated from the desired, typically less polar, organic product.[4][5][6][7]
Data Summary: Key Physicochemical Properties
| Property | p-Toluenesulfinic Acid | Sodium p-Toluenesulfinate | Rationale for Removal |
| Formula | C₇H₈O₂S[8] | C₇H₇NaO₂S[4] | - |
| pKa | ~1.7[1][3] | Not Applicable | The acidity allows for conversion to the salt form with a mild base. |
| Appearance | White to off-white solid[1] | White to off-white powder[4] | Physical state is important for isolation if using precipitation methods. |
| Solubility | Freely soluble in ether, ethanol; sparingly in water, hot benzene.[3][9] | Slightly soluble in water; soluble in DMSO.[4][5][10][11] | The differential solubility between the acid (in organic solvents) and its salt (in water) is the basis for extractive work-up. |
| Stability | Can oxidize to p-toluenesulfonic acid upon drying.[6][9] | More stable, often isolated as a dihydrate.[7][9] | The relative instability of the free acid is a key handling consideration. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for removing p-toluenesulfinic acid? A1: The simplest and most common method is a liquid-liquid extraction using a mild aqueous base. By washing your organic reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃), you convert the p-toluenesulfinic acid into its sodium salt. This salt is then extracted into the aqueous layer, which can be easily separated and discarded.
Q2: I performed a basic wash, but my NMR still shows the impurity. What could have gone wrong? A2: This is a common issue with several potential causes:
-
Insufficient Base: You may not have used enough basic solution to neutralize all the sulfinic acid. The aqueous layer should be checked with pH paper to ensure it is basic after the extraction.
-
Insufficient Washes: One wash may not be enough, especially with high concentrations of the impurity. Perform at least two or three washes to ensure complete removal.
-
Product is Base-Sensitive: Your desired product might be sensitive to base, potentially degrading or reacting. Always consider the stability of your target molecule before choosing the work-up reagent.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which traps impurities and prevents clean separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the extraction? A3: While NaOH is effective at deprotonating the sulfinic acid, it is generally not recommended unless your target molecule is robust. Strong bases can cause unwanted side reactions, such as the hydrolysis of esters, amides, or other sensitive functional groups. Mild bases like sodium bicarbonate are safer and usually sufficient.
Q4: My TLC plate shows a long, streaky spot at the baseline that I suspect is the impurity. Why does this happen? A4: p-Toluenesulfinic acid is quite polar and acidic. On a standard silica gel TLC plate (which is also acidic), the sulfinic acid can interact strongly, causing it to streak rather than move as a compact spot. This is a strong indicator of its presence.
Q5: When is column chromatography a better choice than extraction? A5: You should consider column chromatography when:
-
The highest possible purity is required.
-
Your desired product is also acidic or has solubility properties very similar to p-toluenesulfinic acid, making extraction ineffective.
-
Multiple impurities are present that cannot be removed by a simple wash.
-
The product is extremely sensitive to aqueous conditions.
Part 3: In-Depth Experimental Protocols & Troubleshooting
Protocol 1: Standard Basic Aqueous Extraction
This is the first method that should be attempted for the removal of p-toluenesulfinic acid.
Causality: This protocol leverages the conversion of the moderately organic-soluble p-toluenesulfinic acid into its more water-soluble sodium salt, allowing for its physical separation from the organic phase which contains the desired product.
Caption: Workflow for Basic Aqueous Extraction.
Step-by-Step Methodology:
-
Transfer: Transfer the entire reaction mixture to a separatory funnel of appropriate size. If the reaction solvent is miscible with water (e.g., THF, acetonitrile), first dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[12]
-
First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Mix: Stopper the funnel, and gently invert it several times to mix the layers. Critical: Vent the funnel frequently by opening the stopcock to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.
-
Separate: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower (aqueous) layer. The organic layer contains your product.
-
Repeat: Repeat the washing process (steps 2-5) two more times to ensure complete removal of the sulfinic acid.
-
Brine Wash: After the final basic wash, wash the organic layer once with brine (saturated aqueous NaCl). This helps to remove residual water and break any minor emulsions.
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Guide for Aqueous Extraction:
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion | Vigorous shaking; presence of surfactants. | Add a small amount of brine and swirl gently. Let the funnel stand for an extended period. If necessary, filter the entire mixture through a pad of Celite. |
| Impurity Remains after 3 Washes | High initial concentration; insufficient mixing. | Check the pH of the final aqueous wash; if not basic, continue washing. Ensure adequate, gentle mixing. |
| Product Precipitates | Product salt is insoluble in the solvent system. | Add more of the primary organic solvent to re-dissolve the product. Alternatively, switch to a different solvent system. |
Protocol 2: Removal via Solid-Supported Scavengers
This method is ideal for small-scale reactions, parallel synthesis, or when emulsions are a persistent problem.
Causality: This technique utilizes a solid-phase resin functionalized with basic groups. The acidic p-toluenesulfinic acid reacts with the resin and becomes covalently or ionically bound to the solid support. The purified product remains in solution and is isolated by simple filtration.
Caption: Workflow for Scavenger Resin Purification.
Step-by-Step Methodology:
-
Select Resin: Choose a suitable basic scavenger resin, such as a polymer-supported carbonate or amine (e.g., piperazine or morpholine functionalized resin).[13]
-
Add Resin: To the crude reaction mixture in an organic solvent, add the scavenger resin (typically 2-3 molar equivalents relative to the amount of p-toluenesulfinic acid).
-
Agitate: Stir or gently agitate the resulting slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the removal of the acid by TLC or LCMS.
-
Filter: Once the reaction is complete, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.
-
Rinse: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
References
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. P-TOLUENESULFINIC ACID CAS#: 536-57-2 - ChemicalBook.
- Vertex AI Search. p-Toluenesulfinic acid | 536-57-2 - Benchchem.
- Vertex AI Search. p-Toluenesulfonic acid - Solubility of Things.
- Vertex AI Search. p-Toluenesulfonic Acid - ChemBK.
- Vertex AI Search. Sodium p-toluenesulfonate | C7H8O3S.Na | CID 24195884 - PubChem.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. p-Toluenesulfinic Acid.
- Vertex AI Search. p-Toluenesulfinic acid sodium salt, 97% (dry wt.)
- Vertex AI Search. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia.
- Vertex AI Search. p-Toluenesulfinic acid, sodium salt - Organic Syntheses Procedure.
- Vertex AI Search. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem.
- Vertex AI Search. Solid-Supported Scavengers - Supra sciences.
- Vertex AI Search. P-TOLUENESULFINIC ACID | 536-57-2 - ChemicalBook.
- Vertex AI Search. Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester.
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- 4. Sodium p-toluenesulfinate CAS#: 824-79-3 [m.chemicalbook.com]
- 5. p-Toluenesulfinic acid sodium salt, 97% (dry wt.), water 5% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
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Technical Support Center: A Researcher's Guide to Scaling Up Reactions with p-Tolyl p-toluenethiosulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with p-Tolyl p-toluenethiosulfonate (TsSTo). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical solutions to the challenges encountered when scaling up reactions involving this versatile sulfenylating agent. Our aim is to bridge the gap between bench-scale success and pilot or production-scale implementation by explaining the "why" behind the "how."
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and use of this compound in scaled-up applications.
Q1: What are the primary safety concerns when handling bulk quantities of this compound?
A1: While this compound is a stable, crystalline solid at room temperature, handling bulk quantities requires adherence to stringent safety protocols.[1] The primary concerns are dust inhalation and skin/eye contact, as the compound can cause irritation.[1] On a larger scale, the risk of dust accumulation necessitates the use of appropriate personal protective equipment (PPE), including respirators, gloves, and safety goggles. Furthermore, it is crucial to store the material away from high temperatures and strong oxidizing agents to prevent decomposition.[1] A thorough review of the Safety Data Sheet (SDS) and conducting a Process Hazard Analysis (PHA) are mandatory before any scale-up operation.[2][3][4]
Q2: What are the recommended solvents for scaling up reactions with this compound?
A2: this compound is soluble in a range of organic solvents, including methanol, ethanol, and chloroform.[1] For scale-up, the choice of solvent will depend on several factors, including the solubility of your other reactants, the reaction temperature, and downstream processing considerations (e.g., ease of removal, environmental impact). Ethers and alcoholic solvents are commonly used. It is imperative to assess the solubility of all components at the intended process temperature to avoid precipitation issues.
Q3: How can I monitor the progress of my reaction when using this compound at a larger scale?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for monitoring the consumption of this compound and the formation of your desired disulfide product.[5] The aromatic nature of the tosyl group provides a strong UV chromophore, allowing for sensitive detection. Developing a reliable in-process control (IPC) method using HPLC is crucial for tracking reaction kinetics and determining the optimal reaction endpoint, thereby preventing the formation of byproducts due to over-reaction.
Q4: What are the most common byproducts to expect in reactions involving this compound?
A4: The primary byproduct of the reaction of this compound with a thiol is p-toluenesulfinic acid. Additionally, unreacted starting materials and symmetrical disulfides (from the disproportionation of the starting thiol) can be present. Under certain conditions, particularly with prolonged reaction times or exposure to nucleophiles, the this compound itself can undergo side reactions.
Troubleshooting Guide: From Bench to Plant
This section provides a detailed, problem-oriented approach to overcoming common challenges encountered during the scale-up of reactions utilizing this compound.
Problem 1: Low or Inconsistent Yields Upon Scale-Up
Symptoms: You observe a significant drop in yield when transitioning from a laboratory scale (grams) to a pilot or production scale (kilograms). The yield may also vary considerably between batches.
Potential Causes & Solutions:
-
Inefficient Mixing and Mass Transfer: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized concentration gradients, resulting in incomplete reactions or the formation of side products.
-
Solution: Optimize the agitation speed and impeller design for your reactor. Consider the use of baffles to improve mixing. For highly viscous reaction mixtures, a more powerful overhead stirrer may be necessary. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in large vessels.
-
-
Poor Temperature Control and "Hot Spots": The reaction of this compound with thiols is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions and decomposition.
-
Solution: Employ a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider controlling the rate of addition of one of the reactants to manage the rate of heat generation. A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) of the reaction mixture, is highly recommended to understand the thermal profile and potential for runaway reactions.[2]
-
-
Solubility Issues: The solubility of this compound and other reactants can change with temperature and the presence of other species in the reaction mixture. If the reagent precipitates out of solution, the reaction rate will plummet.
-
Solution: Conduct solubility studies at various temperatures in your chosen process solvent. Ensure that the reaction temperature is maintained well above the point where any component might crystallize. If necessary, consider a co-solvent system to improve solubility.
-
Problem 2: Product Purity Issues - The Challenge of Byproduct Removal
Symptoms: Your final product is contaminated with reaction byproducts, primarily p-toluenesulfinic acid and potentially unreacted this compound.
Causality and Strategic Solutions:
-
p-Toluenesulfinic Acid Removal: This is the most common byproduct and, being acidic, its removal is relatively straightforward.
-
Solution: Basic Aqueous Workup. A liquid-liquid extraction with a mild aqueous base is highly effective. The p-toluenesulfinic acid is deprotonated to its salt, which is highly soluble in the aqueous phase and can be separated from your desired product in the organic layer.
-
Experimental Protocol: Extractive Workup
-
Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, toluene).
-
Transfer the mixture to a separatory funnel or a jacketed reactor equipped for phase separation.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Gently agitate the mixture, ensuring adequate venting if CO₂ evolution is expected (with bicarbonate).
-
Allow the layers to separate and remove the aqueous layer.
-
Repeat the wash if necessary, monitoring the pH of the aqueous layer to ensure it remains basic (pH > 8).
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
-
-
-
| Parameter | Recommended Value |
| Organic Solvent to Reaction Mixture Ratio | 2:1 to 5:1 (v/v) |
| Aqueous Base to Organic Layer Ratio | 1:1 (v/v) |
| Number of Basic Washes | 1-3 |
-
Unreacted this compound and Symmetrical Disulfide Removal: These are neutral impurities and will not be removed by a basic wash.
-
Solution 1: Recrystallization. If your product is a solid and has a different solubility profile from the impurities in a given solvent system, recrystallization can be a highly effective and scalable purification method.
-
Solution 2: Column Chromatography. For high-purity requirements or when recrystallization is not feasible, column chromatography is a viable option. While often perceived as a lab-scale technique, large-scale chromatography is common in the pharmaceutical industry.
-
Scale-Up Consideration: Normal-phase chromatography on silica gel is often effective for separating these types of neutral, sulfur-containing compounds.[6] Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for large-scale purification of complex organic molecules and can be more environmentally friendly than traditional liquid chromatography.[7]
-
-
Problem 3: Solids Handling and Charging in a Production Environment
Symptoms: Difficulties in accurately charging the solid this compound to the reactor, leading to batch-to-batch variability and potential safety hazards.
Best Practices for Large-Scale Solids Handling:
-
Containment and Dust Control: Use a well-ventilated charging area or a contained charging system (e.g., a glove box or a powder transfer system) to minimize dust exposure.
-
Accurate Dosing: For large-scale operations, manual scooping is not accurate or safe. Employ a calibrated screw feeder or a loss-in-weight feeder to ensure precise and consistent charging of the solid reagent.
-
Static Electricity: The transfer of fine powders can generate static electricity, which can be an ignition source. Ensure all equipment is properly grounded to dissipate any static charge.
-
Dissolution: Add the solid reagent to the solvent in the reactor with good agitation to promote rapid dissolution and prevent clumping. In some cases, gently warming the solvent can aid in dissolution.
Visualizing the Process: Experimental Workflow and Troubleshooting Logic
To aid in understanding the scale-up process, the following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting common issues.
Caption: A decision tree for troubleshooting common issues in scaled-up reactions.
Concluding Remarks
Scaling up reactions involving this compound presents a unique set of challenges that require a systematic and well-informed approach. By understanding the underlying chemical and engineering principles, researchers can proactively address issues related to reaction kinetics, heat transfer, mass transfer, and purification. This guide provides a foundational framework for troubleshooting and optimizing your process. Always remember that a thorough understanding of your specific reaction and adherence to rigorous safety protocols are paramount for successful and safe scale-up.
References
-
ChemBK. This compound. (2024-04-10). [Link]
-
PubChem. Methyl p-toluenesulfonate. [Link]
- Carroll, K. S. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. Acc. Chem. Res. 2017, 50 (5), 1133–1142.
- Poole, L. B. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chem. Biol. 2015, 10 (1), 60–65.
-
AQA. A-level Chemistry 7405 Specification. (2015-01-12). [Link]
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Aragen Life Sciences. Process Safety & Risk Management in Drug Substance. [Link]
- Matile, S. Cyclic Thiosulfonates for Thiol-Mediated Uptake: Cascade Exchangers, Transporters, Inhibitors. JACS Au 2022, 2 (4), 868–881.
- Wang, Y. A thiol-thiosulfonate reaction providing a novel strategy for turn-on thiol sensing. Chem. Commun. 2014, 50 (83), 12481–12484.
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Antea Group. Process Safety Management 101: 4 Must-Dos to Protect Against Catastrophic Release. (2021-05-11). [Link]
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California Department of Industrial Relations. California Code of Regulations, Title 8, Section 5189. Process Safety Management of Acutely Hazardous Materials. [Link]
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Institute of Pharmacy Technology, Salipur. UNIT-I PILOT PLANT SCALE UP TECHNIQUES. [Link]
-
Slideshare. Pilot Plant Scale up Considerations for Solids. [Link]
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Slideshare. Pilot Plant Techniques for SOLID dosage forms. [Link]
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People. Advanced Control of Batch Reactor Temperature. [Link]
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ChemBK. p-Toluenesulfonic Acid. [Link]
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ResearchGate. A Study of Thermal Stability and Electromaganetic Shielding Behavior of Polyaniline-P-Toluene Sulfonic Acid/Montmorillonite Nanocomposites. [Link]
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ResearchGate. Important thermal properties of the p-toluene sulfonic acid [PTS] anion based protic ionic liquids (PILs). [Link]
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ResearchGate. Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. [Link]
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Girolami, G. S. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]
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ResearchGate. Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. [Link]
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Scholars' Bank. Synthesis of Disulfide, Thioether, and Hydrocarbon Cyclophanes Using Self-Assembly, Covalent Capture, and Photochemical Sulfur Extrusion. (2020-12-08). [Link]
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Validation & Comparative
A Head-to-Head Battle of Sulfenylating Agents: p-Tolyl p-toluenethiosulfonate vs. N-(phenylthio)phthalimide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise installation of a sulfenyl group (-SR) onto a molecule is a critical transformation for forging new carbon-sulfur bonds, which are ubiquitous in pharmaceuticals and functional materials. The choice of the sulfenylating agent is paramount to the success of this endeavor, dictating reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an in-depth, objective comparison of two prominent electrophilic sulfenylating agents: p-Tolyl p-toluenethiosulfonate (TsSPh) and N-(phenylthio)phthalimide (N-PSP). By examining their reactivity, mechanistic nuances, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic designs.
At a Glance: Key Properties and Structures
Before delving into a detailed comparison, a summary of the key characteristics of each reagent is presented in Table 1.
| Feature | This compound (TsSPh) | N-(phenylthio)phthalimide (N-PSP) |
| Structure | ||
| Molecular Formula | C₁₄H₁₄O₂S₂ | C₁₄H₉NO₂S |
| Appearance | White crystalline solid.[1] | Solid.[2] |
| Leaving Group | p-Toluenesulfinate (TsO₂⁻) | Phthalimide anion |
| Key Application | Synthesis of unsymmetrical disulfides and other sulfur-containing heterocycles.[3][4] | Mild sulfenylation of a variety of nucleophiles, including enolates and ketones.[5][6] |
The Heart of the Matter: Reactivity and Mechanistic Considerations
The efficacy of an electrophilic sulfenylating agent hinges on the electrophilicity of the sulfur atom and the stability of the leaving group. Both TsSPh and N-PSP function by delivering an electrophilic "PhS⁺" equivalent to a nucleophile.
The reaction proceeds via a nucleophilic attack on the sulfenyl sulfur, leading to the cleavage of the S-S bond in TsSPh or the S-N bond in N-PSP. The simplified mechanism is depicted below.
Caption: Generalized mechanism of electrophilic sulfenylation.
The key difference in their reactivity lies in the nature of the leaving group: the p-toluenesulfinate anion for TsSPh and the phthalimide anion for N-PSP.
The p-toluenesulfonate group is a well-known excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of the negative charge across the sulfonyl group.[7][8] This inherent stability of the tosylate anion contributes to the reactivity of TsSPh.
The phthalimide anion, while perhaps less commonly discussed as a leaving group in this specific context, is also stabilized by resonance, with the negative charge delocalized over the two carbonyl groups. Its stability is evidenced by its formation as a nucleophile in the Gabriel synthesis of primary amines.[9]
A crucial aspect to consider is the potential for side reactions. For instance, in the synthesis of unsymmetrical disulfides, disproportionation can occur, especially in solution, leading to mixtures of symmetrical disulfides.[3] The choice of reaction conditions, such as performing the reaction solvent-free, can mitigate this issue.[3]
Experimental Performance: A Comparative Analysis
Sulfenylation of Carbon Nucleophiles (Enolates)
N-(phenylthio)phthalimide has been effectively used for the α-sulfenylation of α,β-unsaturated ketones.[5] This reaction typically proceeds in the presence of a base to generate the enolate, which then acts as the nucleophile.
Experimental Protocol: α-Sulfenylation of Chalcone with N-(phenylthio)phthalimide [5]
-
To a reaction tube, add chalcone (0.5 mmol), N-(phenylthio)phthalimide (1.5 equiv.), and K₂CO₃ (0.1 equiv.).
-
Add DMSO (1.5 mL) as the solvent.
-
Heat the reaction mixture at 70 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography.
This protocol highlights the utility of N-PSP for the sulfenylation of carbon nucleophiles under relatively mild basic conditions.
Information on the use of this compound for the direct sulfenylation of pre-formed enolates is less common, with its application being more prominent in the synthesis of unsymmetrical disulfides from thiols.
Synthesis of Unsymmetrical Disulfides
This compound is a valuable reagent for the synthesis of unsymmetrical disulfides via reaction with thiols.[3][4]
Experimental Protocol: Synthesis of an Unsymmetrical Disulfide using this compound [3]
-
In a suitable reaction vessel, combine the starting thiol (1.0 equiv.) and this compound (1.0 equiv.).
-
Add a base (e.g., a tertiary amine) to facilitate the reaction.
-
The reaction can often be performed under solvent-free conditions to minimize side reactions.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Purify the resulting unsymmetrical disulfide by column chromatography.
This method provides a straightforward route to unsymmetrical disulfides, leveraging the good leaving group ability of the p-toluenesulfinate.
Workflow for Selecting a Sulfenylating Agent
The choice between TsSPh and N-PSP will largely depend on the specific synthetic challenge at hand. The following workflow can guide the decision-making process.
Caption: Decision workflow for selecting a sulfenylating agent.
Conclusion: Making the Right Choice for Your Synthesis
Both this compound and N-(phenylthio)phthalimide are valuable reagents for introducing a phenylthio group into a molecule. The choice between them is nuanced and depends on the nature of the nucleophile and the desired reaction conditions.
-
This compound shines in the synthesis of unsymmetrical disulfides from thiols, benefiting from the excellent leaving group ability of the p-toluenesulfinate anion.
-
N-(phenylthio)phthalimide demonstrates its utility as a mild sulfenylating agent for a broader range of nucleophiles, including carbon-based nucleophiles like enolates, often under basic conditions.
Ultimately, the optimal choice will be guided by experimental validation for the specific substrate and transformation. This guide provides a foundational understanding to steer researchers toward the most promising reagent for their synthetic endeavors.
References
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A Comparative Guide to Electrophilic Sulfur Reagents: p-Tolyl p-toluenethiosulfonate and Its Alternatives
In the landscape of modern organic synthesis and drug development, the precise installation of sulfur-containing functional groups is of paramount importance. Electrophilic sulfenylation, the transfer of a sulfenyl group (RS-) to a nucleophile, stands as a cornerstone transformation for the construction of vital carbon-sulfur and sulfur-sulfur bonds. A diverse array of reagents has been developed to mediate this transformation, each with its unique profile of reactivity, selectivity, and operational simplicity. This guide provides an in-depth, objective comparison of p-Tolyl p-toluenethiosulfonate (TsSPh) with other prominent electrophilic sulfur reagents, offering experimental data and field-proven insights to aid researchers in selecting the optimal tool for their synthetic challenges.
Introduction to Electrophilic Sulfenylation
Electrophilic sulfenylation reactions are fundamental to the synthesis of a wide range of molecules, from pharmaceuticals and agrochemicals to materials science. The ability to form C-S and S-S bonds with high efficiency and control is crucial for accessing complex molecular architectures and modulating the properties of bioactive compounds. The ideal electrophilic sulfurating agent should be stable, easy to handle, and exhibit predictable reactivity with a broad spectrum of nucleophiles, including thiols, amines, and carbanions.
This guide will focus on a comparative analysis of the following classes of electrophilic sulfur reagents:
-
Thiosulfonates: Represented by our focus compound, this compound (TsSPh).
-
N-Thioimides: Including N-(phenylthio)saccharin and N-thiophthalimides.
-
Thiosulfonates (alternative): Such as S-phenyl benzenethiosulfonate.
-
Sulfenyl Chlorides: A classic and highly reactive class of sulfenylating agents.
The Contenders: A Profile of Electrophilic Sulfur Reagents
This compound (TsSPh)
This compound is a crystalline, shelf-stable solid that serves as a versatile source of the p-tolylsulfenyl group. Its reactivity is characterized by the electrophilic nature of the sulfenyl sulfur atom, which is activated by the electron-withdrawing tosyl group. This reagent is particularly effective for the synthesis of unsymmetrical disulfides via reaction with thiols. A key advantage of TsSPh is its dual reactivity; it can act as both a sulfenylating and a sulfonylating agent, depending on the reaction conditions and the nature of the nucleophile.
N-Thioimides: N-(Phenylthio)saccharin and N-Thiophthalimides
N-Thioimides, such as N-(phenylthio)saccharin and N-thiophthalimides, are another class of stable, crystalline solids that are excellent electrophilic sulfenylating agents. The reactivity of the sulfur atom is enhanced by the electron-withdrawing imide functionality. These reagents are known for their high reactivity and selectivity in C-S bond formation with a variety of carbon nucleophiles.
S-Phenyl benzenethiosulfonate
Similar in structure to TsSPh, S-phenyl benzenethiosulfonate is also a stable solid that delivers a phenylsulfenyl group. It is frequently employed in the synthesis of unsymmetrical disulfides and for the sulfenylation of various nucleophiles.
Sulfenyl Chlorides
Sulfenyl chlorides (RSCl) are among the most reactive electrophilic sulfenylating agents. Their high reactivity, however, comes at the cost of reduced stability and often requires careful handling due to their sensitivity to moisture and air. They are potent electrophiles capable of reacting with a wide range of nucleophiles.
Performance Comparison: A Data-Driven Analysis
A direct, quantitative comparison of these reagents under identical conditions is not extensively documented in the literature. However, by collating data from various sources, we can construct a comparative overview of their performance in the synthesis of unsymmetrical disulfides, a common application for these reagents.
| Reagent Class | Representative Reagent | Nucleophile | Product | Yield (%) | Reference |
| Thiosulfonates | This compound (TsSPh) | 4-Methylbenzenethiol | Di-p-tolyl disulfide | Not specified | N/A |
| N-Thioimides | N-(Phenylthio)phthalimide | Thiophenol | Diphenyl disulfide | 95 | [1] |
| Thiosulfonates | S-Phenyl benzenethiosulfonate | Thiophenol | Diphenyl disulfide | High | N/A |
| Sulfenyl Chlorides | Benzenesulfenyl chloride | Thiophenol | Diphenyl disulfide | High | [2] |
Note: The table highlights the challenge in finding direct comparative data. While high yields are reported for most reagents in their respective applications, a side-by-side study under standardized conditions is needed for a definitive quantitative comparison.
Mechanistic Insights and Causality of Reactivity
The choice of an electrophilic sulfurating agent is often dictated by the specific synthetic transformation and the nature of the nucleophile. The underlying reaction mechanisms provide a rationale for the observed reactivity and selectivity.
The Duality of Thiosulfonates
Thiosulfonates like TsSPh possess two electrophilic sulfur centers: the sulfenyl sulfur and the sulfonyl sulfur. Nucleophilic attack can occur at either site. Soft nucleophiles, such as thiols, preferentially attack the more electrophilic sulfenyl sulfur, leading to the formation of a disulfide and a sulfinate anion as the leaving group. This is the desired pathway for the synthesis of unsymmetrical disulfides.
Caption: General workflow for sulfenylation using N-thioimides.
Experimental Protocols: A Practical Guide
To provide a practical context for the application of these reagents, detailed experimental protocols for the synthesis of an unsymmetrical disulfide are provided below.
Synthesis of an Unsymmetrical Disulfide using this compound (General Procedure)
-
Dissolution: Dissolve the starting thiol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a suitable base (e.g., triethylamine, 1.1 eq.) to the solution at room temperature.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical disulfide.
Synthesis of an Unsymmetrical Disulfide using N-(Phenylthio)phthalimide (General Procedure)
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the starting thiol (1.0 eq.) in a dry, aprotic solvent (e.g., tetrahydrofuran).
-
Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
Reagent Addition: Add a solution of N-(phenylthio)phthalimide (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting thiol is consumed, as indicated by TLC analysis.
-
Quenching and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the pure unsymmetrical disulfide.
Conclusion: Selecting the Right Tool for the Job
The choice of an electrophilic sulfenylating agent is a critical decision in the design of a synthetic route.
-
This compound (TsSPh) and related thiosulfonates are excellent choices for the synthesis of unsymmetrical disulfides from thiols, offering good stability and ease of handling. Their dual reactivity, however, must be considered when working with nucleophiles that could potentially react at the sulfonyl center.
-
N-Thioimides , such as N-(phenylthio)saccharin, are highly effective reagents for the sulfenylation of a broader range of nucleophiles, including carbanions. They are particularly valuable when high reactivity is required.
-
S-Phenyl benzenethiosulfonate offers a similar reactivity profile to TsSPh and serves as a reliable alternative for the introduction of a phenylsulfenyl group.
-
Sulfenyl chlorides remain the most powerful sulfenylating agents, suitable for challenging transformations where other reagents may fail. However, their instability and sensitivity necessitate more stringent handling procedures.
Ultimately, the optimal reagent will depend on the specific substrate, the desired transformation, and the operational constraints of the laboratory. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision and achieve their synthetic goals with efficiency and precision.
References
Sources
A Senior Application Scientist's Guide to Validating Unsymmetrical Disulfides Synthesized with p-Tolyl p-toluenethiosulfonate
For researchers, medicinal chemists, and drug development professionals, the synthesis of unsymmetrical disulfides is a critical process for creating novel therapeutics, probes, and functional biomolecules. The disulfide bond is a key structural motif that governs the stability and function of many peptides and proteins.[1] Among the various synthetic strategies, the use of p-Tolyl p-toluenethiosulfonate (TsSTol) stands out for its efficiency and reliability. However, the success of the synthesis hinges on rigorous structural validation. The formation of symmetrical disulfide byproducts is a common challenge, necessitating a robust analytical workflow to confirm the identity and purity of the desired unsymmetrical product.
This guide provides an in-depth comparison of essential validation techniques, grounded in the principles of analytical chemistry and backed by field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your results.
The Synthetic Pathway: Thiol-Disulfide Exchange with TsSTol
The synthesis of an unsymmetrical disulfide (R¹-S-S-R²) using TsSTol proceeds via a thiol-disulfide exchange mechanism.[2][3] This reaction is typically an SN2-type nucleophilic substitution where a thiolate anion (R¹-S⁻) attacks one of the sulfur atoms of the symmetrical TsSTol.[2][3][4] The p-toluenesulfinate is an excellent leaving group, driving the reaction forward to form an intermediate activated thiol (R¹-S-S-Tol). A second, different thiol (R²-SH) is then introduced, which displaces the p-tolylthiol moiety to yield the target unsymmetrical disulfide.
The primary challenge is the potential for side reactions, leading to the formation of symmetrical disulfides (R¹-S-S-R¹ and R²-S-S-R²). Therefore, a multi-faceted validation approach is not just recommended; it is essential.
Caption: High-level workflow for the synthesis and validation of unsymmetrical disulfides.
Core Validation Techniques: A Comparative Analysis
No single technique provides a complete picture. A combination of chromatographic and spectroscopic methods is required for unambiguous structure and purity assessment. The three pillars of validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Technique | Information Provided | Key Advantages | Limitations |
| NMR Spectroscopy | Definitive structural connectivity, atomic-level detail | Unambiguous identification of the unsymmetrical structure | Relatively low sensitivity, requires pure sample for clarity |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns | High sensitivity, confirms mass of the correct product | Isomers are often indistinguishable, provides limited connectivity data |
| HPLC | Purity assessment, quantification, separation of isomers | Excellent for separating product from byproducts, quantitative | Does not provide definitive structural information on its own |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for elucidating molecular structure. For unsymmetrical disulfides, both ¹H and ¹³C NMR are invaluable.
Expertise in Action: The diagnostic power of NMR lies in comparing the spectra of the product to those of the starting thiols.
-
¹H NMR: The key indicator of success is the disappearance of the thiol proton (-SH) signals from both starting materials. Concurrently, you should observe two distinct sets of signals corresponding to the unique chemical environments of the R¹ and R² groups in the final product.
-
¹³C NMR: The carbon atoms attached to the sulfur atoms (Cα) and the next carbon in the chain (Cβ) are particularly sensitive to the oxidation state of the sulfur. Upon formation of the disulfide bond, the Cβ signal of a cysteine residue, for example, undergoes a significant downfield shift (by ~10-15 ppm) compared to its reduced thiol form.[5] This provides definitive evidence of disulfide bond formation.[5][6]
Self-Validating Protocol: ¹H NMR Analysis
-
Preparation: Dissolve a ~5-10 mg sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the absence of the characteristic broad singlet for the thiol (-SH) protons of R¹-SH and R²-SH.
-
Integrate the signals. The ratio of protons for the R¹ group versus the R² group should match the expected stoichiometry.
-
Compare the chemical shifts to the starting materials. Protons closer to the new disulfide bond will typically experience a slight downfield shift.
-
-
Reference: Run spectra of the starting thiols (R¹-SH and R²) and, if possible, the symmetrical byproducts (R¹-S-S-R¹ and R²-S-S-R²) under identical conditions to create a reference library for comparison.
Mass Spectrometry (MS)
MS is essential for confirming that the product has the correct molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the elemental composition.
Expertise in Action: Beyond the molecular ion peak ([M]⁺ or [M+H]⁺), the fragmentation pattern in MS/MS analysis can provide structural confirmation. Cleavage of the disulfide bond itself (S-S) or the carbon-sulfur bonds (C-S) will produce fragment ions whose masses correspond to the R¹-S⁺, R²-S⁺, R¹-S-S⁺, and R²-S-S⁺ moieties.[7][8] Observing fragments that contain both R¹ and R² groups is strong evidence against a mixture of symmetrical disulfides.
Self-Validating Protocol: LC-MS Analysis
-
Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile/water.
-
Separation: Inject the sample into an LC-MS system equipped with a C18 reversed-phase column.[1] A gradient elution is typically used to separate the unsymmetrical product from any starting materials or symmetrical byproducts.
-
Detection: Acquire mass spectra across the elution profile.
-
Analysis:
-
Identify the peak corresponding to your target compound.
-
Extract the mass spectrum for this peak and locate the molecular ion. Verify that its mass matches the calculated molecular weight of the unsymmetrical disulfide.
-
If using HRMS, confirm that the measured exact mass is within 5 ppm of the theoretical mass.
-
Analyze the MS/MS fragmentation pattern for ions that confirm the R¹-S-S-R² connectivity.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing purity. Because the unsymmetrical product will have a different polarity and size from the two symmetrical byproducts and starting materials, it can typically be separated using reversed-phase HPLC.[1][9]
Expertise in Action: The key to a trustworthy HPLC protocol is proper method development and the use of standards. The retention time of R¹-S-S-R² will be distinct from R¹-S-S-R¹ and R²-S-S-R². Often, the retention time of the unsymmetrical disulfide is intermediate between the two symmetrical counterparts, but this is not a universal rule and depends on the specific R groups.
Self-Validating Protocol: Purity Assessment by RP-HPLC
-
Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that provides baseline separation of the two starting thiols and the desired product. A gradient of water/acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point.
-
Standard Injections: Sequentially inject analytical standards of:
-
Thiol 1 (R¹-SH)
-
Thiol 2 (R²-SH)
-
Synthesized symmetrical disulfide 1 (R¹-S-S-R¹)
-
Synthesized symmetrical disulfide 2 (R²-S-S-R²)
-
-
Sample Injection: Inject the purified product.
-
Analysis:
-
Confirm that the main peak in the product chromatogram has a different retention time from all four standards.
-
Calculate the purity of the product by integrating the peak areas. The purity is the area of the product peak divided by the total area of all peaks, expressed as a percentage.
-
Caption: Decision tree for selecting the appropriate validation technique.
Comparison with Alternative Synthetic Methods
While TsSTol is a robust reagent, other methods for synthesizing unsymmetrical disulfides exist. Understanding these alternatives provides context for why rigorous validation is universally critical.
| Method | Description | Common Byproducts | Validation Imperative |
| Thiol-Disulfide Exchange | Reaction between a thiol (R¹-SH) and a symmetrical disulfide (R²-S-S-R²). | Symmetrical disulfides, unreacted starting materials. | Requires separation and identification of all four potential components. |
| Aerobic Oxidation | Co-oxidation of a mixture of two different thiols (R¹-SH and R²-SH) using air or O₂.[10] | A statistical mixture of R¹-S-S-R¹, R²-S-S-R², and R¹-S-S-R². | Essential to quantify the yield of the desired unsymmetrical product from the mixture. |
| Sulfenylating Agents | Use of sulfenyl chlorides (R-SCl) or other activated thiol derivatives.[11][12] | Symmetrical disulfides if the agent is unstable or if side reactions occur. | Confirmation of the correct addition and absence of scrambling is key. |
| Electrochemical Methods | Anodic oxidation of a mixture of thiols.[13] | Symmetrical disulfides. | Purity analysis is critical to assess the efficiency of the selective synthesis. |
The consistent challenge across all methods is the formation of symmetrical disulfide byproducts. This underscores the necessity of the described validation workflow, regardless of the synthetic route chosen.
Conclusion
The synthesis of unsymmetrical disulfides using this compound is a powerful technique in the arsenal of chemical and pharmaceutical scientists. However, the potential for byproduct formation demands a rigorous, multi-pronged validation strategy. By synergistically applying NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can proceed with confidence. This integrated approach, built on a foundation of self-validating protocols and a clear understanding of the underlying chemical principles, ensures the integrity of the final product and the reliability of subsequent research and development efforts.
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Giles, N. M., et al. (2004). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available at: [Link]
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Chen, D., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. Available at: [Link]
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Carducci, C. N., et al. (2004). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. The Analyst. Available at: [Link]
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Grüber, G., et al. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics. Available at: [Link]
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Bach, R. D., & Dmitrenko, O. (2004). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. The Journal of Organic Chemistry. Available at: [Link]
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Chen, D., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. Available at: [Link]
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Gupta, D., et al. (1981). Mass spectral studies of symmetrical and unsymmetrical dialkyl disulfides. Canadian Journal of Chemistry. Available at: [Link]
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Tarrago, L., et al. (2003). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. PNAS. Available at: [Link]
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Lee, J. K., et al. (2019). Full mass spectra of unsymmetrical disulfide bond synthesis in water microdroplets. ResearchGate. Available at: [Link]
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Lou, M. F., et al. (1987). A New HPLC Method to Determine Glutathione-Protein Mixed Disulfide. PubMed. Available at: [Link]
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Sodupe, M., et al. (1999). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. Available at: [Link]
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Sharma, D., & Rajarathnam, K. (2000). 13C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR. Available at: [Link]
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Ghassemi, S., et al. (2014). NMR-Based Mapping of Disulfide Bridges in Cysteine-Rich Peptides: Application to the μ-Conotoxin SxIIIA. PMC - NIH. Available at: [Link]
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Gupta, D., et al. (1981). Mass spectral studies of unsymmetrical dialkyl disulfides. Intramolecular 1,2-, 1,3-, and 1,4-hydrogen migration processes. The Journal of Organic Chemistry. Available at: [Link]
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Tanaka, H., et al. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI. Available at: [Link]
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Gutorov, Y. V., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Center for Biotechnology Information. Available at: [Link]
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Gutorov, Y. V., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. Available at: [Link]
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Yang, Y., et al. (2024). Generation of perthiyl radicals for the synthesis of unsymmetric disulfides. PMC - NIH. Available at: [Link]
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Maciąg, D., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. National Center for Biotechnology Information. Available at: [Link]
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Sawicki, E., et al. (1966). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry. Available at: [Link]
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Xie, J., et al. (2016). Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols. Organic Chemistry Frontiers. Available at: [Link]
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Kulikov, A. S., et al. (2023). Methods for unsymmetrical disulfide synthesis and beyond. ResearchGate. Available at: [Link]
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Witt, D. (2015). ChemInform Abstract: Recent Developments in the Synthesis of Unsymmetrical Disulfanes (Disulfides). A Review. ResearchGate. Available at: [Link]
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Li, X., et al. (2020). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Green Synthesis and Catalysis. Available at: [Link]
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A Comparative Guide to Sulfenylating Agents for Cysteine Modification in Peptides
For researchers, medicinal chemists, and professionals in drug development, the precise modification of peptides is a cornerstone of innovation. Cysteine, with its nucleophilic thiol side chain, presents a prime target for chemical modification, enabling the introduction of probes, crosslinkers, and other functionalities that can profoundly alter a peptide's properties. Among the various strategies, S-sulfenylation—the formation of a thioether bond (R-S-S-R')—is a key reaction for creating disulfide-like linkages with diverse chemical handles.
This guide provides an in-depth comparative analysis of common electrophilic sulfenylating agents used for the direct modification of cysteine residues in peptides. We will delve into the mechanisms, experimental protocols, and relative performance of these reagents, offering field-proven insights to guide your selection and experimental design.
The Chemical Landscape of Cysteine Sulfenylation
The core of cysteine sulfenylation lies in the reaction between the nucleophilic cysteine thiol (or, more accurately, the thiolate anion, Cys-S⁻) and an electrophilic sulfur-containing reagent. The general mechanism involves the attack of the thiolate on the electrophilic sulfur atom, leading to the formation of a new disulfide bond and the displacement of a leaving group.
The choice of the sulfenylating agent is critical and influences several key parameters of the modification process, including reaction kinetics, chemoselectivity, and the stability of the resulting S-sulfenylated peptide. Here, we compare three major classes of electrophilic sulfenylating agents: Thiosulfonates, Sulfenyl Chlorides, and N-Thio-Dicarboximides.
Comparative Analysis of Sulfenylating Agents
The selection of a suitable sulfenylating agent depends on the specific requirements of the application, such as the desired stability of the final product, the tolerance of other functional groups in the peptide, and the required reaction conditions. The following table summarizes the key performance characteristics of the three classes of reagents discussed.
| Feature | Thiosulfonates (e.g., CF₃-8-QTS) | Sulfenyl Chlorides (e.g., Alkyl/Aryl-SCl) | N-Thio-Dicarboximides (e.g., N-(Phenylthio)phthalimide) |
| Reactivity | High, often complete in minutes at room temperature.[1][2] | Very high, often requiring low temperatures to control reactivity. | Moderate to high, typically reacting within seconds to minutes.[3] |
| Chemoselectivity | Generally high for cysteine. Can be tuned to differentiate between sterically hindered and unhindered thiols.[1][2] | Can be less selective, with potential for side reactions with other nucleophilic residues like tryptophan, tyrosine, and lysine, especially at higher pH.[4] | High for thiols, with good selectivity over other nucleophilic amino acids.[3] |
| Stability of Reagent | Generally stable and can be handled under ambient conditions. | Highly reactive and often moisture-sensitive, requiring careful handling and inert atmosphere. | Good stability, can be stored and handled with relative ease. |
| Stability of Product | Forms stable S-aryl or S-alkyl disulfide bonds. | Forms stable S-aryl or S-alkyl disulfide bonds. | Forms stable S-aryl disulfide bonds. |
| Reaction Conditions | Mild, often in aqueous/organic co-solvents at room temperature.[1][2] | Often requires anhydrous organic solvents and controlled temperatures. | Mild, can be performed in aqueous/organic co-solvents.[3] |
| Key Advantages | High reactivity and selectivity, operational simplicity. | High reactivity, readily accessible starting materials. | High selectivity and fast reaction kinetics.[3] |
| Key Disadvantages | May require specific synthesis of the reagent. | Potential for side reactions, moisture sensitivity. | Can be less reactive than sulfenyl chlorides. |
Mechanistic Overview
To understand the basis for the differences in performance, it is essential to examine the reaction mechanisms. The following diagram illustrates the general workflow for peptide synthesis and subsequent cysteine modification, as well as the specific mechanisms for each class of sulfenylating agent.
Caption: Workflow for peptide synthesis and subsequent cysteine S-sulfenylation.
Experimental Protocols
The following are representative, detailed protocols for the S-sulfenylation of a cysteine-containing peptide using a thiosulfonate and an N-thio-dicarboximide. These protocols are intended as a starting point and may require optimization for specific peptide sequences and reagents.
Protocol 1: S-Sulfenylation using Trifluoromethyl 8-Quinoline Thiosulfonate (CF₃-8-QTS)
This protocol is adapted from a method demonstrating high efficiency and selectivity for cysteine modification.[1][2]
Materials:
-
Cysteine-containing peptide (purified by HPLC)
-
Trifluoromethyl 8-quinoline thiosulfonate (CF₃-8-QTS)
-
Trifluoroethanol (TFE)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Preparative HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide (10.0 µmol) in TFE (5 mL) to a final concentration of 2.0 mM.
-
Reagent Preparation: Prepare a stock solution of CF₃-8-QTS in TFE.
-
Reaction: Add CF₃-8-QTS (12.0 µmol, 1.2 equivalents) to the peptide solution. The final concentration of the reagent will be 2.4 mM. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by analytical HPLC-MS. The reaction is typically complete within 5-10 minutes.
-
Workup: Once the reaction is complete, remove the TFE solvent via rotary evaporation.
-
Purification: Dissolve the residue in a minimal amount of MeCN/H₂O (e.g., 50:50 v/v) and purify the S-sulfenylated peptide by preparative HPLC using a suitable gradient of MeCN in water with 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: S-Sulfenylation using N-(Phenylseleno)phthalimide (NPSP)
This protocol is based on the rapid and selective reaction of NPSP with thiols.[3]
Materials:
-
Cysteine-containing peptide (purified by HPLC)
-
N-(Phenylseleno)phthalimide (NPSP)
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Preparative HPLC system
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the aqueous buffer to a desired concentration (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a stock solution of NPSP in anhydrous acetonitrile.
-
Reaction: Add a slight excess of the NPSP solution (1.1 to 2.0 equivalents) to the peptide solution with gentle vortexing. The reaction is typically very fast, often complete within seconds.
-
Monitoring: The reaction can be monitored by analytical HPLC-MS to confirm the formation of the S-phenylselenyl-cysteine adduct.
-
Purification: Directly purify the reaction mixture by preparative HPLC using a suitable gradient of ACN in water with 0.1% TFA to isolate the modified peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
Mitigating Side Reactions and Ensuring Stability
A critical aspect of successful peptide modification is minimizing side reactions and ensuring the stability of the final product.
-
Chemoselectivity: The nucleophilicity of amino acid side chains generally follows the order Cys > His > Lys > Trp > Tyr. While most modern sulfenylating agents show good selectivity for cysteine, side reactions can occur, particularly with highly reactive reagents like sulfenyl chlorides or under non-optimal pH conditions.[4] Performing reactions at near-neutral pH can help to maintain the protonated state of amine groups in lysine, reducing their nucleophilicity.
-
Product Stability: The resulting disulfide bond is generally stable. However, it can be susceptible to reduction by common reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The stability of the modified peptide should be assessed under the conditions of its intended application, for instance, in cell culture media or in the presence of biological thiols like glutathione. Some studies suggest that the stability can be influenced by pH, with degradation observed under highly alkaline conditions.[1]
Conclusion
The S-sulfenylation of cysteine is a powerful tool for peptide modification, and the choice of the sulfenylating agent is a key determinant of success. Thiosulfonates, particularly fluorinated derivatives, offer a compelling combination of high reactivity, selectivity, and operational simplicity, making them an excellent choice for many applications. Sulfenyl chlorides, while highly reactive, require more stringent control to avoid side reactions. N-Thio-dicarboximides provide a good balance of reactivity and selectivity with the advantage of reagent stability.
By understanding the comparative performance, mechanisms, and experimental nuances of these reagents, researchers can make informed decisions to achieve their desired peptide modifications with high efficiency and precision, paving the way for new discoveries in chemical biology and drug development.
References
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Xiao, Y., et al. (2026). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry. [Link]
-
PubMed. (2026). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. National Library of Medicine. [Link]
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Bertran, A., et al. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. [Link]
- Yang, J., et al. (2020). Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe. Current Protocols in Chemical Biology.
- St. Jean, D. J., et al. (2024).
-
Chen, S. H., et al. (2012). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno)phthalimide. Journal of the American Society for Mass Spectrometry. [Link]
- Sigma-Aldrich.
-
Al-Ghadban, S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Omega. [Link]
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. MilliporeSigma.
- Yang, J., et al. (2015). Global, in situ, site-specific analysis of protein S-sulfenylation.
- Wang, T., et al. (2025). Electro-induced C-H/S-H Cross-Coupling for the Functionalization/Macrocyclization of Cysteine-Containing Peptides.
- Davies, M. J., et al. (2001). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Archives of Biochemistry and Biophysics.
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Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews. [Link]
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-
He, C., et al. (2014). Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Fu, L., et al. (2019). Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation. Accounts of Chemical Research. [Link]
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-
Oz, O. K., et al. (2016). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter. [Link]
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-
Waszczak, C., et al. (2020). Identification of Sulfenylated Cysteines in Arabidopsis thaliana Proteins Using a Disulfide-Linked Peptide Reporter. Frontiers in Plant Science. [Link]
-
Baud, M. G. J., et al. (2025). Cysteine sulfinic acid and sulfinylated peptides. RSC Chemical Biology. [Link]
-
Li, L., et al. (2019). Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. Chemical Science. [Link]
-
Chen, J., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration. [Link]
- Sagar, N. R., et al. (2019).
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A Senior Application Scientist's Guide to p-Tolyl p-toluenethiosulfonate in Unsymmetrical Disulfide Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise and efficient construction of unsymmetrical disulfide bonds is a persistent challenge. These moieties are integral to a vast array of biologically active molecules and functional materials. This guide provides an in-depth technical comparison of p-Tolyl p-toluenethiosulfonate (TsSTs) as a reagent for unsymmetrical disulfide synthesis, evaluating its performance against common alternatives and offering practical, data-supported insights.
The Challenge of Unsymmetrical Disulfide Synthesis
The synthesis of unsymmetrical disulfides (RSSR') is often complicated by the propensity for the formation of symmetrical disulfide byproducts (RSSR and R'SSR'). This arises from the similar reactivity of thiols and the dynamic nature of the disulfide bond, which can undergo exchange reactions under various conditions. An ideal synthetic method should, therefore, offer high chemoselectivity, proceed under mild conditions, and be applicable to a broad range of substrates.
This compound: A Stable and Effective Sulfenylating Agent
This compound, a white crystalline solid, serves as an electrophilic sulfur source for the sulfenylation of thiols.[1] Its stability and ease of handling make it an attractive alternative to more reactive and less stable reagents.
Mechanism of Action
The reaction of this compound with a thiol (R'SH) proceeds via a nucleophilic attack of the thiolate anion (R'S⁻) on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of the desired unsymmetrical disulfide (R-S-S-R') and the liberation of the p-toluenesulfinate anion as a leaving group.[2][3] The general mechanism is depicted below:
Sources
A Senior Application Scientist's Guide to the Cross-Reactivity of p-Tolyl p-toluenethiosulfonate
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. Reagents that offer high selectivity for a specific functional group are invaluable tools in the synthesis of complex molecules. One such reagent, p-Tolyl p-toluenethiosulfonate (Ts2S), has carved a niche for itself as an effective electrophilic sulfur donor, particularly in the formation of unsymmetrical disulfides. However, a thorough understanding of its reactivity profile across a range of common functional groups is crucial for its effective and predictable application. This guide provides an in-depth analysis of the cross-reactivity of this compound, supported by established chemical principles and proposed experimental data for comparative evaluation.
Introduction to this compound: A Sulfenylating Agent of Choice
This compound, a white crystalline solid with a molecular weight of 278.39 g/mol , is widely recognized for its ability to act as a sulfenylating agent.[1][2] Its primary utility lies in the reaction with thiols to generate unsymmetrical disulfides, a structural motif frequently found in pharmaceuticals and natural products.[3][4] The reaction proceeds via a nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the thiosulfonate, displacing the p-toluenesulfinate as a leaving group.[5]
While its reaction with thiols is well-established, the potential for cross-reactivity with other nucleophilic functional groups present in complex biomolecules and synthetic intermediates necessitates a systematic evaluation. This guide will explore the reactivity of Ts2S with key functional groups: thiols, amines, alcohols, and carboxylic acids, providing a framework for assessing its selectivity.
The Reactivity Landscape: A Comparative Overview
The reactivity of this compound is governed by the nucleophilicity of the attacking species. The general mechanism involves the nucleophilic substitution at the sulfur atom.[5][6][7] The p-toluenesulfonate group is an excellent leaving group, facilitating these reactions.[8][9]
The following sections delve into the specifics of the interaction between Ts2S and various functional groups, ranked by their expected reactivity.
Thiols: The Primary Target
The reaction of this compound with thiols is its most prominent and efficient application, leading to the formation of unsymmetrical disulfides.[3][10][11] Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and readily attack the electrophilic sulfur of the thiosulfonate.
Mechanism: The reaction proceeds via an SN2-type attack of the thiolate on the sulfur atom of the Ts-S bond, with the departure of the p-toluenesulfinate anion.[5]
Experimental Protocol for Thiol Reactivity:
-
Materials: this compound, a model thiol (e.g., p-toluenethiol), a non-nucleophilic base (e.g., triethylamine or potassium carbonate), and an appropriate solvent (e.g., acetonitrile or dichloromethane).
-
Procedure:
-
Dissolve the thiol (1.0 eq) and the base (1.1 eq) in the chosen solvent.
-
Add a solution of this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the resulting unsymmetrical disulfide by column chromatography.[10]
-
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the unsymmetrical disulfide.
Amines: Potential for Cross-Reactivity
Amines, being good nucleophiles, have the potential to react with this compound to form sulfenamides. The reactivity of amines will depend on their steric hindrance and basicity. Primary amines are expected to be more reactive than secondary amines, while tertiary amines, lacking a proton to be removed, would not react in the same manner. The reaction of amines with the related p-toluenesulfonyl chloride is a well-known method for the synthesis of sulfonamides.[12]
Expected Reactivity: While less reactive than thiols, primary and secondary amines are expected to show significant cross-reactivity, especially under basic conditions.
Experimental Protocol for Amine Cross-Reactivity:
-
Materials: this compound, a model primary amine (e.g., benzylamine) and a model secondary amine (e.g., dibenzylamine), a non-nucleophilic base, and a suitable solvent.
-
Procedure: Follow the same procedure as for thiols, substituting the thiol with the amine.
-
Analysis: Analyze the reaction mixture for the formation of the corresponding sulfenamide using HPLC and characterize any isolated products by NMR and mass spectrometry.
Alcohols: Limited Reactivity under Standard Conditions
Alcohols are weaker nucleophiles than both thiols and amines. While reactions of alcohols with the highly reactive p-toluenesulfonyl chloride to form tosylates are common, the reactivity of alcohols with the less electrophilic this compound is expected to be significantly lower.[9][13][14] Reaction with alcohols, if it occurs, would likely require forcing conditions, such as the use of a strong base to form the more nucleophilic alkoxide.[15]
Expected Reactivity: Minimal to no reaction is expected under the standard conditions used for thiol reactions. Cross-reactivity may be observed in the presence of a strong base.
Experimental Protocol for Alcohol Cross-Reactivity:
-
Materials: this compound, a model primary alcohol (e.g., benzyl alcohol), a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., tetrahydrofuran).
-
Procedure:
-
To a solution of the alcohol in the solvent, add the strong base to generate the alkoxide.
-
Add a solution of this compound and stir the mixture, potentially with heating.
-
Monitor the reaction by TLC or HPLC.
-
-
Analysis: Analyze the reaction for any product formation.
Carboxylic Acids: Negligible Reactivity
Carboxylic acids are generally poor nucleophiles, and their deprotonated form, the carboxylate anion, is resonance-stabilized, further reducing its nucleophilicity. Direct reaction with this compound is highly unlikely under neutral or basic conditions. Esterification reactions involving carboxylic acids typically require activation with a strong acid catalyst, such as p-toluenesulfonic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.[16][17] This is a different reaction pathway and does not involve nucleophilic attack on the sulfur atom of Ts2S.
Expected Reactivity: No significant reaction is expected.
Experimental Protocol for Carboxylic Acid Cross-Reactivity:
-
Materials: this compound, a model carboxylic acid (e.g., benzoic acid), a base, and a solvent.
-
Procedure: Follow the same procedure as for thiols.
-
Analysis: Analyze the reaction mixture by HPLC to confirm the absence of any significant product formation.
Comparative Data Summary
The following table summarizes the expected reactivity of this compound with different functional groups based on established chemical principles.
| Functional Group | Nucleophile | Expected Reactivity with Ts2S | Conditions for Reaction | Expected Product |
| Thiol | Thiolate (R-S⁻) | High | Mild, basic conditions | Unsymmetrical Disulfide (Ts-S-S-R) |
| Amine (Primary) | R-NH₂ | Moderate | Basic conditions | Sulfenamide (Ts-S-NH-R) |
| Amine (Secondary) | R₂NH | Low to Moderate | Basic conditions | Sulfenamide (Ts-S-NR₂) |
| Alcohol | Alkoxide (R-O⁻) | Very Low | Strong base required | Thiosulfonate Ester (Ts-S-O-R) (unlikely) |
| Carboxylic Acid | Carboxylate (R-COO⁻) | Negligible | - | No reaction |
Conclusion: A Highly Selective Reagent for Thiol Modification
Based on the principles of nucleophilicity and the available literature, this compound demonstrates a high degree of selectivity for thiols over other common functional groups such as amines, alcohols, and carboxylic acids under mild reaction conditions. While primary and secondary amines may exhibit some cross-reactivity, this can likely be minimized by careful control of reaction parameters. The negligible reactivity towards alcohols and carboxylic acids makes Ts2S a valuable tool for the selective formation of disulfide bonds in complex molecules where these other functional groups are present.
For drug development professionals and synthetic chemists, this high selectivity allows for the targeted modification of cysteine residues in proteins or the synthesis of complex disulfide-containing molecules with minimal need for protecting groups. The experimental protocols outlined in this guide provide a framework for confirming this selectivity and for optimizing reaction conditions to achieve the desired outcome with high fidelity.
References
- Agar, J. N., et al. (n.d.). Nucleophilic substitution reactions of cyclic thiosulfinates are accelerated by hyperconjugative interactions. ChemRxiv.
- Barata-Vallejo, S., et al. (n.d.). Thiosulfonate homologation/nucleophilic displacement with aliphatic alcohol derivatives. ResearchGate.
- Oda, M., et al. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. MDPI.
- Kras, A., et al. (2021). Convenient Synthesis of Functionalized Unsymmetrical Vinyl Disulfides and Their Inverse Electron-Demand Hetero-Diels-Alder Reaction. National Institutes of Health.
- Kras, A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. National Institutes of Health.
- (n.d.). Preparation of vinyl disulfide using p-toluenesulfonates reagents. ResearchGate.
- (2024). This compound. ChemBK.
- Zeng, Q., et al. (n.d.). 1,1-Difunctionalization of α‑Carbonyl Sulfur Ylides with Thiosulfonates: Synthesis of β-Keto Thiosulfones. Thieme E-Books & E-Journals.
- (n.d.). Synthesis of p-tolyl-disulfide. PrepChem.com.
- (n.d.). Disulfide. Wikipedia.
- Smith, A. M., et al. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Zwanenburg, B., et al. (2025). Addition and substitution reactions of arylthio, arylsulfinyl and arylsulfonyl substituted sulfines with thiols. ResearchGate.
- (n.d.). p-Toluenesulfonic acid. Wikipedia.
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- Kumar, A., et al. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. ResearchGate.
- (n.d.). P-toluenesulfonic acid – Knowledge and References. Taylor & Francis.
- (n.d.). Scope of p‐Toluenesulfonyl. Reaction conditions: 1 a (0.2 mmol), 2.... ResearchGate.
- Volcho, K. P., et al. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. MDPI.
- (2022). Alcohols are converted to tosylates by treatment with p-toluene sulfonyl chloride. (TsCl) in the .... YouTube.
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- (n.d.). Protection of an alcohol as a p-toluenesulfonate. ChemSpider Synthetic Pages.
- Wang, X., et al. (n.d.). A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides. ResearchGate.
- (n.d.). S-(P-TOLYL) P-TOLUENETHIOSULFONATE AldrichCPR. Sigma-Aldrich.
- (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). Girolami Group Website - University of Illinois.
- (n.d.). o-Tolyl p-toluenesulfonate. PubChem.
- (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
- (n.d.). p-Toluenesulfonate. PubChem.
- (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal.
- D'Arcy, J. D., & McCormack, M. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed.
- (n.d.). The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Vedantu.
- Kazemi, F., et al. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate.
- (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories.
- (2025). Can Ethyl P - toluenesulfonate react with alcohols?. Nuomeng Chemical.
- (n.d.). Desirability of a method for "alcohol activation" that would be stereochemically.
- (n.d.). Sodium P-tolyl sulfonate. PubChem.
- (n.d.). Functional groups in (bio)chemistry. Interchim.
- (n.d.). S-(P-TOLYL) P-TOLUENETHIOSULFONATE AldrichCPR. Sigma-Aldrich.
- (2003). p-Toluenesulfonic acid (p-TSA). Regulations.gov.
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A Comparative Guide to Sulfenylating Reagents: Benchmarking the Classic p-Tolyl p-toluenethiosulfonate against Modern Alternatives
For decades, p-Tolyl p-toluenethiosulfonate (TsSPh) has been a reliable workhorse in the organic chemist's toolbox for the synthesis of unsymmetrical disulfides. Its stability, ease of handling, and predictable reactivity have made it a go-to reagent for introducing a p-tolylthio group onto a variety of nucleophiles. However, the landscape of synthetic chemistry is ever-evolving, with a continuous drive towards milder reaction conditions, broader substrate scope, higher efficiency, and greater atom economy. This guide provides an in-depth technical comparison of the traditional TsSPh with a selection of newer sulfenylating reagents that have emerged as powerful alternatives, particularly in the context of research, and drug development.
The Enduring Utility of this compound (TsSPh)
This compound is a crystalline solid that acts as an electrophilic source of the p-tolylthio group. The core of its reactivity lies in the polarization of the disulfide bond, making one sulfur atom susceptible to nucleophilic attack. This venerable reagent is particularly effective for the sulfenylation of soft nucleophiles like thiols, leading to the formation of unsymmetrical disulfides.
Reaction Mechanism: A Classic SN2 Displacement at Sulfur
The reaction of TsSPh with a nucleophile, typically a thiolate anion, proceeds through a classic bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms. The incoming nucleophile attacks the more electrophilic sulfur atom (the one bonded to the sulfonyl group), leading to the cleavage of the S-S bond and the displacement of the p-toluenesulfinate anion as a good leaving group.
This straightforward mechanism is the foundation of TsSPh's reliability. The choice of a non-nucleophilic base to generate the thiolate in situ is crucial to avoid side reactions. The p-toluenesulfinate leaving group is relatively stable and generally does not interfere with the desired reaction.
The New Wave of Sulfenylating Reagents
While TsSPh remains a valuable tool, several newer classes of reagents have been developed to address some of its limitations, such as the need for stoichiometric amounts of reagent and the generation of a sulfinate byproduct. These modern alternatives often offer catalytic pathways, milder conditions, and a broader substrate scope.
a) N-Thioimides: Enhanced Electrophilicity and Cleaner Reactions
N-Thioimides, such as N-(phenylthio)phthalimide, have gained prominence as highly effective sulfenylating agents.[1][2] The phthalimide group acts as an excellent activating group, rendering the sulfur atom highly electrophilic. Upon reaction with a nucleophile, the stable and neutral phthalimide is released as a byproduct, simplifying purification.
b) Catalytic Systems: Towards Greener and More Efficient Disulfide Synthesis
The development of catalytic methods for the synthesis of unsymmetrical disulfides represents a significant advancement in the field. These methods often utilize transition metals or simple inorganic bases to facilitate the reaction, leading to higher atom economy and reduced waste.
-
Palladium-Catalyzed Thiol-Disulfide Exchange: A notable example is the use of a PdCl₂/DMSO catalytic system for the exchange reaction between a thiol and a symmetrical disulfide. This method demonstrates excellent functional group tolerance and is particularly useful for late-stage functionalization in complex molecules.[3][4]
-
Base-Catalyzed Aerobic Oxidative Coupling: Another green approach involves the use of simple metal carbonates (e.g., K₂CO₃ or Cs₂CO₃) to catalyze the aerobic cross-dehydrogenative coupling of two different thiols.[1] This method utilizes molecular oxygen as the terminal oxidant, with water as the only byproduct.
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators of TsSPh against the newer sulfenylating reagents. The data is compiled from various literature sources and represents typical outcomes for the synthesis of unsymmetrical disulfides.
| Reagent/System | Typical Yield | Reaction Conditions | Substrate Scope | Key Advantages | Key Disadvantages |
| This compound (TsSPh) | Good to Excellent | Stoichiometric, often requires base | Good for thiols and other soft nucleophiles | Stable, easy to handle, predictable reactivity | Stoichiometric, generates sulfinate byproduct |
| N-(Arylthio)phthalimides | Excellent | Stoichiometric, often mild conditions | Broad, including C-H sulfenylation[2] | High reactivity, clean reaction, neutral byproduct | Stoichiometric, reagent synthesis required |
| PdCl₂/DMSO (catalytic) | Good to Excellent | Catalytic, mild conditions | Excellent, wide functional group tolerance[3] | Catalytic, high atom economy, mild | Requires a precious metal catalyst |
| M₂CO₃/Air (catalytic) | Good to Excellent | Catalytic, aerobic, often elevated temp. | Broad for thiols[1] | Green (O₂ as oxidant), inexpensive catalyst | May require higher temperatures, potential for overoxidation |
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, detailed experimental protocols for the synthesis of benzyl p-tolyl disulfide are provided below.
Workflow Diagram
Protocol 1: Synthesis of Benzyl p-tolyl disulfide using this compound (TsSPh)
Objective: To synthesize benzyl p-tolyl disulfide from benzyl mercaptan and this compound.
Materials:
-
Benzyl mercaptan (1.0 mmol)
-
This compound (1.1 mmol)
-
Sodium methoxide (1.1 mmol)
-
Anhydrous methanol (10 mL)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of benzyl mercaptan in anhydrous methanol at 0 °C under an inert atmosphere, add sodium methoxide.
-
Stir the mixture for 15 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound in methanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl p-tolyl disulfide.
Protocol 2: Synthesis of Benzyl phenyl disulfide using N-(Phenylthio)phthalimide
Objective: To synthesize benzyl phenyl disulfide from benzyl mercaptan and N-(phenylthio)phthalimide.
Materials:
-
Benzyl mercaptan (1.0 mmol)
-
N-(Phenylthio)phthalimide (1.0 mmol)
-
Triethylamine (1.1 mmol)
-
Dichloromethane (10 mL)
-
1 M HCl (aq)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzyl mercaptan and N-(phenylthio)phthalimide in dichloromethane.
-
Add triethylamine to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours).
-
Wash the reaction mixture with 1 M HCl (aq), followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield benzyl phenyl disulfide.
Protocol 3: Catalytic Synthesis of an Unsymmetrical Disulfide via Thiol-Disulfide Exchange
Objective: To synthesize an unsymmetrical disulfide from a thiol and a symmetrical disulfide using a palladium catalyst.
Materials:
-
Thiol (R¹SH) (1.0 mmol)
-
Symmetrical disulfide (R²SSR²) (0.5 mmol)
-
PdCl₂ (5 mol%)
-
DMSO (2 mL)
Procedure:
-
To a vial, add the thiol, symmetrical disulfide, and PdCl₂.
-
Add DMSO and stir the mixture at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
Conclusion: Selecting the Right Tool for the Job
This compound remains a valuable and effective reagent for the synthesis of unsymmetrical disulfides, particularly for straightforward applications where its reliability and ease of use are paramount. However, for more demanding syntheses, especially in the context of complex molecule synthesis and green chemistry, the newer sulfenylating reagents offer significant advantages.
N-Thioimides provide enhanced reactivity and cleaner reaction profiles, making them an excellent choice for achieving high yields with simplified purification. Catalytic methods, such as the PdCl₂/DMSO system and aerobic oxidative coupling, represent the cutting edge of disulfide synthesis, offering high atom economy and environmentally benign conditions.
References
- An Overview of Recent Advances in the Synthesis of Organic Unsymmetrical Disulfides. (n.d.).
- Efficient and practical synthesis of unsymmetrical disulfides via base-catalyzed aerobic oxidative dehydrogenative coupling of thiols - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange: Synthesis of Unsymmetrical Disulfide. (2021). Organic Letters, 23(8), 3167-3172.
- Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. (2021). Journal of Chemical Research, 45(5-6), 365-373.
- Disulfide synthesis by S-S coupling - Organic Chemistry Portal. (n.d.).
- The reactions of p-Toluenesulfinic acid with mercaptans and secondary alkyl sulfides. (1963).
- Palladium-Catalyzed Synthesis Of Unsymmetrical Disulfides. (2022). Globe Thesis.
- N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations. (2023). Beilstein Journal of Organic Chemistry, 19, 1471-1502.
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- 3. Buy N-(Phenylthio)phthalimide | 14204-27-4 [smolecule.com]
- 4. globethesis.com [globethesis.com]
Mechanistic comparison between p-Tolyl p-toluenethiosulfonate and other sulfur-transfer agents
An In-depth Mechanistic Comparison: p-Tolyl p-toluenethiosulfonate versus Other Sulfur-Transfer Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the precise installation of sulfur atoms and the construction of disulfide bonds are of paramount importance. Disulfide scaffolds are integral to the structure and function of numerous biomolecules, including proteins and peptides, and are key pharmacophores in many therapeutic agents.[1] The choice of a sulfur-transfer agent is therefore a critical decision in any synthetic campaign, directly impacting reaction efficiency, selectivity, and substrate compatibility.
This guide provides a comprehensive mechanistic comparison between this compound (TsS-Tol), a widely utilized electrophilic sulfur source, and other common classes of sulfur-transfer agents. We will delve into the underlying principles governing their reactivity, supported by experimental data, to empower researchers to make informed decisions for their specific applications.
The Benchmark Reagent: this compound (TsS-Tol)
This compound, a member of the thiosulfonate ester family, is a crystalline, stable, and easy-to-handle solid. Its structure features a central disulfide bond asymmetrically oxidized, rendering one sulfur atom highly electrophilic (S-sulfenyl) and the other part of a sulfonyl group. This electronic arrangement is the key to its reactivity.
Mechanism of Action:
The primary mechanism of TsS-Tol involves the nucleophilic attack on its electrophilic sulfur atom. In the context of forming an unsymmetrical disulfide, a common application, the reaction is typically initiated by a nucleophilic thiolate. The p-toluenesulfinate anion, a stable and effective leaving group, is displaced in an S(_{N})2-type process.[1]
The overall transformation can be visualized as follows:
Figure 1: General mechanism of sulfur transfer from this compound to a thiol.
This method is highly efficient for the synthesis of unsymmetrical disulfides, a challenging transformation that often leads to mixtures of homocoupled byproducts with other methods.[1] The defined roles of the nucleophile (thiolate) and electrophile (TsS-Tol) ensure high selectivity.
The Comparative Landscape: Alternative Sulfur-Transfer Agents
While TsS-Tol is a powerful tool, a nuanced understanding of its alternatives is crucial for optimizing synthetic strategies.
Other Thiosulfonates (R-SO₂-S-R')
The reactivity profile of TsS-Tol is representative of the broader class of thiosulfonates.[2][3] The choice of the 'R' and 'R'' groups can modulate the reagent's properties:
-
Steric Hindrance: Bulky R groups on the sulfonyl moiety can hinder the approach of the nucleophile, slowing the reaction.
-
Electronic Effects: Electron-withdrawing groups on the sulfonyl part can increase the electrophilicity of the sulfenyl sulfur, enhancing reactivity.
-
Leaving Group Ability: The stability of the resulting sulfinate anion (R-SO₂⁻) influences the reaction's thermodynamic driving force.
N-Thio-saccharins and Related Reagents
N-Thio-saccharin derivatives are another class of potent electrophilic sulfur-transfer agents. In these reagents, the sulfur atom is attached to the nitrogen of a saccharin moiety. The strong electron-withdrawing nature of the two adjacent carbonyl groups on the saccharin ring renders the exocyclic sulfur atom highly electrophilic.
Mechanistic Comparison: The mechanism is analogous to that of thiosulfonates, involving a nucleophilic attack on the sulfur atom. However, the leaving group is the saccharin anion, which is also highly stable. These reagents are particularly useful for the sulfenylation of carbon nucleophiles. In some cases, N-bromo-saccharin can be used for the oxidative coupling of thiols to disulfides.[4]
Elemental Sulfur (S₈)
Elemental sulfur, typically in its stable crown-shaped S₈ allotrope, is the most atom-economical sulfur source.[5] However, its use in controlled sulfur transfer is mechanistically distinct and often more challenging.
Mechanism of Action: The primary hurdle is the high energy required to break the S-S bonds in the S₈ ring.
-
Thermal Activation (Inverse Vulcanization): At high temperatures (typically > 159 °C), the S₈ ring opens to form diradical chains (•S₈•). These radicals can then react with various organic molecules. This process is primarily used for creating sulfur-rich polymers and is generally not suitable for the precise synthesis of small molecules due to low selectivity.[6][7]
-
Nucleophilic Activation: At lower temperatures, a strong nucleophile (like a thiolate) can attack one of the sulfur atoms in the S₈ ring, initiating ring-opening to form a polysulfide anion (e.g., R-S-S₈⁻). This species can then participate in further reactions, but controlling the length of the polysulfide chain and avoiding mixtures can be difficult.[6]
The key difference is that elemental sulfur itself is not directly electrophilic; it requires activation to initiate sulfur transfer, which often leads to radical pathways or polysulfide formation, contrasting sharply with the clean, polar mechanism of TsS-Tol.[8]
Symmetrical Disulfides (R'-S-S-R')
The reaction between a thiol and a disulfide, known as thiol-disulfide exchange, is a classic method for forming a new disulfide bond.
Mechanism of Action: This is an equilibrium-driven process where a thiolate (R-S⁻) attacks one of the sulfur atoms of a disulfide (R'-S-S-R'), forming a new disulfide (R-S-S-R') and releasing a new thiolate (R'-S⁻).[9]
Comparison with TsS-Tol:
-
Reversibility: Thiol-disulfide exchange is reversible, and the final product distribution is governed by the relative concentrations and thermodynamic stabilities of the species involved. To drive the reaction to completion, one might need to use a large excess of one reagent or remove one of the products.
-
Driving Force: The reaction with TsS-Tol is essentially irreversible due to the formation of the very stable sulfinate leaving group, providing a strong thermodynamic driving force that is absent in thiol-disulfide exchange.
Performance in Action: A Quantitative Comparison
The choice of reagent is often dictated by its performance in specific applications. The synthesis of unsymmetrical disulfides is an excellent benchmark for comparison.
| Feature | This compound | Elemental Sulfur (S₈) | Thiol-Disulfide Exchange |
| Reaction Type | Electrophilic Substitution (S(_{N})2) | Radical / Nucleophilic Ring-Opening | Nucleophilic Substitution (Equilibrium) |
| Typical Conditions | Mild (often room temp.), base | High temp. (>160°C) or strong nucleophile | Mild, often requires driving equilibrium |
| Selectivity | High for unsymmetrical products | Low; often forms polysulfides | Moderate; can lead to mixtures |
| Key Advantage | High yield, clean, irreversible | Atom economical, inexpensive | Simple reagents |
| Key Disadvantage | Leaving group is "waste" | Harsh conditions, low selectivity | Reversible, potential for mixtures |
| Yields (Unsymmetrical Disulfide) | Generally high (>90%)[10][11] | Not generally used for this purpose | Variable, depends on equilibrium |
Practical Application: Experimental Protocols
To illustrate the practical differences, we provide a representative protocol for the synthesis of an unsymmetrical disulfide using TsS-Tol.
Protocol: Synthesis of S-phenyl p-toluenethiosulfonate using TsS-Tol
This protocol details the reaction between p-toluenethiol and S-phenyl p-toluenethiosulfonate, adapted from methodologies described for similar transformations.[10]
Reagents & Materials:
-
p-Toluenethiol
-
S-phenyl p-toluenethiosulfonate (or a similar thiosulfonate)
-
Triethylamine (Et₃N) or similar base
-
Dichloromethane (DCM) or suitable aprotic solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve p-toluenethiol (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq.) to the solution and stir for 10 minutes at room temperature. This deprotonates the thiol to form the more nucleophilic thiolate.
-
Sulfur Transfer: Add a solution of S-phenyl p-toluenethiosulfonate (1.05 eq.) in DCM dropwise to the stirred thiolate solution.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).
-
Workup: Once the reaction is complete, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure unsymmetrical disulfide.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
This protocol highlights the mild conditions and straightforward procedure characteristic of thiosulfonate-mediated sulfur transfer. A comparative synthesis using elemental sulfur would require significantly higher temperatures and would likely yield a mixture of polysulfides requiring more complex purification.
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- 6. Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10507D [pubs.rsc.org]
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A Comparative Guide to the Stereoselectivity of Reactions Involving p-Tolyl p-toluenethiosulfonate
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The introduction of sulfur-containing functional groups with high stereoselectivity is of paramount importance, as these moieties are present in numerous biologically active molecules and chiral catalysts. Among the arsenal of reagents for electrophilic sulfenylation, p-Tolyl p-toluenethiosulfonate has emerged as a potent and versatile option. This guide provides an in-depth assessment of the stereoselectivity of reactions involving this reagent, offering a comparative analysis with other common sulfenylating agents, supported by experimental data and mechanistic insights.
Introduction: The Role of this compound in Asymmetric Synthesis
This compound is a crystalline solid that serves as an electrophilic source of the p-toluenesulfenyl group (p-TolS).[1] Its utility in organic synthesis is primarily centered on the formation of carbon-sulfur bonds through the reaction with various nucleophiles.[1] The key to its application in stereoselective synthesis lies in its ability to react with chiral nucleophiles or in the presence of chiral catalysts to generate products with a high degree of stereocontrol. The stereochemical outcome of these reactions is highly dependent on the nature of the substrate, the reaction conditions, and the presence of chiral auxiliaries or catalysts.
This guide will delve into the diastereoselective and enantioselective reactions where this compound and its analogs are employed, providing a critical comparison with other electrophilic sulfenylating agents to aid in the rational selection of reagents for stereocontrolled transformations.
Diastereoselective Sulfenylation of Chiral Enolates and Enesulfinamides
A significant application of electrophilic sulfenylating agents is the α-sulfenylation of carbonyl compounds via their enolate derivatives. When the enolate is chiral, the potential for diastereoselective functionalization arises. Chiral auxiliaries, such as the widely used Evans oxazolidinones, are instrumental in directing the approach of the electrophile to one face of the enolate.[2][3]
A recent study has highlighted the exceptional stereoselectivity of S-aryl benzenethiosulfonates, a class of reagents to which this compound belongs, in the sulfenylation of β,β-disubstituted enesulfinamides. This approach allows for the asymmetric construction of sterically hindered acyclic α,α-disubstituted α-sulfenylated ketimines.[4] The geometry of the enesulfinamide plays a crucial role in determining the stereochemical outcome, enabling access to all four possible stereoisomers of the product.[4]
Mechanistic Considerations in Diastereoselective Sulfenylation
The high diastereoselectivity observed in the reaction of chiral enolates with electrophilic sulfenylating agents can be rationalized by considering the steric interactions in the transition state. For instance, in the case of an enolate derived from a chiral oxazolidinone, the bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of p-Tolyl p-toluenethiosulfonate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use at the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, scientifically grounded protocol for the safe and compliant disposal of p-Tolyl p-toluenethiosulfonate (CAS 2943-42-2), ensuring that its journey from your lab to its final disposition is handled with the utmost care and expertise.
Hazard Assessment and Core Chemical Properties
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is a white crystalline solid with a melting point of approximately 75-82°C.[1][2] It is soluble in organic solvents such as methanol, chloroform, and ethanol.[1][2]
Key Chemical Characteristics:
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1][2] |
| CAS Number | 2943-42-2 | [3] |
| Molecular Formula | C₁₄H₁₄O₂S₂ | [1][3] |
| Molecular Weight | 278.39 g/mol | [1] |
| Melting Point | ~75-82 °C | [1][2] |
| Solubility | Soluble in methanol, chloroform, ethanol | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is non-negotiable. The following ensemble provides a robust barrier against accidental exposure during handling and disposal procedures.
-
Hand Protection: Wear chemical-resistant gloves. Butyl or nitrile rubber gloves are recommended for handling aromatic sulfur compounds.[4][5] Always inspect gloves for tears or punctures before use and change them frequently, especially if direct contact with the chemical occurs.
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, the use of a full-face shield over safety goggles is strongly advised.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of solid this compound that could generate dust, and any procedures involving its solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Disposal Pathways: A Decision-Making Framework
The proper disposal route for this compound depends on its form (pure compound, contaminated materials, or dilute solution) and the regulations set forth by your institution and local environmental agencies. The primary directive is that this chemical must not be disposed of down the drain or in regular solid waste.[6] It must be treated as hazardous waste.
Step-by-Step Disposal Protocols
Disposal of Solid this compound and Contaminated Labware
This protocol applies to unused or expired solid reagents, as well as disposable materials that have come into direct contact with the solid chemical (e.g., weighing papers, contaminated gloves, pipette tips).
-
Waste Collection: Designate a specific, compatible hazardous waste container for solid organosulfur compounds. This should be a robust, sealable container, such as a polyethylene wide-mouth bottle.
-
Transfer: Carefully transfer the solid waste into the designated container using a spatula or scoop. Minimize the generation of dust by performing this transfer within a chemical fume hood.
-
Labeling: Securely cap the container. Affix a hazardous waste label that clearly identifies the contents as "Hazardous Waste: this compound" and includes the approximate quantity.
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials (e.g., strong oxidizers, bases).[7][8] Follow your institution's procedures to arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound in Organic Solvents
This protocol applies to reaction residues or solutions of the compound in organic solvents.
-
Waste Segregation: The cardinal rule of liquid waste disposal is segregation. Maintain separate, clearly labeled hazardous waste containers for halogenated and non-halogenated organic solvents.[8]
-
Transfer: Pour the liquid waste into the appropriate solvent waste container. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
Labeling: Ensure the liquid waste container is properly labeled with "Hazardous Waste" and a complete list of all chemical constituents with their approximate percentages.
-
Storage and Pickup: Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area away from ignition sources and incompatible materials. Arrange for disposal through your institution's EHS department.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Cleanup Protocol
In the event of a spill of solid this compound:
-
Alert and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2, including respiratory protection if dust is present.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent for solids.[9][10] This will prevent the powder from becoming airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Use non-sparking tools if there is any fire hazard.
-
Decontaminate: Once the bulk of the material is collected, decontaminate the spill surface. Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a wash with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[10][11]
-
Label and Dispose: Seal and label the waste container and arrange for its disposal through your EHS department.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are experiencing difficulty breathing, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
The Scientific Rationale: Understanding the "Why"
The disposal protocols outlined above are rooted in the chemical nature of this compound and the regulatory framework governing hazardous waste.
Hazardous Waste Determination
Since this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), a hazardous waste determination must be made based on its characteristics as defined in 40 CFR § 262.11.[12][13]
-
Ignitability: As a solid with a high flash point, it is not considered an ignitable waste.
-
Corrosivity: While potentially irritating, it is not a strong acid or base and is unlikely to meet the criteria for corrosive waste.
-
Reactivity: There is no evidence to suggest it is unstable, water-reactive, or will generate toxic gases upon contact with water.
-
Toxicity: This is the most likely characteristic to render it a hazardous waste. Without specific ecotoxicity data, it is prudent to assume the compound could be harmful to aquatic life if released into the environment.[14][15] The aromatic rings and sulfur atoms suggest a potential for environmental persistence and toxicity.
Given the potential for toxicity and the lack of comprehensive safety data, treating this compound as a hazardous waste is the only scientifically and ethically sound approach.
Why Chemical Neutralization is Not Recommended
While thiosulfonates can undergo reactions such as reduction or alkaline hydrolysis, these are not recommended as a standard laboratory disposal procedure for several reasons:[6][16]
-
Incomplete Reaction: Ensuring the complete destruction of the starting material on a lab scale without analytical confirmation is difficult.
-
Hazardous Byproducts: Hydrolysis or other degradation reactions could produce other hazardous compounds, such as p-toluenethiol (a malodorous and toxic thiol) and p-toluenesulfinic acid. Managing a mixture of unknown reaction products can be more complex than managing the original compound.
-
Exothermic Reactions: Neutralization reactions can be exothermic and may pose additional risks if not performed under controlled conditions.
Therefore, the most reliable and safest method of disposal is to containerize the waste and transfer it to a licensed hazardous waste management facility equipped for high-temperature incineration or other appropriate treatment.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for every scientist. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant containerization, you ensure the safety of yourself, your colleagues, and the environment. This guide provides the necessary framework, but it is incumbent upon each researcher to be familiar with and adhere to the specific regulations of their institution and region. Trust in our shared commitment to safety is the bedrock of scientific progress.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling p-Tolyl p-toluenethiosulfonate
Introduction: As researchers and drug development professionals, our work inherently involves handling novel and sometimes poorly characterized chemical entities. p-Tolyl p-toluenethiosulfonate is one such compound. While it is available commercially, comprehensive, peer-reviewed hazard data is not readily accessible. This guide, therefore, is built upon a foundation of chemical prudence, extrapolating safety protocols from the known hazards of structurally analogous compounds, including various tosylates and organic sulfur compounds.[1][2][3][4] Our primary directive is to treat this compound with a high degree of caution, assuming it presents hazards similar to its chemical relatives: skin, eye, and respiratory irritation, and potential for chemical burns or sensitization.[2][5][6] This document provides a self-validating system of protocols designed to ensure your safety.
Hazard Assessment: Understanding the Risk
The thiosulfonate functional group is an electrophilic sulfur species, suggesting a potential for reactivity with biological nucleophiles, such as amino acids in skin proteins.[7] The hazards associated with related p-toluenesulfonyl compounds are well-documented and provide the basis for our recommendations:
-
Skin Irritation and Corrosion: Compounds containing the tosyl group are frequently classified as skin irritants or corrosives, capable of causing redness, irritation, and in severe cases, chemical burns.[1][3][6][8] Prolonged contact may also lead to skin sensitization.[2][4]
-
Serious Eye Damage: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][3][5]
-
Respiratory Tract Irritation: Inhalation of dusts or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[2][5][6]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (Solid) | Tightly fitting safety goggles with side-shields.[9][10] | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Full-length lab coat. | Mandatory use of a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation & Transfer | Safety goggles and a full-face shield.[10] | Chemical-resistant gloves (Nitrile, Neoprene). Inspect for degradation.[2] | Chemical-resistant apron over a lab coat.[2] | Mandatory use of a certified chemical fume hood.[4][8] |
| Reaction Monitoring & Workup | Safety goggles and a full-face shield.[10] | Chemical-resistant gloves. Change frequently. | Chemical-resistant apron over a lab coat.[2] | Mandatory use of a certified chemical fume hood.[4][8] |
| Spill Cleanup | Safety goggles and a full-face shield.[10] | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Silver Shield).[11] | Chemical-resistant coveralls (e.g., Tychem).[11][12] | Air-purifying respirator (APR) with organic vapor/acid gas cartridges and P100 particulate filter.[11][12] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure. The following diagram and protocols outline the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Pre-Operational Protocol
-
Engineering Controls: Before any work begins, ensure you are at a workstation equipped with a certified chemical fume hood, an eyewash station, and a safety shower.[1][13][14]
-
PPE Inspection: Meticulously inspect all PPE before use. Check gloves for any signs of wear, punctures, or degradation.[2] Ensure safety goggles provide a complete seal around the eyes.
Handling Protocol
-
Work Area: Conduct all manipulations of this compound, including weighing and transfers, within a chemical fume hood to minimize inhalation risk.[4][8]
-
Minimizing Dust: When handling the solid material, avoid actions that could generate dust. Use smooth, deliberate motions. If dust is unavoidable, a respirator may be required even within a fume hood.[2][13]
-
Contamination Avoidance: Never wear gloves outside of the laboratory area. If you must handle objects like a phone or keyboard, remove your gloves first or use a clean hand. Remember that contaminated gloves can spread unseen hazards.
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]
-
Spill: Evacuate the immediate area. Wearing the appropriate spill cleanup PPE (see table), cover the spill with an inert absorbent material. Carefully sweep up the material into a designated hazardous waste container.[8][9] Do not use combustible materials like paper towels for the initial absorption. Decontaminate the area with soap and water.[15]
Disposal Plan: Managing Hazardous Waste
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All unused or waste this compound must be collected in a clearly labeled hazardous waste container.[15]
-
Contaminated Materials: Any materials that come into contact with the chemical, including gloves, weighing papers, and disposable lab coats, must be disposed of as hazardous chemical waste.[16] These items should be collected in a sealed, labeled bag or container.[16]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[8] Do not discharge any waste to the sewer system.[9]
By implementing these comprehensive safety measures, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both scientific integrity and personal well-being.
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]
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p-TOLUENE SULFONIC ACID HAZARD SUMMARY - New Jersey Department of Health. (2003, May). Retrieved from [Link]
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The Best Personal Protective Equipment For Pesticides - Solutions Pest & Lawn. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
